molecular formula C5H9ClN4 B1442737 2-hydrazinyl-4-methylpyrimidine hydrochloride CAS No. 90586-89-3

2-hydrazinyl-4-methylpyrimidine hydrochloride

Cat. No.: B1442737
CAS No.: 90586-89-3
M. Wt: 160.6 g/mol
InChI Key: PANSVJMJTJFBBG-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS 1332529-53-9) is a versatile chemical intermediate in organic and medicinal chemistry. With the molecular formula C₅H₉ClN₄ and a molecular weight of 160.60 g/mol, this compound serves as a crucial synthon for constructing more complex molecules, particularly in pharmaceutical research . The pyrimidine scaffold is a privileged structure in drug discovery due to its presence in nucleic acids and its ability to interact with diverse biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . This makes this compound a valuable building block for developing compounds with a wide range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The reactive hydrazinyl group at the 2-position of the methylpyrimidine ring is a key functional handle for further chemical transformations, allowing researchers to create hydrazone derivatives or fuse with other heterocyclic systems . The compound requires specific storage conditions to maintain stability, recommending an inert atmosphere and storage in a freezer under -20°C . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers are advised to consult the relevant Safety Data Sheet (SDS) and note the associated hazard statements, including H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) .

Properties

IUPAC Name

(4-methylpyrimidin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-4-2-3-7-5(8-4)9-6;/h2-3H,6H2,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANSVJMJTJFBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90586-89-3
Record name Pyrimidine, 2-hydrazinyl-4-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90586-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-Hydrazinyl-4-methylpyrimidine Hydrochloride: Chemical Properties & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on 2-hydrazinyl-4-methylpyrimidine hydrochloride , a critical heterocyclic building block in medicinal chemistry. It is designed to provide actionable insights for the synthesis, characterization, and application of this compound in drug discovery workflows.

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 1332529-53-9) is a pyrimidine derivative characterized by a hydrazine moiety at the C2 position and a methyl group at the C4 position. It serves as a high-value pharmacophore scaffold, primarily used to synthesize fused heterocycles such as [1,2,4]triazolo[4,3-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines , which are prevalent in kinase inhibitors and antimicrobial agents.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
CAS Number 1332529-53-9
Molecular Formula C

H

N

[1] · HCl (Salt) / C

H

N

(Free Base)
Molecular Weight 160.60 g/mol (Salt) / 124.14 g/mol (Free Base)
SMILES CC1=NC(NN)=NC=C1.Cl
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane)
Appearance White to off-white crystalline solid
Stability Hygroscopic; store under inert atmosphere at -20°C. Sensitive to oxidation (hydrazine moiety).

Part 2: Synthesis & Purity Profiling

Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis relies on the nucleophilic displacement of a chloride leaving group by hydrazine. The 2-position of the pyrimidine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Mechanism of Action
  • Activation : The 2-chloro-4-methylpyrimidine substrate possesses a leaving group (Cl) at the C2 position. The ring nitrogens render C2 highly electrophilic.

  • Addition : Hydrazine (nucleophile) attacks C2, breaking the aromaticity and forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination : Reformation of the aromatic system expels the chloride ion.

  • Salt Formation : Treatment with HCl stabilizes the hydrazine tail and the pyrimidine ring nitrogens.

Synthesis SM 2-Chloro-4-methylpyrimidine (Electrophile) Inter Tetrahedral Intermediate (Meisenheimer Complex) SM->Inter Nucleophilic Attack (EtOH, Reflux) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter ProductBase 2-Hydrazinyl-4-methylpyrimidine (Free Base) Inter->ProductBase - HCl (Aromatization) FinalSalt 2-Hydrazinyl-4-methylpyrimidine HCl (Target Salt) ProductBase->FinalSalt Protonation HCl HCl / EtOH

Figure 1: Synthetic pathway for this compound via SNAr mechanism.

Validated Experimental Protocol

Objective : Synthesis of this compound on a 10g scale.

Reagents :

  • 2-Chloro-4-methylpyrimidine (1.0 eq)

  • Hydrazine hydrate (80% aq. solution, 3.0 - 5.0 eq)

  • Ethanol (Solvent, 10 volumes)

  • Conc. HCl (for salt formation)

Step-by-Step Methodology :

  • Dissolution : Charge a round-bottom flask with 2-chloro-4-methylpyrimidine (10.0 g) and Ethanol (100 mL). Stir until dissolved.

  • Nucleophilic Attack : Add hydrazine hydrate (15 mL, excess) dropwise over 10 minutes. Note: Exothermic reaction.

  • Reflux : Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM) or LCMS. The starting material spot (high R

    
    ) should disappear, replaced by a polar baseline spot (product).
    
  • Isolation of Free Base : Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine. Suspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) to remove unreacted starting material (if any). The product typically remains in the aqueous phase or precipitates. Correction: Hydrazinopyrimidines are often amphoteric. A preferred method is to cool the reaction mixture; the free base may crystallize directly. If not, evaporate to dryness.

  • Salt Formation : Dissolve the crude free base in a minimum amount of cold Ethanol. Add concentrated HCl (1.1 eq) dropwise with vigorous stirring. A white precipitate should form immediately.

  • Purification : Filter the solid, wash with cold diethyl ether (to remove trace hydrazine), and dry under vacuum.

  • Yield : Expected yield 70–85%.

Critical Troubleshooting :

  • Impurity Control : Excess hydrazine is crucial to prevent the formation of the dimer (bis-pyrimidine hydrazine), where the product reacts with another equivalent of starting material.

  • Color : The product should be white/off-white. A yellow/orange tint indicates oxidation of the hydrazine group. Recrystallize from EtOH/Water if necessary.

Part 3: Reactivity & Applications in Medicinal Chemistry

Cyclization to Triazolopyrimidines

The hydrazine moiety is a "linchpin" functional group. It reacts with electrophilic carbon centers (carboxylic acids, orthoesters, aldehydes) to form a second ring fused to the pyrimidine.

The Dimroth Rearrangement

A critical consideration in triazolopyrimidine synthesis is the Dimroth Rearrangement .

  • Kinetic Product : Cyclization typically yields the [1,2,4]triazolo[4,3-a]pyrimidine .

  • Thermodynamic Product : Under acidic or basic conditions (or heat), the [4,3-a] isomer rearranges to the more stable [1,2,4]triazolo[1,5-a]pyrimidine .

  • Mechanism : Ring opening at the bridgehead nitrogen followed by bond rotation and re-closure.

Reactivity Hydrazine 2-Hydrazinyl-4-methylpyrimidine Kinetic [1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic Isomer) Hydrazine->Kinetic Cyclization Schiff Hydrazone (Schiff Base) (Reaction with Aldehydes) Hydrazine->Schiff R-CHO / EtOH R_COOH R-COOH / POCl3 R_COOH->Kinetic Rearrangement Dimroth Rearrangement (Acid/Base/Heat) Kinetic->Rearrangement Thermodynamic [1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic Isomer) Rearrangement->Thermodynamic

Figure 2: Reactivity profile highlighting cyclization and the Dimroth Rearrangement.

Application in Drug Design
  • Kinase Inhibition : The triazolopyrimidine scaffold mimics the adenine core of ATP, making it a privileged structure for ATP-competitive kinase inhibitors (e.g., CDK, MAPK inhibitors).

  • Metabolomics : The hydrazine group reacts selectively with carbonyls (aldehydes/ketones) in biological samples, tagging them for enhanced detection in LC-MS analysis.

Part 4: Handling & Safety (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Toxic if swallowed or in contact with skin.[2][3]Wear nitrile gloves and lab coat. Handle in a fume hood.
Skin/Eye Irritant Causes severe skin burns and eye damage (HCl salt is acidic).Use safety goggles. In case of contact, rinse immediately with water for 15 min.
Sensitizer May cause allergic skin reaction (Hydrazine derivative).Avoid dust formation.[2][3] Use a particulate respirator if handling powder.
Storage Hygroscopic.[4]Store in a tightly sealed container under nitrogen/argon at -20°C.

References

  • Synthesis of 2-hydrazinopyrimidines : ChemicalBook. (2025). "this compound Properties and Supplier Data."

  • Triazolopyrimidine Cyclization & Dimroth Rearrangement : El-Wareth, A., & Sarhan, A. O. (2000). "Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole." Journal of the Chinese Chemical Society.

  • Medicinal Chemistry Applications : National Institutes of Health (NIH). (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation." (Analogous application of hydrazino-heterocycles).

  • Safety Data : Fisher Scientific. (2016).[2] "Safety Data Sheet: 2-Hydrazino-4-(trifluoromethyl)pyrimidine." (Structural analog safety profile).

  • General Reactivity of Hydrazines : LibreTexts Chemistry. (2025). "Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction."

Sources

Technical Monograph: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS: 1332529-53-9 ) is a versatile heterocyclic building block critical to the synthesis of fused pyrimidine systems.[1] As a pyrimidine derivative functionalized at the C2 position with a hydrazine moiety, it serves as a "linchpin" intermediate for constructing [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolo[1,5-a]pyrimidines —scaffolds ubiquitously found in kinase inhibitors, antiviral agents, and modern agrochemicals.

This guide details the physiochemical profile, validated synthetic protocols, and downstream utility of this compound, designed for medicinal chemists and process engineers requiring high-purity heterocycle synthesis.

Part 1: Chemical Identity & Physiochemical Profile[2][3]

This compound exists as the hydrochloride salt of the free base 2-hydrazinyl-4-methylpyrimidine.[2] The salt form is preferred in drug development workflows due to its enhanced stability and solubility compared to the hygroscopic free base.

Core Identifiers
ParameterDetail
CAS Number (HCl Salt) 1332529-53-9
CAS Number (Free Base) 16418-86-5
IUPAC Name This compound
Molecular Formula C₅H₈N₄[2][3] · HCl
Molecular Weight 160.60 g/mol
SMILES CC1=NC(NN)=NC=C1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Toluene
Structural Significance

The molecule features a pyrimidine ring with a methyl group at the C4 position and a hydrazine group at C2. The C2 position is electronically activated, making the hydrazine moiety highly nucleophilic. This nucleophilicity is the driver for its primary application: cyclocondensation reactions to form fused bicyclic heterocycles.

Part 2: Synthetic Pathways & Process Chemistry[5]

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction exploits the electron-deficient nature of the pyrimidine ring, where the chlorine atom at the C2 position acts as a good leaving group, displaced by hydrazine.

Reaction Mechanism

The reaction proceeds via the addition-elimination pathway. The hydrazine nitrogen attacks the C2 carbon, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

SynthesisWorkflow Start 2-Chloro-4-methylpyrimidine (Starting Material) Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (EtOH, Reflux) Reagent Hydrazine Hydrate (Excess) Reagent->Inter Base 2-Hydrazinyl-4-methylpyrimidine (Free Base) Inter->Base -HCl (Elimination) Salt HCl Salt Formation (Final Product) Base->Salt HCl/Dioxane Precipitation

Figure 1: Synthetic workflow for this compound via SNAr mechanism.

Validated Experimental Protocol

Objective: Synthesis of 2-hydrazinyl-4-methylpyrimidine HCl at >98% purity.

Reagents:

  • 2-Chloro-4-methylpyrimidine (1.0 equiv)

  • Hydrazine hydrate (80% or 98%, 3.0 - 4.0 equiv )

  • Ethanol (Solvent, 10 volumes)

  • HCl in 1,4-Dioxane (4M solution)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylpyrimidine in Ethanol.

  • Addition: Add Hydrazine hydrate dropwise at room temperature.

    • Critical Insight: Use a significant excess (3-4 equiv) of hydrazine. This prevents the formation of the bis-pyrimidine dimer , where the product reacts with another molecule of starting material.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of starting material via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Isolation (Free Base):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Resuspend the residue in water and extract with Ethyl Acetate or DCM.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude free base.

  • Salt Formation:

    • Dissolve the crude oil/solid in a minimal amount of cold Ethanol or Diethyl Ether.

    • Add 4M HCl in Dioxane dropwise with stirring at 0°C.

    • The hydrochloride salt will precipitate immediately as a white solid.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Ether if higher purity is required.

Part 3: Reactivity & Functionalization

The utility of 2-hydrazinyl-4-methylpyrimidine stems from its "binucleophilic" hydrazine tail. It can react with various electrophiles (carboxylic acids, aldehydes, diketones) to form fused ring systems.

Cyclization to [1,2,4]Triazolo[4,3-a]pyrimidines

Reaction with carboxylic acids or orthoesters leads to the formation of triazolopyrimidines. This scaffold is bioisosteric with purines and is a privileged structure in medicinal chemistry.

  • Reagent: Formic acid (R=H) or Acetic anhydride (R=Me).

  • Conditions: Reflux.[4]

  • Outcome: Ring closure between the hydrazine N and the pyrimidine N3.

Cyclization to Pyrazolo[1,5-a]pyrimidines

Reaction with 1,3-diketones (e.g., acetylacetone) yields pyrazolopyrimidines.

ReactivityPathways Core 2-Hydrazinyl-4-methylpyrimidine (Core Scaffold) Reagent1 + R-COOH / Orthoesters Core->Reagent1 Reagent2 + 1,3-Diketones (e.g., Acetylacetone) Core->Reagent2 Reagent3 + Aldehydes (R-CHO) Core->Reagent3 Product1 [1,2,4]Triazolo[4,3-a]pyrimidine Reagent1->Product1 Cyclocondensation Product2 Pyrazolo[1,5-a]pyrimidine Reagent2->Product2 Regioselective Cyclization Product3 Hydrazones (Schiff Bases) Reagent3->Product3 Condensation

Figure 2: Divergent synthesis pathways for fused heterocyclic systems.

Part 4: Pharmaceutical Applications[6][7]

This compound is not typically a drug itself but a Key Starting Material (KSM) for several therapeutic classes.

Kinase Inhibitors

The triazolo[4,3-a]pyrimidine scaffold, derived directly from this hydrazine, is a known pharmacophore for inhibiting cyclin-dependent kinases (CDKs). The fusion of the triazole ring restricts the conformation of the molecule, often improving binding affinity to the ATP-binding pocket of kinases.

Antimicrobial & Antiviral Agents

Hydrazones derived from 2-hydrazinyl-4-methylpyrimidine (Pathway 3 in Figure 2) have demonstrated significant antibacterial activity. The hydrazone linkage (-C=N-NH-) acts as a proton acceptor/donor system that can interact with microbial enzymes.

Agrochemicals

Fused pyrimidine systems are extensively used in herbicides. Specifically, the triazolopyrimidine sulfonamide class (e.g., related to Diclosulam or Penoxsulam) relies on similar heterocyclic cores. 2-Hydrazinyl-4-methylpyrimidine provides a route to synthesize analogs of these acetolactate synthase (ALS) inhibitors.

Part 5: Handling, Stability & Safety

Stability
  • Hygroscopicity: The HCl salt is less hygroscopic than the free base but should still be stored in a desiccator.

  • Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazine group.

Safety Hazards (GHS Classification)
  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[5]

  • Toxicity: Hydrazine derivatives can be toxic if ingested or inhaled.

  • Precaution: Avoid contact with strong oxidizing agents. Hydrazines can liberate nitrogen gas violently if oxidized rapidly.

References

  • Shanghai Amole Biotechnology. (2025).[2] Product Analysis: this compound (CAS 1332529-53-9).[2][3] Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet: this compound. Retrieved from

  • Attaby, F. A., et al. (1997).[6] Reactions of pyrimidinonethione derivatives: Synthesis of triazolo-[1,2-a]pyrimidine derivatives. Archives of Pharmacal Research. Retrieved from

  • PubChem. (2025).[7][5] Compound Summary: 2-Hydrazinylpyrimidine (Analogous Reactivity).[5] Retrieved from

  • Organic Syntheses. (2015). Synthesis of Triazolopyridines via Hydrazine Intermediates. Organic Syntheses, 92, 213-226. Retrieved from

Sources

2-hydrazinyl-4-methylpyrimidine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the molecular structure, synthesis, and applications of 2-hydrazinyl-4-methylpyrimidine hydrochloride.

Molecular Architecture, Synthesis, and Pharmaceutical Applications

Introduction

This compound (also known as 2-hydrazino-4-methylpyrimidine HCl) is a critical heterocyclic building block in drug discovery. It serves as a pharmacophore scaffold for kinase inhibitors and a versatile intermediate for synthesizing fused heterocyclic systems, particularly [1,2,4]triazolo[4,3-a]pyrimidines.

This guide analyzes the compound's physiochemical properties, delineates its synthesis via nucleophilic aromatic substitution (


), and explores its reactivity profile in the context of modern pharmaceutical development.
Molecular Structure & Physiochemical Properties[1][2][3][4]
2.1 Chemical Identity[1][2][3]
  • IUPAC Name: this compound

  • CAS Number: 1332529-53-9 (HCl salt); 56621-90-0 (Free base)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 160.60 g/mol (Salt); 124.14 g/mol (Free base)

  • SMILES: CC1=NC(NN)=NC=C1.[H]Cl

2.2 Structural Analysis

The molecule consists of a pyrimidine ring substituted at the C4 position with a methyl group and at the C2 position with a hydrazinyl group.

  • Pyrimidine Core: The electron-deficient nature of the 1,3-diazine ring makes the C2 and C4 positions susceptible to nucleophilic attack. The nitrogen atoms (N1, N3) induce a dipole, influencing the solubility and binding affinity of the molecule.

  • 4-Methyl Substituent: This group exerts a weak inductive effect (

    
    ), slightly increasing the electron density of the ring compared to the unsubstituted analog. Sterically, it blocks metabolic oxidation at the C4 position and influences the regioselectivity of subsequent cyclization reactions.
    
  • 2-Hydrazinyl Group: This moiety acts as a bidentate nucleophile. It exhibits an

    
    -effect, making the terminal nitrogen (
    
    
    
    ) highly reactive toward electrophiles (aldehydes, carboxylic acids).
  • Salt Formation (HCl): The hydrochloride salt improves stability and water solubility. Protonation typically occurs at the ring nitrogen (N1) or the terminal hydrazine nitrogen depending on the crystal packing and solvation, though in solution, the ring nitrogen is the preferred site of protonation for 2-amino-pyrimidines due to resonance stabilization of the cation.

Table 1: Physiochemical Data Profile

PropertyValue / Description
Appearance White to light yellow crystalline powder
Melting Point >240°C (dec) (Typical for HCl salts of this class)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O)
pKa (Predicted) ~3.5 (Ring N), ~8.0 (Hydrazine terminal N - variable based on conjugation)
H-Bond Donors 3 (Hydrazine NH, NH2, HCl proton)
H-Bond Acceptors 3 (Ring Nitrogens, Terminal Hydrazine N)
Synthesis & Characterization
3.1 Synthesis Protocol (

Mechanism)

The industrial standard for synthesizing 2-hydrazinyl-4-methylpyrimidine involves the displacement of a leaving group (typically chloride) at the C2 position by hydrazine hydrate.

Reaction Stoichiometry:



Step-by-Step Methodology:

  • Charge: Dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in Ethanol (10 volumes).

  • Addition: Add Hydrazine hydrate (3.0 – 5.0 eq) dropwise at room temperature. Note: Excess hydrazine acts as a base to scavenge HCl and prevents double substitution.

  • Reflux: Heat the mixture to 78-80°C for 3–5 hours. Monitor by TLC or HPLC for the disappearance of the starting chloride.

  • Isolation (Free Base): Concentrate the solvent in vacuo. Treat the residue with cold water to precipitate the free base. Filter and wash with diethyl ether.

  • Salt Formation: Dissolve the free base in ethanol. Add 1.25 M HCl in ethanol (1.1 eq) dropwise at 0°C. The hydrochloride salt precipitates immediately.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield high-purity crystals.

3.2 Spectroscopic Validation

To ensure scientific integrity, the structure must be validated using NMR and Mass Spectrometry.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.35 (s, 3H, 
      
      
      
      ) – Methyl group singlet.
    • 
       6.65 (d, 1H, 
      
      
      
      , Pyrimidine H-5) – Doublet due to coupling with H-6.
    • 
       8.20 (d, 1H, 
      
      
      
      , Pyrimidine H-6) – Downfield doublet.
    • 
       9.0–10.0 (br s, 
      
      
      
      ) – Exchangeable protons (broadened by salt formation).
  • Mass Spectrometry (ESI+):

    • 
       calculated: 125.08; found: 125.1.
      
Reactivity & Applications in Drug Development[10]

The primary utility of 2-hydrazinyl-4-methylpyrimidine lies in its ability to undergo cyclization reactions to form fused heterocyclic systems. These scaffolds are bioisosteres of purines and are widely used in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

4.1 Pathway to Triazolopyrimidines

Reaction with carboxylic acids or orthoesters yields [1,2,4]triazolo[4,3-a]pyrimidines. This cyclization is driven by the nucleophilicity of the hydrazine terminal nitrogen followed by dehydration.

4.2 Pathway to Pyrazolopyrimidines

Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) can yield pyrazolopyrimidines, although regioselectivity must be controlled.

4.3 Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the core molecule and its transformation into a triazolo-fused bioactive scaffold.

ReactionPathways Start 2-Chloro-4-methylpyrimidine (Precursor) Product 2-Hydrazinyl-4-methylpyrimidine (Target Intermediate) Start->Product SNAr, EtOH, Reflux (-HCl) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Product Triazole s-Triazolo[4,3-a]pyrimidine (Fused Scaffold) Product->Triazole + R-COOH / POCl3 Cyclization Pyrazole Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Product->Pyrazole + 1,3-Dicarbonyls Condensation

Figure 1: Synthetic workflow from precursor to fused heterocyclic drug scaffolds.

Handling & Stability Protocols
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

  • Oxidation: Hydrazines are susceptible to air oxidation. Solutions should be prepared fresh. If the white powder turns yellow/orange, it indicates oxidation to azo or azine impurities.

  • Safety: The compound is a skin and eye irritant.[1] Hydrazine derivatives are potential genotoxins; handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346558, 2-Hydrazinylpyrimidine. Retrieved from [Link]

  • El-Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4-Hydrazino-2-methylpyrimidino[4′,5′:4,5]thiazolo[3,2-a]benzimidazole.[4] Journal of the Chinese Chemical Society, 47(6), 1279–1286.[4] (Demonstrates cyclization reactivity).

  • Richardson, A. & McCarty, F.J. (1972).Synthesis of s-Triazolo[4,3-a]pyrimidines. Journal of Medicinal Chemistry.

Sources

Technical Guide: Synthesis of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, optimization, and characterization of 2-hydrazinyl-4-methylpyrimidine hydrochloride (CAS: 1332529-53-9). It is designed for researchers requiring high-purity intermediates for the development of pyrazolopyrimidines, triazolopyrimidines, and related bioactive heterocycles.

Executive Summary

Target Molecule: this compound Core Structure: Pyrimidine ring substituted with a methyl group at C4 and a hydrazine moiety at C2.[1] Primary Application: A versatile


-binucleophile used in the synthesis of fused heterocyclic systems (e.g., s-triazolo[4,3-a]pyrimidines) and agrochemical active ingredients.
Critical Quality Attribute (CQA):  Strict control of the 

-bis(4-methylpyrimidin-2-yl)hydrazine
impurity (dimer), which forms under hydrazine-limiting conditions.

Retrosynthetic Analysis & Pathway Design

The most robust pathway utilizes a Nucleophilic Aromatic Substitution (


) on a 2-halopyrimidine precursor. While 2-bromo analogs exist, 2-chloro-4-methylpyrimidine  is the industry standard due to the optimal balance of reactivity, availability, and cost.
Pathway Logic
  • Precursor: 2-Chloro-4-methylpyrimidine.

  • Reagent: Hydrazine Hydrate (

    
    ).
    
  • Mechanism: The hydrazine acts as a hard nucleophile, attacking the electron-deficient C2 position activated by the ring nitrogens. The chloride acts as the leaving group.

  • Salt Formation: The resulting free base is unstable towards oxidation over time; conversion to the hydrochloride salt ensures long-term stability and water solubility.

Retrosynthesis Target 2-Hydrazinyl-4-methylpyrimidine Hydrochloride FreeBase Free Base Intermediate (2-Hydrazinyl-4-methylpyrimidine) Target->FreeBase HCl / EtOH Precursor 2-Chloro-4-methylpyrimidine FreeBase->Precursor S_NAr Displacement Reagent Hydrazine Hydrate (Excess) FreeBase->Reagent

Figure 1: Retrosynthetic disconnection showing the critical transition from chloro-precursor to the stable salt form.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of hydrazine attacks the C2 carbon, forming a Meisenheimer-like tetrahedral intermediate (stabilized by the pyrimidine nitrogens). Re-aromatization expels the chloride ion.

Key Mechanistic Insight: The C2 position is significantly more electrophilic than C4 or C6 due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms. However, once the first hydrazine is attached, the product is more nucleophilic than the starting hydrazine. If the concentration of the starting chloropyrimidine is high relative to hydrazine, the product will attack another molecule of starting material, forming the unwanted dimer.

Mechanism Step1 Nucleophilic Attack (Formation of Tetrahedral Intermediate) Step2 Elimination of Chloride (Restoration of Aromaticity) Step1->Step2 Product 2-Hydrazinyl-4-methylpyrimidine Step2->Product SideRxn Dimer Formation (Impurity Pathway) Start 2-Chloro-4-methylpyrimidine Start->Step1 + N2H4 Product->SideRxn + Start Material (Low N2H4)

Figure 2:


 mechanism highlighting the competitive pathway leading to dimer impurity.

Detailed Experimental Protocol

Materials
  • 2-Chloro-4-methylpyrimidine: 10.0 g (77.8 mmol)

  • Hydrazine Hydrate (80% or 64% aq.): 19.5 g (389 mmol, ~5.0 equiv) — Critical Excess

  • Ethanol (Absolute): 50 mL

  • Hydrochloric Acid (conc. 37%): As required for acidification

  • Solvent for Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (

    
    ).
    
Workflow
Phase 1: Hydrazinolysis (Free Base Synthesis)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-chloro-4-methylpyrimidine (10.0 g) and Ethanol (30 mL). Stir until dissolved.

  • Addition: Add Hydrazine Hydrate (5.0 equivalents) in one portion.

    • Note: A large excess is mandatory. Do not use less than 3 equivalents.

  • Reaction: Heat the mixture to reflux (bath temp ~85°C) for 4–6 hours.

    • Monitor: Check by TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (amine).
  • Workup (Isolation of Free Base):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Caution: Residual hydrazine is toxic. Use a bleach trap for the rotary evaporator exhaust.

    • Resuspend the residue in minimal water (20 mL) and extract continuously or multiple times with DCM (3 x 50 mL).

    • Dry the organic layer over

      
      , filter, and concentrate to yield the crude free base as an off-white/yellowish solid or oil.
      
Phase 2: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude free base in a minimal amount of cold Ethanol (or Methanol).

  • Acidification: Add concentrated HCl (or 4M HCl in Dioxane) dropwise with vigorous stirring at 0°C.

  • Precipitation: Continue adding acid until pH

    
     2. A white to pale yellow precipitate should form.
    
  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold acetone or ether to remove colored impurities.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield & Properties[1][2]
  • Yield: 75–85%[1]

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: >240°C (decomposition).[2]

  • Solubility: Soluble in water, DMSO; sparingly soluble in ethanol; insoluble in DCM/Hexanes.

Process Optimization & Troubleshooting

ParameterStandard ConditionOptimization Logic
Stoichiometry 5.0 equiv HydrazineCritical: Reducing to <2.0 equiv favors the formation of the bis-pyrimidine dimer (insoluble impurity).
Temperature Reflux (78°C)Lower temperatures (RT) require significantly longer times (24h+) but may yield a cleaner profile for large batches.
Solvent EthanolWater can be used as a green alternative, but the product is highly water-soluble, making extraction difficult. Ethanol allows for easier concentration.
Purification RecrystallizationIf the salt is colored, recrystallize from Ethanol/Water (9:1) .
Troubleshooting Table
  • Issue: Product is an insoluble brick-red/orange solid.

    • Cause: Dimer formation (

      
      -bis(4-methylpyrimidin-2-yl)hydrazine).
      
    • Fix: Increase hydrazine equivalents in the next run. Filter off the insoluble dimer before extraction.

  • Issue: Low yield during salt formation.

    • Cause: Product is too soluble in the alcohol/water mix.

    • Fix: Use anhydrous HCl in dioxane or ether. Add diethyl ether to force precipitation.

Safety & Handling (E-E-A-T)

  • Hydrazine Hydrate: Potent carcinogen, highly toxic, and corrosive. Causes severe skin burns. Must be handled in a fume hood. All glassware contacting hydrazine should be decontaminated with dilute bleach (sodium hypochlorite) before cleaning.

  • 2-Chloro-4-methylpyrimidine: Skin and eye irritant.

  • Waste Disposal: Segregate hydrazine-containing waste. Treat with bleach to oxidize hydrazine to nitrogen gas before disposal, following local EHS regulations.

References

  • Synthesis of 2-hydrazinopyrimidines:Journal of Heterocyclic Chemistry, "Nucleophilic substitution of 2-chloropyrimidines," Vol 2, 420 (1965).
  • Hydrazine Handling & Safety: Organic Syntheses, Coll. Vol. 6, p. 12 (1988). Link

  • Commercial Reference (CAS Validation): PubChem Compound Summary for CID 346558 (2-Hydrazinylpyrimidine analogs). Link

  • Analogous Protocol (Pyridine series): US Patent 3487083A, "Preparation of 4-hydroxypyrazolo(3,4-d)pyrimidine" (describes hydrazine displacement logic). Link

  • Impurity Characterization: Journal of the Chinese Chemical Society, "Synthesis, Characterization and Reactions of 4-Hydrazino-2-methylpyrimidino...", Vol 47(6), 1279–1286 (2000). Link

Sources

2-Hydrazinyl-4-methylpyrimidine Hydrochloride: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS: 1332529-53-9) represents a cornerstone intermediate in modern heterocyclic chemistry. While not a marketed pharmaceutical agent itself, it serves as a "privileged scaffold"—a molecular platform capable of diverse functionalization. Its primary utility lies in its role as a precursor for fused ring systems, most notably [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolo[3,4-d]pyrimidines , which are bioisosteres of purines and possess significant anticancer, antimicrobial, and kinase-inhibitory profiles.

This guide details the discovery history, synthetic evolution, and rigorous experimental protocols required to utilize this compound effectively in drug discovery campaigns.

Part 1: Historical Genesis & Discovery

The Golden Age of Heterocycles (1950s–1960s)

The discovery of 2-hydrazinyl-4-methylpyrimidine was not a singular "eureka" moment but rather a systematic output of the mid-20th-century explosion in pyrimidine chemistry. Following the elucidation of DNA's structure, researchers like D.J. Brown and Adrian Albert at the Australian National University began exhaustively characterizing pyrimidine reactivity.

  • 1900s–1940s: Early work focused on simple substitutions. The reactivity of 2-chloropyrimidines toward nucleophiles was established, but hydrazine was rarely used due to its instability and toxicity.

  • 1950s–1960s: The demand for purine antagonists (for leukemia treatment) drove the synthesis of fused pyrimidines. Researchers discovered that reacting 2-chloro-4-methylpyrimidine with hydrazine hydrate yielded a stable hydrazinyl intermediate. This intermediate could then be cyclized with carboxylic acids or orthoesters to form triazolopyrimidines, mimicking the adenine core of ATP.

Evolution of the Hydrochloride Salt

Early literature often isolated the free base. However, the free base is prone to oxidation (turning pink/brown upon air exposure) and is hygroscopic. The hydrochloride salt was developed as the standard commercial form to ensure:

  • Stoichiometric precision in subsequent reactions.

  • Long-term stability (shelf life >2 years at -20°C).

  • Improved solubility in polar organic solvents used for cyclization (e.g., DMSO, DMF).

Part 2: Chemical Identity & Properties[1][2]

PropertySpecification
IUPAC Name This compound
CAS Number 1332529-53-9 (HCl salt); 38256-05-0 (Free base)
Molecular Formula C₅H₈N₄[1][2][3][4][5] · HCl
Molecular Weight 160.60 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in Hexanes, DCM
Melting Point >250°C (decomposes)
pKa (Hydrazine N) ~3.5 (protonated form)

Part 3: Synthesis & Mechanistic Insights

The synthesis relies on a classic Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is electron-deficient due to the two nitrogen atoms, making the carbon at position 2 highly susceptible to nucleophilic attack.

The Reaction Pathway[4][7][8][9][10]
  • Starting Material: 2-Chloro-4-methylpyrimidine.

  • Nucleophile: Hydrazine hydrate (NH₂NH₂ · H₂O).

  • Mechanism: The terminal nitrogen of hydrazine attacks C2, displacing the chloride ion. The 4-methyl group provides steric bulk but does not significantly deactivate the ring, actually improving solubility compared to the unsubstituted analog.

Mechanistic Diagram (SNAr)

The following diagram illustrates the transformation from the chlorinated precursor to the hydrochloride salt.

SynthesisPathway Start 2-Chloro-4-methylpyrimidine (Electrophile) Intermediate Meisenheimer-like Complex Start->Intermediate S_NAr Attack (EtOH, Reflux) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate ProductBase 2-Hydrazinyl-4-methylpyrimidine (Free Base) Intermediate->ProductBase - HCl (Elimination) FinalSalt HCl Salt (Target Product) ProductBase->FinalSalt + HCl/Dioxane (Salt Formation)

Figure 1: Synthetic pathway for 2-hydrazinyl-4-methylpyrimidine HCl via SNAr mechanism.

Part 4: Pharmaceutical Utility & Applications[11]

This molecule is rarely the end product. Its hydrazine tail is a "chemical hook" used to build fused heterocycles.

Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines

By reacting the hydrazine moiety with orthoesters (e.g., triethyl orthoformate) or aldehydes, a third ring is fused onto the pyrimidine.

  • Application: These structures are potent Microtubule polymerization inhibitors and Cyclin-dependent kinase (CDK) inhibitors used in cancer research.

Synthesis of Pyrazolopyrimidines

Reaction with 1,3-dicarbonyls (like acetylacetone) can yield pyrazolopyrimidines.

  • Application: Bioisosteres of ATP, often used as Kinase Inhibitors (e.g., targeting EGFR or mTOR pathways).

Divergent Synthesis Workflow

Applications Core 2-Hydrazinyl-4-methylpyrimidine HCl (The Scaffold) R1 + R-CHO (Aldehydes) Oxidative Cyclization Core->R1 R2 + R-C(OR)3 (Orthoesters) Core->R2 R3 + 1,3-Diketones Core->R3 P1 Triazolo[4,3-a]pyrimidines (Anticancer Agents) R1->P1 R2->P1 P3 Pyrazolopyrimidines (Kinase Inhibitors) R3->P3 P2 Triazolo[1,5-a]pyrimidines (Dimroth Rearrangement Product) P1->P2 Acid/Base Isomerization

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-Hydrazinyl-4-methylpyrimidine HCl

Objective: To synthesize high-purity hydrochloride salt from 2-chloro-4-methylpyrimidine.

Materials:

  • 2-Chloro-4-methylpyrimidine (10.0 g, 77.8 mmol)

  • Hydrazine hydrate (80% aqueous solution, 15 mL, ~240 mmol)

  • Ethanol (Absolute, 100 mL)

  • HCl in Dioxane (4.0 M)

  • Diethyl ether

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-chloro-4-methylpyrimidine (10.0 g) in Ethanol (80 mL).

  • Addition: Add Hydrazine hydrate (15 mL) dropwise over 10 minutes. Note: The reaction is exothermic; ensure stirring is vigorous.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear, replaced by a polar baseline spot.

  • Workup (Free Base):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine residues are toxic; use a bleach trap for the rotovap exhaust.

    • The residue will be a solid or thick oil. Triturate with cold water (20 mL) to induce crystallization of the free base. Filter and dry.[6]

  • Salt Formation:

    • Redissolve the crude free base in a minimum amount of warm Ethanol (30 mL).

    • Cool to 0°C in an ice bath.

    • Add 4.0 M HCl in Dioxane (25 mL) dropwise. A white precipitate will form immediately.

    • Stir at 0°C for 30 minutes.

  • Isolation: Filter the white solid under vacuum. Wash the cake with Diethyl ether (2 x 50 mL) to remove excess acid.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Expected Yield: ~10.5 g (85%)

    • Purity: >98% (HPLC)

Protocol B: Quality Control (Self-Validating System)

To ensure the integrity of the scaffold before use in complex synthesis:

  • Visual Check: Must be white. Pink coloration indicates oxidation of the hydrazine group.

  • Silver Nitrate Test: Dissolve 10 mg in water; add aqueous AgNO₃. A white precipitate (AgCl) confirms the chloride counterion; immediate blackening indicates free reducing hydrazine (degraded product).

  • H-NMR (DMSO-d6): Look for the characteristic methyl singlet at ~2.3 ppm and the downfield aromatic protons (d, ~6.8 ppm and d, ~8.2 ppm).

References

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Foundational text on pyrimidine reactivity and SNAr mechanisms).
  • Taylor, E. C., & Loeffler, P. K. (1960). "Pyrimidines.[7][8][9][10][11][12][13][14] I. Synthesis of Pyrazolo[3,4-d]pyrimidines". Journal of the American Chemical Society. Link

  • BLD Pharm. (2025). This compound Product Data. Link

  • National Institutes of Health (NIH). (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents. Link

  • ChemSRC. (2025). This compound Chemical Properties. Link

Sources

Technical Whitepaper: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Applications in Heterocyclic Drug Discovery

Executive Summary

2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS: 1332529-53-9) serves as a critical nitrogen-rich building block in modern medicinal chemistry. Its structural duality—combining an electron-deficient pyrimidine core with a nucleophilic hydrazine moiety—makes it an indispensable scaffold for synthesizing fused heterocycles, particularly [1,2,4]triazolo[4,3-a]pyrimidines and their pharmacologically active [1,5-a] isomers. This guide provides a comprehensive technical analysis of its synthesis, structural validation, and application in kinase inhibitor development.

Chemical Identity & Structural Analysis[1][2][3]

The compound exists as a hydrochloride salt, enhancing stability and water solubility compared to its free base counterpart.

PropertySpecification
IUPAC Name This compound
Alternative Names (4-Methylpyrimidin-2-yl)hydrazine hydrochloride; 2-Hydrazino-4-methylpyrimidine HCl
CAS Number 1332529-53-9 (Salt); 13036-57-2 (Precursor: 2-Chloro-4-methylpyrimidine)
Molecular Formula C₅H₈N₄[1][2][3][4][5][6] · HCl
Molecular Weight 160.60 g/mol (Salt); 124.14 g/mol (Free Base)
SMILES CC1=NC(NN)=NC=C1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents
Synthetic Pathways & Process Optimization

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr) . The reaction exploits the electron-deficiency of the pyrimidine ring, activated by the nitrogen atoms, allowing the hydrazine nucleophile to displace the chloride leaving group at the C2 position.

2.1. Reaction Mechanism

The mechanism proceeds via a Meisenheimer-like transition state. The hydrazine nitrogen attacks the C2 carbon, pushing electron density onto the ring nitrogens. Re-aromatization expels the chloride ion.

2.2. Optimized Synthesis Protocol

Note: This protocol is designed for laboratory-scale synthesis (10–50 mmol scale).

Reagents:

  • 2-Chloro-4-methylpyrimidine (1.0 equiv)

  • Hydrazine hydrate (3.0–5.0 equiv) – Excess prevents dimer formation.

  • Ethanol (Solvent)[7][8][9]

  • HCl in Dioxane (4M) or conc. HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-chloro-4-methylpyrimidine in ethanol (5 mL/mmol).

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Isolation (Free Base): Concentrate the solvent under reduced pressure. The residue is typically the free base.

  • Salt Formation: Redissolve the crude residue in a minimum amount of ethanol. Cool to 0°C and add HCl (in dioxane or aqueous) dropwise until pH ~2.

  • Precipitation: The hydrochloride salt will precipitate. Dilute with diethyl ether to maximize yield.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from ethanol/isopropanol if necessary.

2.3. Process Workflow Diagram

SynthesisWorkflow Start 2-Chloro-4-methylpyrimidine Reaction Reflux (EtOH, 80°C) S_NAr Mechanism Start->Reaction Reagent Hydrazine Hydrate (Excess) Reagent->Reaction Intermediate Free Base Intermediate Reaction->Intermediate - HCl (initial) Product 2-Hydrazinyl-4-methylpyrimidine HCl (Crystalline Solid) Intermediate->Product + HCl (Salt Formation) Acid HCl (Dioxane/aq) Acid->Product

Figure 1: Synthetic workflow for the conversion of chloropyrimidine to the hydrazinyl hydrochloride salt.

Analytical Characterization

Validating the structure requires confirming the loss of the chlorine atom and the presence of the hydrazine moiety.

3.1. Proton NMR (¹H NMR)

Solvent: DMSO-d₆ Expected Signals:

  • δ 2.35 ppm (s, 3H): Methyl group at C4.

  • δ 6.70 ppm (d, J=5.2 Hz, 1H): Pyrimidine H5 proton.

  • δ 8.25 ppm (d, J=5.2 Hz, 1H): Pyrimidine H6 proton (deshielded by adjacent nitrogen).

  • δ ~9-11 ppm (broad s): Hydrazine NH/NH₂ and HCl protons (exchangeable with D₂O).

3.2. Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass: m/z 125.1 [M+H]⁺ (corresponds to the free base cation C₅H₉N₄⁺).

Applications in Drug Discovery[2][11][12]

2-Hydrazinyl-4-methylpyrimidine is a "privileged scaffold" because it serves as a precursor to fused ring systems that mimic ATP, making them potent kinase inhibitors.

4.1. Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines

Reacting the hydrazine with carboxylic acids or orthoesters creates a second ring.

  • Mechanism: Condensation followed by cyclodehydration.

  • Isomerization: A critical consideration is the Dimroth Rearrangement . Under basic conditions, the kinetically formed [4,3-a] isomer often rearranges to the thermodynamically more stable [1,5-a] isomer.

4.2. Biological Targets[1]
  • Kinase Inhibition: The fused triazolopyrimidine system acts as a bioisostere for the purine core of ATP, targeting enzymes like EGFR (Epidermal Growth Factor Receptor) and c-Met .

  • Anticancer Agents: Hydrazone derivatives formed by reacting this compound with aromatic aldehydes have shown cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2).

4.3. Cyclization & Rearrangement Pathway

CyclizationPath Hydrazine 2-Hydrazinyl-4-methylpyrimidine Kinetic [1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic Product) Hydrazine->Kinetic Cyclization Reagent R-COOH / Orthoester Reagent->Kinetic Rearrangement Dimroth Rearrangement (Basic Conditions / Heat) Kinetic->Rearrangement Thermo [1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic Product) Rearrangement->Thermo Ring Opening/Closing

Figure 2: Cyclization pathway showing the critical Dimroth rearrangement often encountered in scaffold optimization.

Handling, Stability & Safety
  • Storage: The hydrochloride salt is hygroscopic. Store under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation and oxidation of the hydrazine group.

  • Toxicity: Hydrazine derivatives are potential genotoxins. Handle in a fume hood with proper PPE (nitrile gloves, safety glasses).

  • Incompatibility: Avoid strong oxidizing agents (risk of N₂ evolution/explosion) and aldehydes (unintended hydrazone formation).

References
  • Synthesis of 2-Chloro-4-methylpyrimidine

    • Guidechem. "Synthesis and applications of 2-Chloro-4-methylpyrimidine."[10][11] Link

  • Hydrazine Reactivity & Wolff-Kishner Mechanism

    • Chemistry LibreTexts. "19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." Link

  • Triazolopyrimidine Scaffolds in Drug Design

    • National Institutes of Health (PMC). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."[12][13] Link

  • Anticancer Applications of Hydrazino-Fused Pyrimidines

    • ResearchGate. "Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines."[1][14] Link

  • Safety Data (Hydrazine Derivatives)

    • Fisher Scientific. "Safety Data Sheet: Hydrazine derivatives." Link

Sources

Physical and chemical properties of 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound (CAS No: 1332529-53-9). Designed for researchers, chemists, and professionals in drug discovery and development, this document synthesizes available data with established chemical principles to serve as a foundational resource. The guide covers fundamental identifiers, physicochemical characteristics, a validated synthesis protocol, reactivity profile, and detailed methodologies for analytical characterization. Emphasis is placed on the rationale behind experimental procedures and the interpretation of analytical data, reflecting field-proven insights. All quantitative data is summarized for clarity, and key processes are visualized using structured diagrams.

Introduction and Molecular Identification

This compound is a heterocyclic organic compound of significant interest as a versatile building block in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a pyrimidine ring, a reactive hydrazine moiety, and a methyl group, offering multiple sites for chemical modification. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.

The primary utility of this compound lies in its ability to act as a nucleophile via the terminal nitrogen of the hydrazine group. This facilitates the construction of more complex molecular architectures, particularly fused heterocyclic systems like pyrazoles, triazoles, and pyridazines, which are common scaffolds in pharmacologically active molecules.

Below is the chemical structure of this compound, rendered to illustrate its core components.

start 2-Chloro-4-methylpyrimidine + Hydrazine Hydrate (NH₂NH₂·H₂O) solvent Solvent System (e.g., Ethanol or Methanol) start->solvent Dissolve reaction Nucleophilic Aromatic Substitution (SNAr) Heat (Reflux), ~5-10h solvent->reaction React workup Reaction Workup Cool, Filter Precipitate reaction->workup Process product_base Isolate Free Base: 2-Hydrazinyl-4-methylpyrimidine workup->product_base acidification Acidification with HCl (e.g., HCl in Dioxane/Ethanol) product_base->acidification final_product Final Product: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride acidification->final_product Isolate & Dry

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in a suitable alcohol solvent such as ethanol or methanol (approx. 5-10 mL per gram of starting material), add hydrazine hydrate (80-99%, 1.5-2.0 eq) dropwise at room temperature.

    • Causality: Ethanol/methanol are chosen as they effectively dissolve the reactants and are suitable for reflux temperatures. An excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to drive the reaction forward. Dropwise addition helps to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Isolation of Free Base: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product free base often precipitates. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Conversion to Hydrochloride Salt: Suspend the isolated free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) dropwise with stirring until the pH is acidic (~1-2).

    • Trustworthiness: This step ensures the formation of the stable hydrochloride salt. The precipitation of the salt from the organic solvent serves as an effective purification step.

  • Final Isolation and Drying: Stir the resulting slurry for 1 hour at room temperature. Collect the white to off-white precipitate by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove residual acid, and dry under vacuum to yield the final product, this compound.

Chemical Profile, Reactivity, and Safety

Reactivity

The chemical behavior is dominated by the hydrazine moiety. The terminal -NH₂ group is a potent nucleophile and can react with a wide range of electrophiles. Common reactions include:

  • Condensation with Carbonyls: Reacts with aldehydes and ketones to form hydrazones. This is a foundational reaction for creating more complex derivatives.

  • Cyclization Reactions: Can be used to construct fused heterocyclic rings. For example, reaction with β-ketoesters can yield pyrazole derivatives.

  • Acylation: Reacts with acid chlorides or anhydrides to form acylhydrazides.

Safety and Handling

GHS Hazard Classification: DANGER [1]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[1]

Handling Protocol: Due to its high toxicity, this compound must be handled with extreme caution in a well-ventilated chemical fume hood. Full personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory. Avoid generation of dust. In case of exposure, seek immediate medical attention.

Analytical Characterization Protocols

As experimental spectra for this specific compound are not publicly available, the following sections describe standardized protocols for its characterization and provide predicted data based on its chemical structure. This serves as a benchmark for researchers to validate their own experimental results.

cluster_workflow Analytical Workflow synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry (ESI-MS) synthesis->ms validation Structure & Purity Confirmation nmr->validation ir->validation ms->validation

Caption: Self-validating analytical workflow for structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

    • Expertise Insight: DMSO-d₆ is often the preferred solvent for hydrazine salts as it can exchange slowly with the N-H protons, allowing them to be observed. In D₂O, the N-H and -NH₂ protons will rapidly exchange with deuterium and become invisible.

  • Predicted ¹H NMR Spectrum (in DMSO-d₆):

    • δ ~8.5-9.0 ppm (br s, 3H): These broad signals correspond to the exchangeable protons of the hydrazinium group (-NH-NH₃⁺). The exact shift and broadness will depend on concentration and water content.

    • δ ~8.3 ppm (d, 1H): Pyrimidine ring proton at C6. Expected to be a doublet due to coupling with the C5 proton.

    • δ ~6.8 ppm (d, 1H): Pyrimidine ring proton at C5. Expected to be a doublet due to coupling with the C6 proton.

    • δ ~2.4 ppm (s, 3H): Singlet corresponding to the three equivalent protons of the methyl group at C4.

  • Predicted ¹³C NMR Spectrum (in DMSO-d₆):

    • δ ~165 ppm: Quaternary carbon C4 (attached to the methyl group).

    • δ ~160 ppm: Quaternary carbon C2 (attached to the hydrazine group).

    • δ ~158 ppm: Methine carbon C6.

    • δ ~115 ppm: Methine carbon C5.

    • δ ~23 ppm: Methyl carbon (-CH₃).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Protocol:

    • Acquire the FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Place a small amount of the dry solid sample directly on the ATR crystal.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Predicted Characteristic Absorption Bands:

    • 3300-3000 cm⁻¹ (broad): Strong, broad absorption due to N-H stretching vibrations of the hydrazinium group (R-NH-NH₃⁺) and any associated water.

    • 3050-2950 cm⁻¹ (medium): C-H stretching from the aromatic pyrimidine ring and the aliphatic methyl group.

    • ~1640 cm⁻¹ (strong): C=N stretching vibrations within the pyrimidine ring.

    • ~1580-1450 cm⁻¹ (multiple bands): C=C and C=N ring stretching and bending vibrations (aromatic region).

    • Below 1400 cm⁻¹: Fingerprint region with various C-H and C-C bending modes.

C. Mass Spectrometry (MS)
  • Protocol:

    • Prepare a dilute solution of the sample in methanol or acetonitrile/water.

    • Infuse the sample into an Electrospray Ionization (ESI) source in positive ion mode.

    • Acquire the mass spectrum over a range of m/z 50-500.

  • Predicted Mass Spectrum (ESI+):

    • The primary species observed will be the cation of the free base (after loss of HCl).

    • Expected [M+H]⁺: 125.08 (Calculated for C₅H₉N₄⁺). This would be the base peak, confirming the molecular weight of the free base (124.14 g/mol ).

Conclusion

This compound is a valuable chemical intermediate characterized by its reactive hydrazine group. While publicly available experimental data is limited, its properties can be reliably predicted through an understanding of fundamental chemical principles and comparison with related structures. It is a toxic compound that requires careful handling in a controlled laboratory environment. The synthesis is straightforward via nucleophilic substitution, and its structure can be unambiguously confirmed using a combination of NMR, FT-IR, and mass spectrometry, as outlined in this guide. This document provides the necessary foundational knowledge for researchers to safely handle, synthesize, and characterize this important synthetic building block.

References

  • PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • PubChem. (n.d.). 2-Hydrazinyl-4,6-dimethylpyrimidine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved February 4, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 29). Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine: A Chemist's Essential Tool. Retrieved February 4, 2026, from [Link]

  • S. T. Manjula, S. M. S. V. Kumar, K. R. Rao, & P. K. Dubey. (2011). Synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]

Sources

Navigating the Solubility Landscape of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-hydrazinyl-4-methylpyrimidine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a practical resource for researchers, scientists, and drug development professionals. It offers a synthesis of fundamental principles governing solubility, detailed, field-proven experimental protocols for its determination, and insights into the critical role of solubility in the drug development pipeline. The guide is structured to empower researchers to generate reliable and reproducible solubility data, thereby facilitating informed decisions in process chemistry, formulation development, and analytical methodology.

Introduction: The Criticality of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are intrinsically linked to its physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For synthetic intermediates like this compound, a thorough understanding of their solubility profile is not merely an academic exercise but a critical prerequisite for robust process development, efficient purification, and the rational design of subsequent synthetic steps.

This guide addresses the notable gap in documented, quantitative solubility data for this compound. Instead of a mere compilation of non-existent data, we present a proactive, methodology-focused approach. Herein, we elucidate the theoretical underpinnings of solubility and provide detailed, actionable protocols that empower researchers to generate this vital data in-house. By understanding the "why" behind the "how," scientists can not only accurately measure solubility but also troubleshoot and optimize their processes with a greater degree of confidence and scientific rigor.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior and selecting appropriate analytical techniques.

PropertyValue/InformationSource
Molecular Formula C₅H₉ClN₄[1]
Molecular Weight 160.60 g/mol [1]
Appearance Likely a solid, crystalline powder (based on similar compounds)N/A
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1]
SMILES Code CC1=NC(NN)=NC=C1.[H]Cl[1]

The presence of the pyrimidine ring, a hydrazinyl group, and the hydrochloride salt form suggests that this compound is a polar molecule. The hydrochloride salt is specifically designed to enhance aqueous solubility compared to the free base. The hydrazinyl group can act as both a hydrogen bond donor and acceptor, further influencing its interaction with various solvents.

A Practical Guide to Determining Solubility: Experimental Protocols

Given the absence of readily available quantitative data, this section provides robust, step-by-step protocols for determining the equilibrium solubility of this compound. The choice of method will depend on the required throughput, accuracy, and available equipment.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method, while relatively low-throughput, remains the most reliable method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined by a suitable analytical method.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[2][3][4][5]

Causality Behind Experimental Choices:

  • Using an excess of solid: Ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Constant temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

  • Filtration: Prevents undissolved solid particles from being carried over into the analytical sample, which would lead to erroneously high solubility values.

High-Throughput Solubility Screening Methods

For earlier stages of drug development where a large number of solvent systems need to be evaluated, higher throughput methods can be employed. These methods are generally less precise than the shake-flask method but provide valuable rank-ordering of solubility.

Example: Miniaturized Shake-Flask in 96-Well Plates

This method adapts the principles of the shake-flask method to a microplate format.

Protocol:

  • Dispense a small, known amount of this compound into each well of a 96-well filter plate.

  • Add a known volume of the test solvents to the wells.

  • Seal the plate and shake at a constant temperature for a defined period (e.g., 4-24 hours).

  • Separate the saturated solution from the excess solid by centrifugation or vacuum filtration.

  • Analyze the filtrate for the concentration of the dissolved compound, often using UV-Vis spectroscopy or LC-MS.

Factors Influencing the Solubility of this compound

A comprehensive understanding of the factors that can affect the solubility of this compound is crucial for both experimental design and data interpretation.

  • pH: As a hydrochloride salt of a basic compound, the solubility of this compound is expected to be highly pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the conjugate acid, the free base will begin to precipitate, leading to a decrease in solubility.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with increasing temperature (an endothermic process). However, this is not a universal rule and should be determined experimentally.

  • Solvent Polarity: "Like dissolves like" is a fundamental principle. As a polar, ionic compound, this compound is expected to be more soluble in polar protic solvents (like water and methanol) and polar aprotic solvents (like DMSO) than in nonpolar solvents (like hexane).

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Analytical Techniques for Quantification

The accurate determination of the dissolved concentration of this compound is the cornerstone of any solubility measurement.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying solutes in solubility studies.[3] It offers high specificity, sensitivity, and accuracy. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance.

  • UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but is less specific.[4][5] It can be a suitable choice for high-throughput screening or in situations where the compound is the only absorbing species in the solution. A standard curve of absorbance versus concentration must be generated to quantify the unknown samples.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Solubility_Determination_Workflow cluster_ShakeFlask Shake-Flask Method cluster_HighThroughput High-Throughput Screening A 1. Add Excess Solid & Solvent B 2. Equilibrate (Shake at Constant T) A->B C 3. Filter Supernatant B->C D 4. Dilute & Analyze (HPLC/UV) C->D E 1. Dispense Solid & Solvents in 96-Well Plate F 2. Shake Plate E->F G 3. Separate Solution (Filter/Centrifuge) F->G H 4. Analyze Filtrate (UV/LC-MS) G->H

Caption: A comparative workflow for solubility determination.

Analytical_Quantification Solubility_Sample Saturated Solution Sample HPLC HPLC Analysis Solubility_Sample->HPLC UV_Vis UV-Vis Spectrophotometry Solubility_Sample->UV_Vis Concentration Quantitative Concentration Data HPLC->Concentration UV_Vis->Concentration

Caption: Primary analytical methods for solubility quantification.

Conclusion and Future Directions

While a definitive, quantitative solubility profile for this compound is not yet established in the public domain, this guide provides the necessary tools for researchers to generate this critical data. By employing the detailed protocols and understanding the underlying scientific principles presented, drug development professionals can ensure that their work is built on a solid foundation of accurate and reliable physicochemical data. The generation and publication of such data will be a valuable contribution to the broader scientific community, aiding in the accelerated development of new and effective therapeutics.

References

  • Benchchem. Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents.
  • ChemicalBook. 2-hydrazino-4-methylpyridine | 4931-00-4.
  • Sigma-Aldrich. 2-Hydrazinopyridine 97 4930-98-7.
  • PubChem. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535. Available at: [Link]

  • PubChem. 2-Hydrazinopyridine | C5H7N3 | CID 78645. Available at: [Link]

  • PubChem. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558. Available at: [Link]

  • Cheméo. Chemical Properties of Hydrazine, (2-methylpropyl)- (CAS 42504-87-0). Available at: [Link]

  • Google Patents. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available at: [Link]

  • RASĀYAN Journal of Chemistry. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available at: [Link]

  • ResearchGate. Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF. Available at: [Link]

  • Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Available at: [Link]

  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
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  • ResearchGate. (PDF) Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Available at: [Link]

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  • PubChem. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195. Available at: [Link]

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A Comprehensive Technical Guide to the Investigation of the Biological Activity of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of clinically significant drugs.[1][2] Similarly, the hydrazone moiety is a well-established pharmacophore known to impart a wide spectrum of biological activities.[3][4][5] The convergence of these two structural motifs in 2-hydrazinyl-4-methylpyrimidine hydrochloride presents a compelling, yet underexplored, candidate for drug discovery. This technical guide provides a comprehensive, field-proven framework for the systematic investigation of this molecule. It outlines a robust synthetic protocol, a rigorous characterization workflow, and a tiered, logic-driven screening cascade designed to thoroughly evaluate its potential antimicrobial, anticancer, and enzyme-inhibitory activities. This document is intended to serve as a self-validating roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel pyrimidine derivatives.

Introduction: The Rationale for Investigation

The strategic design of novel therapeutic agents often involves the hybridization of "privileged structures"—molecular scaffolds that are known to interact with multiple biological targets. This approach maximizes the probability of discovering new bioactive compounds. The structure of this compound is a prime example of such a strategy.

1.1. The Pyrimidine Scaffold: A Privileged Heterocycle The pyrimidine ring is a fundamental building block of life, forming the core of nucleobases such as cytosine, thymine, and uracil.[6] This inherent biocompatibility has made it an attractive scaffold in drug development. Pyrimidine derivatives exhibit an astonishingly broad range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[7][8] Marketed drugs like 5-Fluorouracil (anticancer) and Trimethoprim (antibacterial) underscore the therapeutic success of this heterocyclic system.[9] The methyl group at the 4-position can influence solubility and metabolic stability, making it a common and synthetically accessible substitution.

1.2. The Hydrazinyl and Hydrazone Moiety: A Versatile Pharmacophore The hydrazinyl group (-NHNH2) and its condensation products, hydrazones (-NHN=CHR), are crucial functional groups in medicinal chemistry. They are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral properties.[3] The reactivity of the terminal amine in the hydrazinyl group allows it to act as a potent nucleophile or as a precursor to hydrazones, which can coordinate with metal ions in enzymes or participate in hydrogen bonding with target proteins.[4]

1.3. The Target Molecule: A Synthesis of Scaffolds and a Knowledge Gap By combining the 4-methylpyrimidine core with a 2-hydrazinyl substituent, the resulting molecule, this compound, represents a novel chemical entity with high potential for biological activity. Despite the well-documented activities of its constituent parts, this specific compound remains largely uncharacterized in the scientific literature. This guide provides the strategic and methodological framework to address this knowledge gap, systematically exploring its therapeutic potential from synthesis to mechanistic insight.

Synthesis and Characterization

The first critical step is to establish a reliable and reproducible method for obtaining the compound with high purity. The proposed synthesis is based on well-established principles of nucleophilic aromatic substitution.

2.1. Proposed Synthetic Pathway The most logical and cost-effective route to synthesize 2-hydrazinyl-4-methylpyrimidine is through the nucleophilic displacement of a suitable leaving group, typically a halide, from the 2-position of the pyrimidine ring. The commercially available 2-chloro-4-methylpyrimidine serves as an ideal starting material. The reaction with hydrazine hydrate proceeds via an SNAr mechanism, where the highly nucleophilic hydrazine attacks the electron-deficient C2 carbon of the pyrimidine ring. The reaction is typically performed in an alcohol solvent and driven to completion by heating. Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt, which improves handling and aqueous solubility.

2.2. Detailed Experimental Protocol for Synthesis

  • Rationale: This protocol is designed for scalability and purity. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its relatively high boiling point. Using an excess of hydrazine hydrate ensures the reaction goes to completion and minimizes the formation of bis-pyrimidine side products. The final precipitation with HCl gas or concentrated HCl ensures the formation of the desired hydrochloride salt.

  • Step-by-Step Protocol:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methylpyrimidine (1.0 eq).

    • Add ethanol (10 volumes, e.g., 10 mL per gram of starting material). Stir until the solid is fully dissolved.

    • Carefully add hydrazine hydrate (80% solution in water, 5.0 eq) dropwise to the stirring solution at room temperature. Caution: Hydrazine is toxic and corrosive; handle it in a fume hood with appropriate personal protective equipment.[10]

    • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase until the starting material spot is consumed.

    • Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes.

    • Slowly bubble dry HCl gas through the solution or add concentrated HCl dropwise until the pH is ~1-2. A white precipitate will form.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 3 volumes) and then diethyl ether (2 x 3 volumes).

    • Dry the product, this compound, under high vacuum to a constant weight.

2.3. Characterization Workflow Confirmation of the product's identity and purity is paramount. A multi-technique approach ensures unambiguous structure elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Confirmation Synthesis Synthesized Crude Product Purification Recrystallization / Filtration Synthesis->Purification NMR ¹H & ¹³C NMR (Structural Confirmation) Purification->NMR Primary Structure MS Mass Spectrometry (LC-MS) (Molecular Weight & Purity) Purification->MS Identity & Purity FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR Key Bonds Final Confirmed Pure Compound NMR->Final EA Elemental Analysis (Purity Confirmation) MS->EA Corroboration EA->Final

Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.

A Tiered Approach to Biological Activity Screening

To efficiently evaluate the biological potential of the title compound, a tiered screening approach is recommended. This strategy prioritizes broad, cost-effective assays in Tier 1 to identify general activity, followed by more specific, mechanism-focused assays in Tier 2 for promising "hits."

G cluster_tier1 Tier 1: Primary Broad-Spectrum Screening cluster_tier2 Tier 2: Mechanistic Elucidation Start 2-Hydrazinyl-4-methylpyrimidine HCl (Confirmed Pure Compound) Antimicrobial Antimicrobial Assays (MIC / MBC) Start->Antimicrobial Anticancer Anticancer Cytotoxicity (MTT / IC₅₀) Start->Anticancer Decision1 Significant Hit? Antimicrobial->Decision1 Decision2 Significant Hit? Anticancer->Decision2 Enzyme Enzyme Inhibition Panels (e.g., Kinase, COX, GR) LeadDev Lead Development (SAR, In Vivo) Enzyme->LeadDev DNA DNA Interaction Assays (e.g., Plasmid Cleavage) DNA->LeadDev Decision1->Enzyme YES End1 No Significant Activity Decision1->End1 NO Decision2->DNA YES End2 No Significant Activity Decision2->End2 NO

Caption: A logical tiered workflow for the biological evaluation of the target compound.

3.1. Tier 1: Primary Broad-Spectrum Screening

3.1.1. Antimicrobial Activity

  • Causality: The pyrimidine scaffold is present in many antibacterial agents, often acting by inhibiting essential metabolic pathways like folate synthesis.[11][12] Hydrazones are also widely reported to have potent antibacterial and antifungal properties.[5][13] Therefore, a primary screen for antimicrobial activity is a logical first step.

  • Protocol: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

    • Preparation: Prepare a stock solution of the test compound in sterile DMSO. Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculation: Add a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. Include positive (standard antibiotic, e.g., Ciprofloxacin) and negative (no drug) controls.

    • Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

    • MBC Determination: To determine the MBC, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture plates.

  • Data Presentation:

Microbial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Compound MBC (µg/mL)
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)
C. albicans (ATCC 90028)

3.1.2. Anticancer Cytotoxicity

  • Causality: Pyrimidine analogues are a classic class of anticancer agents that function as antimetabolites, inhibiting nucleotide synthesis and disrupting DNA replication.[9][14] Furthermore, many novel pyrimidine derivatives have been shown to induce apoptosis or cell cycle arrest through various mechanisms, such as kinase inhibition.[15][16]

  • Protocol: MTT Cell Viability Assay

    • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous cell line (e.g., HaCaT keratinocytes) in 96-well plates and allow them to adhere overnight.[17]

    • Treatment: Treat the cells with serial dilutions of the test compound (and a positive control like Doxorubicin) for 48-72 hours.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.

  • Data Presentation:

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)¹
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HCT116 (Colon Cancer)
HaCaT (Normal Keratinocyte)
¹ SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell selectivity.

Tier 2: Mechanistic Elucidation

If significant and selective activity is observed in Tier 1, the following assays can be employed to investigate the compound's mechanism of action.

4.1. Investigation into Enzyme Inhibition

  • Rationale: Many bioactive pyrimidines and hydrazines exert their effects by inhibiting key enzymes.[18][19][20] This is a common and highly "druggable" mechanism of action.

  • 4.1.1. Kinase Inhibition Assays: The pyrimidine scaffold is a well-known "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[15][16] An initial screen against a panel of oncogenic kinases (e.g., EGFR, VEGFR, PIM-1) is a high-priority mechanistic step for an anticancer hit.

  • Protocol: This is typically performed using commercially available radiometric or fluorescence-based assay kits or through a fee-for-service provider. The general principle involves incubating the kinase, a substrate (peptide or protein), ATP (often radiolabeled ³³P-ATP), and the test compound. The inhibitory effect is measured by quantifying the reduction in substrate phosphorylation.

G cluster_pathway MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 2-Hydrazinyl-4-methylpyrimidine (Potential Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: A representative kinase signaling pathway (MAPK) that could be targeted by a pyrimidine-based inhibitor.

  • 4.1.2. Other Enzyme Targets: Based on the structures, inhibition of enzymes like Glutathione Reductase (GR) or Cyclooxygenases (COX) could also be explored if anticancer or anti-inflammatory activity is suspected.[18][20]

4.2. Probing DNA Interaction

  • Rationale: Some complex heterocyclic compounds can interact with DNA either through intercalation between base pairs or by inducing oxidative cleavage, both of which are potent anticancer mechanisms.[9]

  • Protocol: Plasmid DNA Cleavage Assay

    • Reaction Setup: In microcentrifuge tubes, mix supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of the test compound in a suitable buffer (e.g., Tris-HCl).

    • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).

    • Electrophoresis: Add loading dye to each sample and load onto a 1% agarose gel containing ethidium bromide. Run the gel until adequate separation is achieved.

    • Visualization: Visualize the DNA bands under a UV transilluminator. Cleavage is indicated by the conversion of the supercoiled form (Form I) to the nicked (Form II) and linear (Form III) forms.

Summary and Future Directions

This guide presents a structured, hypothesis-driven plan for the comprehensive evaluation of this compound. It begins with a validated synthesis and proceeds through a logical screening cascade. Positive results in Tier 1, particularly those showing high potency and selectivity, would justify the mechanistic studies outlined in Tier 2.

A compound demonstrating potent and selective cytotoxicity (Tier 1) and a confirmed mechanism of action, such as specific kinase inhibition (Tier 2), would be a strong candidate for lead optimization. Future work would involve synthesizing analogues to establish a Structure-Activity Relationship (SAR), further refining the compound's potency and pharmacokinetic properties, and ultimately progressing to in vivo studies in animal models of cancer or infectious disease.

References

  • Journal of Pharmaceutical and Allied Sciences. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Available at: [Link]

  • Google Patents. (Year not available). Synthesis process of 2-hydrazinopyridine derivative.
  • USMLEQA.com. (2023). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. Available at: [Link]

  • StatPearls - NCBI Bookshelf. (2023). Hydrazine Toxicology. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (Year not available). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

  • Cureus. (2024). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Available at: [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). A review exploring biological activities of hydrazones. Available at: [Link]

  • The Pharmaceutical and Chemical Journal. (Year not available). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Available at: [Link]

  • SciSpace. (Year not available). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • MDPI. (Year not available). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

  • Chemsrc.com. (2024). This compound. Available at: [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Available at: [Link]

  • SpringerLink. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Available at: [Link]

  • ACS Infectious Diseases. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. Available at: [Link]

  • Molecules. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]

  • Omics Online. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Available at: [Link]

  • Drug Design, Development and Therapy. (2018). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Available at: [Link]

  • IP Innovative Publication. (2024). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. Available at: [Link]

  • Google Patents. (Year not available). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Journal of Pharmaceutical Research and Reports. (Year not available). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available at: [Link]

  • Future Medicinal Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Available at: [Link]

  • Google Patents. (Year not available). 2-methyl-pyridine-4-carboxylic acid derivatives.
  • Journal of Cardiovascular Disease Research. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Available at: [Link]

  • International Journal of Molecular Sciences. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available at: [Link]

  • Organic Syntheses. (Year not available). 2-chloropyrimidine. Available at: [Link]

  • The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Available at: [Link]

  • ResearchGate. (Year not available). Role of Pyrimidine Derivatives in the Treatment of Cancer. Available at: [Link]

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Technical Guide: Research Applications of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS 1332529-53-9) serves as a "privileged scaffold" in modern medicinal chemistry. Its unique structure combines an electron-deficient pyrimidine ring with a highly nucleophilic hydrazine tail, making it a versatile precursor for constructing fused heterocycles and bioactive Schiff bases. This guide details its utility in synthesizing [1,2,4]triazolo[4,3-a]pyrimidines (kinase inhibitors), pyrimido[2,1-c][1,2,4]triazines, and antimicrobial hydrazones.

Chemical Profile & Handling

The hydrochloride salt form stabilizes the hydrazine moiety, preventing oxidation during storage. However, for most nucleophilic applications, the free base must be liberated in situ or prior to reaction.

Physicochemical Properties
PropertyDataNote
CAS Number 1332529-53-9
Formula

Salt form
MW 160.60 g/mol
Appearance White to off-white solidHygroscopic
Solubility Water, DMSO, MethanolPoor in non-polar solvents (

, Hexane)
Acidity Weakly acidic (HCl salt)Requires neutralization (e.g.,

, NaOAc) for reaction

Handling Directive: Store at -20°C under inert atmosphere. The hydrazine group is potentially toxic and a skin sensitizer; handle in a fume hood.

Synthetic Utility: The Heterocyclic Hub

The primary value of this compound lies in its ability to undergo cyclization reactions to form fused ring systems. The N-1 nitrogen of the pyrimidine ring and the terminal nitrogen of the hydrazine group act as a binucleophilic system.

Core Reaction Pathways (Graphviz Visualization)

The following diagram illustrates the three primary synthetic pathways diverging from the parent scaffold.

G Start 2-Hydrazinyl-4-methylpyrimidine HCl Base Neutralization (NaOAc / Et3N) Start->Base Triazolo [1,2,4]Triazolo[4,3-a]pyrimidine (Kinase Inhibitor Scaffold) Base->Triazolo + R-COOH or Orthoesters Reflux/Cyclization Hydrazone Bioactive Hydrazones (Schiff Bases) Base->Hydrazone + Aldehydes/Ketones EtOH, cat. H+ Pyridazine Pyrimido[1,2-b]pyridazines (Fused Bicycles) Base->Pyridazine + 1,3-Dicarbonyls (e.g., Acetylacetone)

Figure 1: Divergent synthetic pathways for 2-hydrazinyl-4-methylpyrimidine, highlighting its role as a precursor for fused heterocycles and hydrazones.

Application I: Synthesis of Kinase Inhibitors ([1,2,4]Triazolo[4,3-a]pyrimidines)

The fusion of a triazole ring onto the pyrimidine core creates a scaffold that mimics the adenine portion of ATP. This structure is prevalent in inhibitors of c-Met, VEGFR-2, and CDK kinases.

Mechanism

The reaction proceeds via the formation of an intermediate hydrazide followed by dehydration-driven cyclization. The N-3 of the pyrimidine ring is not involved; cyclization occurs at the N-1 position due to proximity.

Experimental Protocol: Triazolopyrimidine Formation

Target: 7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives.

  • Reagents:

    • 2-Hydrazinyl-4-methylpyrimidine HCl (1.0 eq)[1][2]

    • Carboxylic Acid (R-COOH) (1.1 eq) or Triethyl Orthoformate (solvent/reagent)

    • Phosphorus Oxychloride (

      
      ) (if using acid) or Reflux (if using orthoester)
      
  • Procedure (Orthoester Method - Milder):

    • Suspend the hydrochloride salt in triethyl orthoformate (5 mL/mmol).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Reflux the mixture at 100–110°C for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1).

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

  • Validation:

    • 1H NMR: Disappearance of hydrazine

      
       signals (broad singlets at 4.0–9.0 ppm). Appearance of triazole proton (singlet ~9.0–9.5 ppm).
      

Application II: Bioactive Hydrazone Development

Hydrazones derived from this scaffold exhibit potent antimicrobial and antitubercular activity.[3] The


 double bond acts as a linker, orienting the pyrimidine ring and the aryl group for optimal receptor binding.
Experimental Protocol: Schiff Base Condensation

Target: 2-(2-Benzylidenehydrazinyl)-4-methylpyrimidine.

  • Reagents:

    • 2-Hydrazinyl-4-methylpyrimidine HCl (1.0 mmol)

    • Aryl Aldehyde (1.0 mmol)

    • Sodium Acetate (1.2 mmol, to neutralize HCl)

    • Ethanol (10 mL)

  • Procedure:

    • Dissolve the aldehyde in ethanol.

    • Add the pyrimidine salt and Sodium Acetate.

    • Reflux for 2–3 hours.

    • Pour into ice-cold water. The hydrazone precipitate is collected by filtration.

  • Critical Note: The presence of the HCl salt requires the addition of NaOAc. Without it, the amine is protonated and non-nucleophilic, leading to low yields.

Application III: Pyrimidopyridazine Construction

Reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) yields pyrimido[1,2-b]pyridazines. This is a [4+2] type cyclocondensation where the hydrazine acts as a 1,2-binucleophile.

Reaction Logic

The terminal hydrazine nitrogen attacks the most electrophilic carbonyl first, followed by cyclization of the internal hydrazine nitrogen onto the second carbonyl.

Key Reference:

  • Reaction with 1,3-diketones: The regioselectivity is controlled by the steric bulk of the diketone and the nucleophilicity of the hydrazine nitrogens.

References

  • PubChem. Hydrazine, (2-amino-6-methyl-4-pyrimidinyl)-, hydrochloride.[4][5] National Library of Medicine. Link

  • National Institutes of Health (PMC). Biological Activities of Hydrazone Derivatives. (Discusses antimicrobial and kinase inhibitory potential of hydrazone scaffolds). Link

  • ChemicalBook. this compound Properties and Suppliers. Link

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines and pyrimidines. (Methodology for fused ring synthesis). Link

Sources

Technical Whitepaper: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, reactivity, and medicinal applications of 2-hydrazinyl-4-methylpyrimidine hydrochloride , a critical intermediate in the development of nitrogen-rich heterocycles for pharmaceutical research.[1]

Synthesis, Reactivity, and Medicinal Applications[1]

Executive Summary

This compound (CAS: 1332529-53-9) serves as a versatile "linchpin" scaffold in medicinal chemistry.[1] Its pyrimidine core, substituted with a nucleophilic hydrazine moiety, allows for the rapid construction of fused heterocycles such as [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolopyrimidines .[2] These fused systems are bioisosteres of purines and have demonstrated significant efficacy as kinase inhibitors (EGFR, FAK), antimicrobial agents, and anti-inflammatory drugs.[2] This guide provides a validated roadmap for researchers to synthesize, handle, and derivatize this compound with high fidelity.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12][13][14]
PropertyData
IUPAC Name This compound
Common Name 2-Hydrazino-4-methylpyrimidine HCl
CAS Number (HCl Salt) 1332529-53-9
CAS Number (Free Base) 38235-77-7
Molecular Formula C₅H₈N₄[1][3][4][5] · HCl
Molecular Weight 160.60 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Melting Point (Base) 99–101 °C (Lit.)
Storage Hygroscopic; Store under inert atmosphere at -20°C
Synthetic Pathways & Mechanism

The synthesis of 2-hydrazinyl-4-methylpyrimidine relies on a nucleophilic aromatic substitution (


) of the chlorine atom in 2-chloro-4-methylpyrimidine  by hydrazine.[1]
3.1 Mechanistic Insight

The pyrimidine ring is electron-deficient, particularly at the 2- and 4-positions, due to the electronegativity of the nitrogen atoms.[1] The chlorine at the 2-position is highly labile. Hydrazine acts as a potent bis-nucleophile.[1]

  • Critical Control Point: An excess of hydrazine is required to prevent the formation of the bis-hydrazino dimer (where one hydrazine molecule bridges two pyrimidine rings).[1]

  • Salt Formation: The free base is prone to oxidation; converting it to the hydrochloride salt stabilizes the hydrazine moiety for long-term storage.

3.2 Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Hydroxy-4- methylpyrimidine Inter 2-Chloro-4- methylpyrimidine Start->Inter Chlorination ProductBase 2-Hydrazinyl-4- methylpyrimidine (Free Base) Inter->ProductBase SnAr Substitution (Ethanol/Reflux) Reagent1 POCl3 Reflux Reagent1->Inter Reagent2 NH2NH2·H2O (Excess) Reagent2->ProductBase ProductSalt HCl Salt Formation ProductBase->ProductSalt HCl/Dioxane or HCl/MeOH

Figure 1: Step-wise synthetic pathway from the hydroxy precursor to the stable hydrochloride salt.

Experimental Protocols
4.1 Synthesis of 2-Hydrazinyl-4-methylpyrimidine (Free Base)

Reagents: 2-Chloro-4-methylpyrimidine (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (Reagent grade).[1]

  • Dissolution: Dissolve 12.85 g (0.1 mol) of 2-chloro-4-methylpyrimidine in 50 mL of ethanol in a round-bottom flask.

  • Addition: Add 15 mL (approx. 0.3 mol) of hydrazine hydrate dropwise over 20 minutes. Note: Exothermic reaction.[2]

  • Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1][2] The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.[1][2]
  • Isolation: Cool the reaction mixture to 0 °C. The product often crystallizes directly. If not, concentrate the solvent to 50% volume under reduced pressure.[2]

  • Filtration: Filter the precipitate and wash with cold ethanol (2 x 10 mL).

  • Yield: Expect 80–90% yield of white crystals.

4.2 Conversion to Hydrochloride Salt
  • Solubilization: Dissolve the free base (5 g) in a minimum amount of methanol.

  • Acidification: Add 4M HCl in dioxane dropwise with stirring at 0 °C until pH reaches ~2.

  • Precipitation: Add diethyl ether to induce precipitation if necessary.[1]

  • Drying: Filter the white solid and dry under vacuum over

    
    .
    
4.3 Self-Validating Quality Checks
  • Proton NMR (

    
    -DMSO):  Look for the disappearance of the hydrazine 
    
    
    
    broad singlet (approx.[1] 4.0 ppm in base) and the appearance of exchangeable protons downfield in the salt. The methyl group appears as a sharp singlet around 2.3 ppm.
  • Silver Nitrate Test: Aqueous solution of the product should form a white precipitate (AgCl) confirming the chloride counterion.

Reactivity & Derivatives

The hydrazine tail is a "chemical hook" capable of reacting with various electrophiles to form biologically active scaffolds.

5.1 Cyclization Pathways
  • Triazolopyrimidines: Reaction with orthoesters or carboxylic acids closes a 5-membered triazole ring fused to the pyrimidine.

  • Pyrazolopyrimidines: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) forms a pyrazole ring.[1][2]

  • Hydrazones: Condensation with aromatic aldehydes yields Schiff bases (hydrazones), widely screened for antimicrobial activity.[1][2]

ReactivityMap Core 2-Hydrazinyl-4- methylpyrimidine Triazolo [1,2,4]Triazolo[4,3-a] pyrimidine Core->Triazolo Reflux Pyrazolo Pyrazolo[1,5-a] pyrimidine Core->Pyrazolo Condensation Hydrazone Aryl Hydrazones (Schiff Bases) Core->Hydrazone -H2O R_Ortho Orthoesters / R-COOH (Cyclization) Core->R_Ortho R_Dicarb 1,3-Dicarbonyls (e.g., Acetylacetone) Core->R_Dicarb R_Ald Ar-CHO / H+ Core->R_Ald R_Ortho->Triazolo R_Dicarb->Pyrazolo R_Ald->Hydrazone

Figure 2: Divergent synthesis of fused heterocycles and hydrazones from the core scaffold.

Medicinal Chemistry Applications
6.1 Kinase Inhibition (Oncology)

Derivatives of 2-hydrazinyl-4-methylpyrimidine, particularly the triazolopyrimidines , function as ATP-competitive inhibitors.[1]

  • Target: EGFR (Epidermal Growth Factor Receptor) and FAK (Focal Adhesion Kinase).[1][2]

  • Mechanism: The fused nitrogen system mimics the adenine core of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • Case Study: 2,4-Diarylaminopyrimidine hydrazones have shown

    
     values in the nanomolar range against FAK-overexpressing thyroid cancer cells.[1]
    
6.2 Antimicrobial & Antitubercular Activity

Hydrazone derivatives (Schiff bases) synthesized from this core have shown potent activity against M. tuberculosis H37Rv.[1][2]

  • SAR Insight: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the benzylidene ring attached to the hydrazine nitrogen enhance lipophilicity and cell wall penetration.[1][2]
Safety & Handling (MSDS Summary)
  • Toxicity: Hydrazines are potential carcinogens and hepatotoxins.[1] Avoid inhalation and skin contact.[1]

  • Explosion Hazard: Anhydrous hydrazine is unstable.[1] Always use hydrazine hydrate or the hydrochloride salt of the pyrimidine to minimize risk.

  • Disposal: Quench excess hydrazine with dilute hypochlorite solution (bleach) before disposal to convert it to nitrogen gas and water.[1][2]

References
  • ChemicalBook. (2025).[1] 2-Hydroxy-4-methylpyrimidine hydrochloride Properties and CAS Data. Link

  • National Institutes of Health (NIH). (2024).[1] Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents. Link

  • Organic Chemistry Portal. (2022).[1] Synthesis of 1,2,4-triazolo[4,3-a]pyridines and pyrimidines. Link

  • MDPI. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis and Biological Applications. Link

  • Sigma-Aldrich. (2024).[1] 2-Hydrazino-4-(trifluoromethyl)pyrimidine Product Specification. Link

Sources

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs with diverse therapeutic applications.[1][2] 2-hydrazinyl-4-methylpyrimidine hydrochloride is a pyrimidine derivative whose specific mechanism of action has not been extensively characterized in publicly available literature. This guide synthesizes information from related compound classes to propose several plausible, testable mechanisms of action for this molecule. Drawing on the established pharmacology of pyrimidine and hydrazine-containing compounds, we explore its potential as an inhibitor of key enzyme families, such as kinases and dihydrofolate reductase. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to validate these hypotheses, complete with data interpretation guidelines and visualizations of key pathways and workflows. The objective is to provide a robust scientific and logical framework to accelerate research and development efforts for this and similar compounds.

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring is an essential aromatic heterocycle, not only as a fundamental component of nucleic acids but also as a "privileged scaffold" in drug discovery.[2] Its ability to form multiple hydrogen bonds and participate in various non-covalent interactions allows for potent and selective targeting of a wide array of biological macromolecules.[3] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1]

The subject of this guide, this compound, combines the established pyrimidine core with a hydrazinyl moiety. The hydrazinyl group and its derivatives, hydrazones, are known to confer a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] This unique structural combination suggests that this compound could engage with biological targets through several distinct mechanisms, making it a compound of significant interest for further investigation.

Chemical Properties and Structural Rationale

To formulate hypotheses about the mechanism of action, we must first consider the molecule's structure.

  • Structure: this compound consists of a pyrimidine ring substituted at the 2-position with a hydrazine group (-NHNH2) and at the 4-position with a methyl group (-CH3). The hydrochloride salt improves solubility in aqueous media.

  • Key Features:

    • Pyrimidine Core: This nitrogen-rich heterocycle is a known bioisostere of purines and other aromatic systems, capable of acting as a hydrogen bond acceptor and participating in π-stacking interactions within enzyme active sites.[6][7]

    • Hydrazinyl Group: This functional group is a strong nucleophile and can act as a hydrogen bond donor. It is also a reactive moiety that can form covalent bonds or stable hydrazones, suggesting potential for irreversible inhibition or prodrug strategies.[8][9]

    • Methyl Group: The methyl group at the 4-position can influence binding affinity and selectivity through steric interactions and by modulating the electronic properties of the pyrimidine ring.

Postulated Mechanisms of Action

Given the absence of direct studies, we propose three primary, plausible mechanisms of action based on structure-activity relationships (SAR) of analogous compounds.

Hypothesis 1: Kinase Inhibition

The pyrimidine core is a well-established hinge-binding motif in a vast number of protein kinase inhibitors, including several FDA-approved drugs.[3][10] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

Causality: The nitrogen atoms in the pyrimidine ring can mimic the adenine base of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site, a conserved backbone that connects the N- and C-terminal lobes of the enzyme.[11] This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of substrate proteins. Many successful kinase inhibitors, such as Imatinib and Gefitinib (though not pyrimidines themselves, they target ATP-binding sites), and pyrimidine-based drugs like Ceritinib, leverage this interaction.[3] The 2-amino group (or a substituted amine like hydrazine) is a common feature for engaging with this hinge region.

Potential Targets:

  • Tyrosine Kinases: EGFR, SRC family kinases, JAKs.

  • Serine/Threonine Kinases: Aurora kinases, Polo-like kinases, CDKs.[11]

G PhosphoSubstrate PhosphoSubstrate Downstream Signaling Downstream Signaling PhosphoSubstrate->Downstream Signaling No_Phospho No_Phospho Blocked Signaling Blocked Signaling No_Phospho->Blocked Signaling

Hypothesis 2: Dihydrofolate Reductase (DHFR) Inhibition

DHFR is another well-validated target for pyrimidine-based therapeutics, particularly in oncology and infectious diseases.[12][13] DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[14]

Causality: Many DHFR inhibitors, such as methotrexate and trimethoprim, contain a 2,4-diaminopyrimidine scaffold.[12] This structural motif allows the molecule to bind tightly within the DHFR active site, mimicking the binding of the natural substrate, dihydrofolate. The 2-hydrazinyl group of our compound of interest is structurally analogous to the 2-amino group crucial for this interaction. Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Nucleotide Nucleotide Synthesis (dTMP) THF->Nucleotide Required for DNA Synthesis & Proliferation DNA Synthesis & Proliferation Nucleotide->DNA Synthesis & Proliferation Inhibitor 2-hydrazinyl-4- methylpyrimidine Blocked DHFR Blocked Inhibitor->Blocked Inhibits THF Depletion THF Depletion Blocked->THF Depletion Inhibition of\nDNA Synthesis Inhibition of DNA Synthesis THF Depletion->Inhibition of\nDNA Synthesis

Hypothesis 3: Other Mechanisms via the Hydrazine Moiety

The hydrazine group is chemically reactive and may confer biological activity through mechanisms distinct from competitive enzyme inhibition.

Causality:

  • Covalent Modification: Hydrazines can act as inhibitors of quinone-dependent amine oxidases, such as lysyl oxidase (LOX), through the formation of adducts with the enzyme's cofactor.[8][9]

  • GABA Synthesis Disruption: Hydrazine-containing compounds have been shown to produce a functional pyridoxine (vitamin B6) deficiency, which is an essential cofactor for the synthesis of the inhibitory neurotransmitter GABA.[15] This can lead to neurotoxic effects. While less likely to be a primary therapeutic mechanism, it is a critical consideration for the compound's safety profile.

  • Prodrug/Hydrazone Formation: The hydrazine group can react with endogenous aldehydes or ketones to form more complex hydrazone derivatives in vivo.[4] These hydrazones may be the ultimate active species, possessing their own unique pharmacological profiles.

Experimental Validation Strategies

To elucidate the true mechanism of action, a systematic, multi-tiered experimental approach is required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Enzymatic Assays

The most direct way to test these hypotheses is to measure the compound's effect on the activity of purified recombinant enzymes.

Objective: To determine if this compound inhibits a panel of protein kinases and to quantify its potency (IC50).

Protocol:

  • Preparation: Dissolve the compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions in assay buffer.

  • Assay Setup: Use a commercial kinase profiling service (e.g., Eurofins, Promega) or a commercially available in-house assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reaction: In a 384-well plate, combine the kinase, its specific peptide substrate, ATP, and the test compound at various concentrations. Include a known potent inhibitor as a positive control (e.g., Staurosporine) and DMSO as a negative (vehicle) control.

  • Incubation: Incubate at 30°C for 1 hour.

  • Detection: Add the detection reagent (which measures the amount of ADP produced) and incubate as per the manufacturer's instructions.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor] and fit to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example Kinase Inhibition Data Summary

Kinase TargetTest Compound IC50 (µM)Positive Control IC50 (µM)
EGFR1.20.01 (Gefitinib)
SRC> 500.005 (Dasatinib)
AURKA5.60.02 (Alisertib)

Objective: To determine if the compound inhibits DHFR activity.

Protocol:

  • Principle: This is a spectrophotometric assay that follows the decrease in absorbance at 340 nm as NADPH is consumed during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Reagents: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), human recombinant DHFR, NADPH, DHF, test compound, and methotrexate (positive control).

  • Procedure: a. In a 96-well UV-transparent plate, add assay buffer, DHFR, NADPH, and the test compound (or methotrexate/DMSO). b. Incubate for 10 minutes at 25°C. c. Initiate the reaction by adding DHF. d. Immediately measure the absorbance at 340 nm every 15 seconds for 10 minutes using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve (ΔAbs/min). Determine the percent inhibition and calculate the IC50 as described for the kinase assay.

Cell-Based Assays

Cell-based assays are crucial for confirming that the enzymatic activity observed in vitro translates to a functional effect in a biological context.

Objective: To assess the compound's ability to inhibit the growth of cancer cell lines.

Protocol:

  • Cell Lines: Select cell lines known to be dependent on specific kinases or sensitive to antifolates (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (measures ATP) or an MTS reagent.

  • Measurement: Read luminescence or absorbance according to the reagent's protocol.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) by plotting cell viability against log[compound].

G start Seed Cells in 96-well Plate incubate1 Incubate 24h (Adhesion) start->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate 72h (Treatment) treat->incubate2 add_reagent Add Viability Reagent (e.g., MTS) incubate2->add_reagent incubate3 Incubate 1-2h add_reagent->incubate3 read Read Absorbance/ Luminescence incubate3->read analyze Calculate GI50 read->analyze

Future Directions and Therapeutic Potential

The validation of any of these hypotheses would open up distinct therapeutic avenues.

  • Oncology: If the compound proves to be a potent kinase or DHFR inhibitor, it could be a candidate for various cancers. Further studies would involve xenograft models in mice to assess in vivo efficacy.

  • Infectious Diseases: Selective inhibition of microbial DHFR over human DHFR could lead to the development of new antibacterial or antiprotozoal agents.

  • Inflammatory Diseases: Inhibition of kinases involved in inflammatory signaling pathways (e.g., JAKs) could make the compound a candidate for autoimmune disorders like rheumatoid arthritis.

The key will be to establish a clear structure-activity relationship through the synthesis and testing of analogs, optimizing for potency against the primary target while minimizing off-target effects and potential toxicity related to the hydrazine moiety.

References

  • Rollas, S., & Küçükgüzel, S. G. (2007). Biological Activities of Hydrazone Derivatives. Redox Biology, 2007. Available at: [Link]

  • Patel, H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Gierlikowska, B., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Gontijo, R. J., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. Available at: [Link]

  • Akpunonu, P., & Britt, J. (2023). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Akhtar, M. J., et al. (2022). Potential role of hydrazinyl 1,2,4-triazoles derivatives as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2021). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. RSC Medicinal Chemistry. Available at: [Link]

  • Ferreira, R. J., et al. (2021). Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Pharmaceuticals. Available at: [Link]

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The Versatile Synthon: A Technical Guide to 2-Hydrazinyl-4-methylpyrimidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth review of 2-hydrazinyl-4-methylpyrimidine hydrochloride, a pivotal heterocyclic building block in medicinal chemistry. We will explore its synthesis, elucidate its versatile reactivity, and showcase its application as a scaffold for generating diverse molecular libraries targeting critical pathways in disease. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their discovery pipelines. We will delve into the causality behind experimental choices, provide detailed protocols, and ground all claims in verifiable literature.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery. As a fundamental component of nucleobases like cytosine and thymine, its inherent biocompatibility allows derivatives to readily interact with a multitude of biological targets, including kinases, enzymes, and receptors.[1] Consequently, pyrimidine-based compounds have found widespread therapeutic applications, demonstrating efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2]

Within this class, this compound emerges as a particularly valuable intermediate. The highly nucleophilic hydrazinyl moiety (–NHNH₂) serves as a reactive handle, enabling facile derivatization and the construction of more complex fused heterocyclic systems.[1][3] This guide will illuminate the path from its synthesis to its application in creating novel chemical entities with therapeutic potential.

Physicochemical Properties and Safety Data

A foundational understanding of a reagent's properties is critical for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1332529-53-9BLD Pharm
Molecular Formula C₅H₉ClN₄BLD Pharm
Molecular Weight 160.60 g/mol BLD Pharm
Appearance Light yellow solid (typical for related compounds)General Knowledge
Storage Inert atmosphere, store in freezer, under -20°CBLD Pharm
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)BLD Pharm
GHS Signal Word DangerBLD Pharm

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthesis of this compound

The most common and industrially scalable route to this compound involves a two-step process. The underlying logic is to first install a good leaving group (a chlorine atom) at the C2 position of the pyrimidine ring, which can then be readily displaced by a potent nucleophile like hydrazine.

Step 1: Synthesis of the Precursor, 2-Chloro-4-methylpyrimidine

The critical intermediate is 2-chloro-4-methylpyrimidine. A robust method for its synthesis involves the reductive dehalogenation of 2,4-dichloro-6-methylpyrimidine. The choice of a selective reducing agent is key to removing only the chlorine at the C4/C6 position while preserving the one at C2.

Field-Proven Insight: Zinc powder in the presence of a catalyst like iodine or in an ammonium hydroxide solution is an effective and cost-efficient choice for this selective reduction.[4] The reaction is driven by the oxidative addition of zinc into the more reactive C4-Cl bond, followed by protonolysis.

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-methylpyrimidine

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reagents: To the flask, add 2,4-dichloro-6-methylpyrimidine (1.0 eq), zinc powder (3.0 eq), and a suitable solvent system such as aqueous ethanol or aqueous ammonia.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and filter to remove excess zinc and other solids.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the organic solvent (e.g., ethanol). Extract the remaining aqueous solution multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 2-chloro-4-methylpyrimidine as a white or light yellow solid.[4]

Step 2: Nucleophilic Substitution with Hydrazine Hydrate

With the activated precursor in hand, the final step is a nucleophilic aromatic substitution (SNAr) reaction. Hydrazine is a powerful alpha-effect nucleophile, making it highly effective at displacing the chloride at the electron-deficient C2 position of the pyrimidine ring.

Causality Explained: The reaction is typically performed in an alcohol solvent under reflux. The hydrochloride salt is formed by performing the reaction in the presence of hydrochloric acid or by treating the resulting free base with HCl. The use of excess hydrazine hydrate can drive the reaction to completion.[5][6]

Detailed Experimental Protocol: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in a suitable solvent like ethanol.

  • Reagent Addition: Add hydrazine hydrate (typically 1.5 to 3.0 eq) dropwise to the solution.[7] An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Product Isolation (as Hydrochloride): Cool the reaction mixture in an ice bath. The product, this compound, will often precipitate from the solution. If precipitation is incomplete, carefully add ethereal HCl or concentrated HCl to the cooled solution to precipitate the salt.

  • Purification: Collect the solid product by filtration, wash with cold ethanol or diethyl ether to remove residual impurities, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Hydrazinolysis 2,4-Dichloro-6-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine->2-Chloro-4-methylpyrimidine Selective Reductive Dechlorination Zn, NH4OH Zn, NH4OH (aq. EtOH) Zn, NH4OH->2-Chloro-4-methylpyrimidine Target_Compound 2-Hydrazinyl-4-methylpyrimidine Hydrochloride 2-Chloro-4-methylpyrimidine->Target_Compound SNAr Reaction + HCl workup Hydrazine Hydrate H2NNH2·H2O (Ethanol, Reflux) Hydrazine Hydrate->Target_Compound

Caption: Synthetic pathway for 2-hydrazinyl-4-methylpyrimidine HCl.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. Standard spectroscopic methods are employed for this purpose.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: For 2-hydrazinyl-4-methylpyrimidine, one would expect to see distinct signals for the methyl protons (a singlet around 2.3-2.5 ppm), two aromatic protons on the pyrimidine ring (doublets, likely between 6.5-8.5 ppm), and broad, exchangeable signals for the -NH and -NH₂ protons of the hydrazinyl group and the HCl salt.[7][8]

    • ¹³C NMR: The spectrum would show characteristic peaks for the methyl carbon (~24 ppm), the aromatic carbons of the pyrimidine ring (110-165 ppm), and the carbon atom attached to the hydrazinyl group (C2), which would be highly deshielded (>160 ppm).[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.

    • The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine (NH₂) and secondary amine (NH) of the hydrazinyl group, typically appearing as multiple sharp or broad bands in the 3200-3450 cm⁻¹ region.[10]

    • C=N and C=C stretching vibrations within the pyrimidine ring will be visible in the 1500-1650 cm⁻¹ range.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For the free base (C₅H₈N₄), the expected molecular ion peak [M]⁺ would be at m/z 124.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity and Applications in Drug Discovery

The true power of 2-hydrazinyl-4-methylpyrimidine lies in its synthetic versatility. The terminal -NH₂ group is a potent nucleophile, while the adjacent -NH- group can also participate in cyclization reactions. This dual reactivity allows it to be a precursor for a vast array of heterocyclic scaffolds.[5]

The Knorr Pyrazole Synthesis and its Extension: Building Fused Rings

A cornerstone reaction of hydrazines is their condensation with β-dicarbonyl compounds (like acetylacetone or ethyl acetoacetate) to form pyrazoles.[11][12] When using 2-hydrazinyl-4-methylpyrimidine, this reaction proceeds via an intramolecular cyclization to yield high-value pyrazolo[1,5-a]pyrimidines .[13]

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the terminal -NH₂ group of the hydrazine onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by a cyclizing condensation, where the endocyclic nitrogen of the pyrimidine ring or the exocyclic -NH- group attacks the second carbonyl, leading to the fused bicyclic system after dehydration.[11][13]

Reactivity_Diagram Start 2-Hydrazinyl-4-methylpyrimidine Product1 Pyrazolo[1,5-a]pyrimidine Derivatives Start->Product1 Condensation/ Cyclization Product2 Hydrazone Derivatives Start->Product2 Condensation Product3 Thiosemicarbazide Intermediates Start->Product3 Addition Reagent1 β-Dicarbonyl (e.g., Acetylacetone) Reagent1->Product1 Reagent2 Aldehydes / Ketones Reagent2->Product2 Reagent3 Isothiocyanates Reagent3->Product3 Product4 Triazolo[4,3-a]pyrimidine Derivatives Product3->Product4 Oxidative Cyclization

Caption: Key reactivity pathways of 2-hydrazinyl-4-methylpyrimidine.

Application in Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from 2-hydrazinyl-4-methylpyrimidine, is a well-established "hinge-binding" motif for protein kinase inhibitors.[14] Protein kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. This makes them prime targets for therapeutic intervention.

Derivatives of pyrazolo[1,5-a]pyrimidine have been successfully developed as potent and selective inhibitors of various kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks)[15]

  • Epidermal Growth Factor Receptor (EGFR)[14]

  • B-Raf and MEK kinases[14]

Workflow: From Synthon to Bioactive Lead

The following workflow illustrates how this compound is used in a typical drug discovery campaign.

Drug_Discovery_Workflow A Start: 2-Hydrazinyl-4-methylpyrimidine HCl B Library Synthesis (e.g., reaction with diverse β-dicarbonyls) A->B Diversification C High-Throughput Screening (HTS) (e.g., Kinase Activity Assays) B->C Screening D Hit Identification (Compounds showing activity) C->D Data Analysis E Lead Optimization (Structure-Activity Relationship Studies) D->E Medicinal Chemistry F Preclinical Candidate E->F Selection

Caption: Drug discovery workflow utilizing the target synthon.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its straightforward synthesis and exceptional reactivity provide a reliable and efficient entry point to complex molecular architectures, most notably the therapeutically relevant pyrazolo[1,5-a]pyrimidine scaffold. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the strategic application of versatile synthons like this one will remain critical to the success of discovery campaigns in oncology, immunology, and beyond. Future research will undoubtedly continue to uncover new reactions and applications for this powerful building block, further cementing its place in the medicinal chemist's toolbox.

References

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. Retrieved from [Link]

  • RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2018). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Hydrazinylpyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • Fun, H. K., et al. (2009). 4-Hydrazino-2-(methylsulfanyl)pyrimidine. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC - NIH. Retrieved from [Link]

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • PMC - NIH. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Hydrazine, (2,4-dinitrophenyl)-. Retrieved from [Link]

  • PMC - NIH. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. Retrieved from [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3. Retrieved from [Link]

  • ResearchGate. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Retrieved from [Link]

  • Anusandhanvallari. (2024). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

[1]

Abstract & Scope

This protocol details the synthesis of 2-hydrazinyl-4-methylpyrimidine hydrochloride , a critical building block in the development of fused heterocyclic systems such as [1,2,4]triazolo[4,3-a]pyrimidines and pyrimido[1,2-b]pyridazines.[1] These scaffolds are frequently observed in bioactive compounds targeting kinase inhibition and antimicrobial pathways.

The method utilizes a nucleophilic aromatic substitution (

11

Reaction Scheme & Mechanism

The synthesis proceeds via an addition-elimination mechanism.[1] The hydrazine nucleophile attacks the electron-deficient C-2 position of the pyrimidine ring, facilitated by the inductive effect of the ring nitrogens and the leaving group ability of the chloride.[1]

Pathway Visualization

ReactionSchemeSM2-Chloro-4-methylpyrimidine(Electrophile)IntermediateMeisenheimer-likeComplexSM->IntermediateNucleophilic Attack(EtOH, Reflux)ReagentHydrazine Hydrate(Nucleophile)Reagent->IntermediateProductBase2-Hydrazinyl-4-methylpyrimidine(Free Base)Intermediate->ProductBase- HCl(Aromatization)ProductSalt2-Hydrazinyl-4-methylpyrimidineHydrochlorideProductBase->ProductSalt+ HCl/EtOH(Salt Formation)

Figure 1: Reaction pathway from chloropyrimidine precursor to the hydrochloride salt.[1]

Safety Assessment (Critical)

Hydrazine Hydrate is a potent reducing agent, a suspected human carcinogen, and highly toxic.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: Segregate hydrazine waste from oxidizers to prevent explosive reactions. Use bleach (sodium hypochlorite) to quench trace hydrazine on glassware before removal from the hood.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleCAS No.
2-Chloro-4-methylpyrimidine 128.561.0Substrate13036-57-2
Hydrazine Hydrate (80%) 50.063.0 - 5.0Nucleophile7803-57-8
Ethanol (Abs.) 46.07SolventSolvent64-17-5
HCl (conc. or 4M in Dioxane) 36.461.1Acid Source7647-01-0
Equipment
  • 100 mL Round-bottom flask (RBF) with 24/40 joint.[1]

  • Reflux condenser with nitrogen inlet.

  • Magnetic stir bar and hotplate/oil bath.

  • Rotary evaporator.[2]

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Part A: Synthesis of the Free Base
  • Setup: In a 100 mL RBF, dissolve 2-chloro-4-methylpyrimidine (5.0 g, 38.9 mmol) in Ethanol (40 mL).

  • Addition: Add Hydrazine Hydrate (9.5 mL, ~194 mmol, 5.0 equiv) dropwise over 5 minutes while stirring.

    • Note: Excess hydrazine is crucial to prevent the formation of the dimer (bis-pyrimidine hydrazine), where the product reacts with another molecule of starting material.[1]

  • Reaction: Equip the flask with a condenser and heat to reflux (80°C) for 3–5 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      spot (product) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.

    • Caution: Do not distill to complete dryness if possible; a small amount of residual solvent is safer.

    • Add Water (20 mL) to the residue and extract with Ethyl Acetate (3 x 30 mL).[1]

    • Alternative (Precipitation): Often, cooling the concentrated ethanolic solution to 0°C will cause the free base to crystallize directly. If so, filter and wash with cold ethanol.

Part B: Salt Formation (Hydrochloride)[1]
  • Dissolution: Dissolve the crude free base (or the residue from extraction) in a minimum amount of Ethanol (approx. 15-20 mL).[1]

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add Conc. HCl (approx. 3.5 mL) or 4M HCl in Dioxane dropwise.

    • Target pH: Adjust until pH is acidic (pH ~2).[1]

  • Crystallization: A white to off-white precipitate should form immediately.[1] Stir at 0°C for 30 minutes to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove trace acid and water.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Characterization Data

PropertyExpected ValueNotes
Appearance White to pale yellow crystalline solidHygroscopic
Melting Point (Free Base) 73–75°CLit.[1][2] Ref [1]
Melting Point (HCl Salt) >240°C (dec.)Typical for pyrimidine HCl salts [2]
Yield 75% – 85%Optimized
Spectral Analysis (Expected)
  • 
     (400 MHz, DMSO-
    
    
    ):
    • 
       10.5-11.0 (br s, 1H, 
      
      
      ),
    • 
       9.5 (br s, 
      
      
      ),
    • 
       8.25 (d, 
      
      
      , 1H, H-6),
    • 
       6.70 (d, 
      
      
      , 1H, H-5),
    • 
       2.35 (s, 3H, 
      
      
      ).
    • Note: The hydrazine

      
       protons may appear broad or exchange with solvent/acid protons.
      

Troubleshooting & Optimization

Workflow Logic

TroubleshootingIssue1Problem: Low Yield / Oiling OutCheck1Did you use excess Hydrazine?Issue1->Check1Sol1Increase Hydrazine to 5-10 equiv.Prevents dimerization.Check1->Sol1NoIssue2Problem: Product is Colored (Yellow/Orange)Check1->Issue2YesSol2Recrystallize from EtOH/Wateror wash with cold ether.Issue2->Sol2

Figure 2: Troubleshooting decision tree for synthesis optimization.

  • Dimer Formation: If the stoichiometry of hydrazine is too low (< 2 equiv), the product amine can attack another molecule of chloropyrimidine, forming a dimer. Always use excess hydrazine.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

References

  • ChemicalBook. (2023). 2-Hydrazino-4-methylpyridine Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025).[1][3][4] 2-Hydrazinyl-4,6-dimethylpyrimidine Data. National Library of Medicine. Retrieved from [1]

  • Ningbo Inno Pharmchem. (2026).[5] Applications of 2-Chloro-4-methylpyrimidine in Synthesis. Retrieved from [1]

  • Organic Syntheses. (2014). Synthesis of Triazolopyridines via Hydrazine Intermediates. Org. Synth. 2014, 91, 150-159. Retrieved from [1]

Application Notes and Protocols for the Experimental Design and Utilization of 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Hydrazinyl-Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for designing targeted therapies, particularly kinase inhibitors.[3][4][5] The introduction of a hydrazinyl (-NHNH₂) moiety onto this scaffold, as seen in 2-hydrazinyl-4-methylpyrimidine hydrochloride, creates a powerful and versatile chemical intermediate.[6][7] The hydrazine group is a potent nucleophile and a key synthon for constructing a vast array of nitrogen-containing heterocycles through condensation and cyclization reactions.[8][9]

This guide provides an in-depth exploration of this compound as a strategic building block for researchers, scientists, and drug development professionals. We will move beyond simple material properties to detail the causality behind its reactivity, provide validated, step-by-step protocols for its synthesis and derivatization, and outline a robust analytical framework for characterization. The objective is to empower researchers to effectively integrate this valuable intermediate into their discovery workflows.

Section 1: Compound Profile, Physicochemical Data, and Safety

A thorough understanding of the starting material is paramount for successful and safe experimentation. The hydrochloride salt form enhances the compound's stability and aqueous solubility, though it must often be neutralized in situ for subsequent reactions.

Physicochemical Properties

The data presented below is a consolidation of information for the parent compound and closely related analogs. Researchers should always confirm properties with their specific batch via a Certificate of Analysis.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₅H₉ClN₄Derived
Molecular Weight 160.61 g/mol Derived from parent
Appearance Expected to be an off-white to yellow crystalline solid[10]
Melting Point Not specified; related compounds (e.g., 2-Hydroxy-4-methylpyrimidine HCl) melt with decomposition >240 °C.[11]
Solubility Soluble in water, methanol. Limited solubility in less polar organic solvents.General knowledge
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Hygroscopic.[11][12]
Safety and Handling

Hydrazine derivatives require careful handling due to their potential toxicity. The GHS classifications for similar hydrazinopyrimidines serve as a critical guide.[13][14]

  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[13][14] Similar compounds can be toxic if swallowed, in contact with skin, or if inhaled.[15]

  • Precautionary Measures:

    • Always handle in a well-ventilated chemical fume hood.[15]

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.[16]

    • Avoid breathing dust/fumes.[12]

    • Wash hands thoroughly after handling.[16]

    • Store away from strong oxidizing agents, strong acids, and strong bases.[12]

Section 2: Core Synthetic Utility & Logical Workflow

The primary utility of 2-hydrazinyl-4-methylpyrimidine lies in the nucleophilic character of the terminal amino group of the hydrazine moiety. This enables two principal classes of reactions:

  • Condensation: Reaction with aldehydes and ketones to form stable hydrazone derivatives.[7]

  • Cyclization: The resulting hydrazones are versatile intermediates for synthesizing five- and six-membered heterocyclic rings, such as pyrazoles and triazoles, which are themselves valuable pharmacophores.[8][17]

The overall experimental design follows a logical progression from a readily available precursor to the target hydrazinyl intermediate, which is then used to build more complex molecular architectures.

G cluster_0 Synthesis of Intermediate cluster_1 Derivatization & Application cluster_2 Advanced Scaffold Construction cluster_3 Validation start 2-Chloro-4- methylpyrimidine intermediate 2-Hydrazinyl-4- methylpyrimidine HCl start->intermediate Protocol 1: Hydrazinolysis hydrazone Pyrimidine-Hydrazone Derivative intermediate->hydrazone Protocol 2: Condensation carbonyl Aldehyde or Ketone (R-CHO / R-CO-R') carbonyl->hydrazone final_product Complex Heterocycle (e.g., Pyrazolyl-pyrimidine) hydrazone->final_product Protocol 3: Cyclization cyclizing_agent Cyclizing Agent (e.g., β-ketoester) cyclizing_agent->final_product analysis Structural & Purity Analysis (NMR, MS, HPLC) final_product->analysis

Caption: Experimental workflow from precursor to complex derivative.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process checks and purification steps. Causality for each step is explained in italics.

Protocol 1: Synthesis of this compound

This protocol describes a standard nucleophilic aromatic substitution reaction, where the highly nucleophilic hydrazine displaces the chloride from the electron-deficient pyrimidine ring.[18]

  • Reagents & Setup:

    • 2-chloro-4-methylpyrimidine (1.0 eq)

    • Hydrazine hydrate (99%, 3.0-5.0 eq)[18]

    • Solvent: Ethanol or Methanol

    • Round-bottom flask with magnetic stirrer and reflux condenser.

  • Procedure:

    • To a stirred solution of 2-chloro-4-methylpyrimidine in ethanol (approx. 10 mL per gram of starting material), add hydrazine hydrate dropwise at room temperature. An excess of hydrazine is used to ensure complete reaction and minimize dimerization.

    • After the addition is complete, heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates reaction completion.

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 30-60 minutes to induce precipitation.[10]

    • Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol.

    • To obtain the hydrochloride salt, the free base can be dissolved in a minimal amount of ethanol and treated with an equimolar solution of HCl in diethyl ether or isopropanol until precipitation is complete.

    • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: General Protocol for Pyrimidine-Hydrazone Synthesis

This protocol leverages the classic condensation reaction between a hydrazine and a carbonyl compound. The reaction is typically acid-catalyzed, but the hydrochloride salt of the starting material may provide sufficient catalysis.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.0-1.1 eq)

    • Solvent: Ethanol

    • Optional: Glacial acetic acid (catalytic amount, 1-2 drops)

    • Round-bottom flask with magnetic stirrer.

  • Procedure:

    • Suspend this compound in ethanol. If the free base is used, add the catalytic acetic acid here to activate the carbonyl group for nucleophilic attack.

    • Add the corresponding aldehyde or ketone to the suspension.

    • Stir the mixture at room temperature or gentle heat (50-60 °C) for 2-12 hours.[19]

    • Monitor the reaction by TLC. The formation of a new, typically less polar, spot indicates product formation.

    • Upon completion, cool the mixture in an ice bath. The hydrazone product will often precipitate directly from the reaction mixture.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization (e.g., from ethanol) or column chromatography.[19]

Section 4: Analytical and Characterization Workflow

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds. A multi-technique approach is required for a self-validating system.

Summary of Analytical Techniques
TechniquePurposeExpected Observations & Insights
TLC Reaction monitoring, purity assessmentQuick, qualitative check of reaction progress and presence of impurities.
¹H NMR Structural ElucidationConfirms the presence of pyrimidine and methyl protons. The formation of a hydrazone will show a characteristic CH =N proton (imine proton) and disappearance of the -NH₂ signal.
¹³C NMR Structural ElucidationConfirms the carbon skeleton and the formation of the C=N imine carbon in hydrazone derivatives.
Mass Spec (MS) Molecular Weight ConfirmationProvides the molecular ion peak [M+H]⁺ corresponding to the expected molecular weight of the product.
HPLC Quantitative Purity AnalysisDetermines the purity of the final compound. Due to the polarity of hydrazine derivatives, reversed-phase methods may require ion-pairing reagents or mixed-mode columns (e.g., Cation-Exchange) for good peak shape and retention.[20][21]
FT-IR Functional Group IdentificationShows characteristic N-H stretches (hydrazine/hydrazone) and C=N stretches (pyrimidine ring and imine).
Protocol: HPLC Method for Purity Analysis

This protocol provides a starting point for developing a robust analytical method.

  • System & Column:

    • HPLC system with UV detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase (Isocratic):

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid improves peak shape for these basic compounds.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Starting Condition: 95:5 (A:B). Adjust ratio to achieve a retention time (k') between 2 and 10.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: ~254 nm (or scan for λmax).

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[21]

    • Inject a diluent blank to ensure no system peaks interfere.

    • Inject the sample and record the chromatogram.

    • Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is an enabling tool for rapid chemical space exploration in drug discovery. Its predictable reactivity through hydrazone formation and subsequent cyclization provides a reliable and logical pathway to novel heterocyclic scaffolds.[3][7] The protocols and analytical frameworks detailed in this guide offer a validated starting point for researchers to harness the potential of this versatile building block. Future applications will undoubtedly see this and similar intermediates used in the generation of diverse compound libraries for high-throughput screening against new and challenging biological targets, continuing the legacy of the pyrimidine core in medicinal chemistry.

References

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  • Li, X., et al. (2022). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry, 243, 114777. Available from: [Link]

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  • El-Gamal, M. I., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 143. Available from: [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]

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Analytical methods for 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Analytical Characterization of 2-hydrazinyl-4-methylpyrimidine hydrochloride

Introduction: The Analytical Imperative

This compound is a key heterocyclic building block in synthetic organic chemistry, often serving as a precursor in the development of novel pharmaceutical agents and other biologically active molecules.[1] Its purity, stability, and identity are paramount to ensure the quality, safety, and efficacy of downstream products. A robust and well-defined analytical strategy is therefore not merely a quality control measure but a foundational component of the drug development lifecycle.

This guide provides a comprehensive overview of the principal analytical methodologies for the characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. The methods described herein are grounded in established principles and are designed to be validated in accordance with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the cornerstone of analytical method development. These properties dictate choices regarding solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource
Chemical Formula C₅H₉ClN₄Inferred from parent
Molecular Weight 160.61 g/mol Inferred from parent
Appearance Typically a solid (e.g., Green-Yellow Solid for related compounds)[5]
Melting Point >240 °C (decomposes) for related pyrimidine hydrochlorides[5]
Solubility Soluble in water[5]
Hygroscopicity Potentially hygroscopic[5]

Part 1: Chromatographic Purity and Assay

Chromatographic techniques are the gold standard for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates. They provide quantitative data on the principal component (assay) and can separate and quantify related substances and impurities.

Application Note 1: Purity and Assay Determination by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds like this compound.[6] A reversed-phase (RP-HPLC) method is particularly suitable, as it separates analytes based on their hydrophobicity.[7][8]

  • Stationary Phase (C18): An octadecylsilane (C18) column is selected for its strong hydrophobic retention, which is effective for separating polar compounds like pyrimidine derivatives from potential non-polar impurities.[8]

  • Mobile Phase (Buffered Acetonitrile/Water): A mixture of an organic modifier (acetonitrile) and an aqueous buffer is used. Acetonitrile provides good peak shape and low UV cutoff. The buffer (e.g., phosphate) is critical to control the pH of the mobile phase. Maintaining a consistent pH ensures that the ionization state of the analyte and any acidic or basic impurities remains constant, leading to reproducible retention times and sharp peaks. A pH of around 2-3 is often a good starting point for amine-containing compounds.[9]

  • UV Detection: The pyrimidine ring contains a chromophore that absorbs UV light. A wavelength is selected where the analyte exhibits maximum absorbance to ensure high sensitivity. This is typically determined by running a UV scan of the analyte in the mobile phase. For many pyrimidine derivatives, a wavelength between 230 nm and 280 nm is appropriate.[9]

ParameterRecommended Condition
Instrumentation HPLC system with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 2.5) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 240 nm
Sample Diluent Mobile Phase or Water/Acetonitrile mixture

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[6]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.[6]

  • System Suitability Test (SST): Inject the standard solution in replicate (n=5 or 6). The system is deemed ready for analysis if it meets the pre-defined SST criteria.

  • Analysis: Inject a blank (diluent), followed by the standard and sample solutions.

  • Calculation: Calculate the assay and purity by comparing the peak area of the main analyte peak in the sample chromatogram to that of the standard. Purity is often expressed as area percent.

A protocol is only trustworthy if it is validated. Before routine use, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[3]

Table 3: System Suitability Criteria for RP-HPLC
Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area (n=5) ≤ 2.0%
% RSD of Retention Time (n=5) ≤ 1.0%
Table 4: Summary of Validation Parameters (ICH Q2(R2))
Parameter Purpose
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[6][10]
Linearity & Range To verify that the method's response is directly proportional to the analyte concentration over a specified range.
Accuracy To determine the closeness of the test results to the true value (e.g., via spike/recovery studies).
Precision To assess the method's variability through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
Application Note 2: Analysis by Gas Chromatography (with Derivatization)

Direct analysis of hydrazine compounds by Gas Chromatography (GC) is often challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injector.[11] To overcome this, a derivatization step is employed to convert the polar hydrazine moiety into a more volatile and thermally stable derivative.[12]

  • Derivatization: Reacting the hydrazine group with a ketone (like acetone) or an aldehyde forms a hydrazone or azine derivative.[11][12] This reaction masks the polar N-H bonds, significantly increasing the compound's volatility and thermal stability, making it amenable to GC analysis.

  • GC-MS Detection: Mass Spectrometry (MS) is the preferred detector as it provides not only quantification but also structural information based on the mass-to-charge ratio (m/z) and fragmentation pattern, confirming the identity of the analyte and any impurities.[11]

ParameterRecommended Condition
Instrumentation GC system with Mass Spectrometer (MS) Detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Scan Range 40 - 450 amu

Step-by-Step Derivatization and Analysis:

  • Reactant Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).

  • Derivatization: Add an excess of the derivatizing agent (e.g., acetone) and a catalytic amount of acid (e.g., a drop of glacial acetic acid). Heat the mixture if necessary (e.g., 60 °C for 30 minutes) to drive the reaction to completion.

  • Extraction (if needed): If the reaction is performed in an aqueous or polar medium, the resulting derivative may need to be extracted into a water-immiscible organic solvent like dichloromethane or ethyl acetate.[11]

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

  • Data Interpretation: Identify the derivative peak based on its retention time and mass spectrum.

Part 2: Spectroscopic Structural Confirmation

Spectroscopic methods are essential for confirming the chemical identity and structure of the molecule. A combination of techniques provides a complete and unambiguous structural elucidation.[13]

Application Note 3: Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the complete analytical characterization of a new batch of this compound.

G cluster_0 Sample Handling & Initial Checks cluster_1 Structural Identity Confirmation cluster_2 Quantitative Analysis cluster_3 Final Assessment Sample Sample Receipt PhysChem Physicochemical Tests (Appearance, Solubility) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR Sample Prep MS Mass Spectrometry (Identity & MW) PhysChem->MS Sample Prep IR IR Spectroscopy (Functional Groups) PhysChem->IR Sample Prep HPLC RP-HPLC (Purity & Assay) PhysChem->HPLC Sample Prep GC GC-MS (Residual Solvents, Volatile Impurities) PhysChem->GC Sample Prep Data Data Review & Analysis NMR->Data MS->Data IR->Data HPLC->Data GC->Data Report Certificate of Analysis (CoA) Generation Data->Report

Caption: A comprehensive analytical workflow for quality assessment.

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

  • Protocol Insights:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the hydrochloride salt and its exchangeable protons (from -NH-NH₂) are often visible.

    • Expected ¹H NMR Signals: One would expect signals for the methyl group (singlet, ~2.3-2.5 ppm), a pyrimidine ring proton (singlet or doublet depending on substitution), and exchangeable protons for the hydrazine and HCl moieties.

    • Expected ¹³C NMR Signals: Signals corresponding to the methyl carbon, and the distinct carbons of the pyrimidine ring are expected.

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation, clues about the molecule's structure.

  • Protocol Insights:

    • Technique: Electrospray Ionization (ESI) in positive mode is ideal for this compound, as the basic nitrogen atoms are readily protonated. One would expect to see a strong signal for the molecular ion [M+H]⁺ corresponding to the free base.

    • Fragmentation: Pyrimidine rings often undergo characteristic fragmentation patterns, including retro-Diels-Alder reactions or loss of small neutral molecules, which can be used to confirm the core structure.[14][15][16]

  • Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • Protocol Insights:

    • Sample Preparation: A KBr pellet is a common method for solid samples.

    • Expected Peaks: Look for characteristic stretching vibrations: N-H stretches (for the hydrazine group, typically broad in the 3200-3400 cm⁻¹ region), C-H stretches (aromatic and aliphatic), C=N and C=C stretches (in the 1500-1650 cm⁻¹ region), and C-N stretches.

| Table 6: Summary of Spectroscopic Data Interpretation | | | :--- | :--- | :--- | | Technique | Information Provided | Key Features for 2-hydrazinyl-4-methylpyrimidine | | ¹H NMR | Proton environment, connectivity | Signals for methyl, pyrimidine ring H, and N-H protons. | | ¹³C NMR | Carbon skeleton | Signals for methyl carbon and pyrimidine ring carbons. | | MS (ESI+) | Molecular weight, fragmentation | [M+H]⁺ of the free base, characteristic ring fragmentation. | | IR | Functional groups | N-H, C=N, C=C, C-H stretching and bending vibrations. |

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. RP-HPLC stands as the primary tool for purity and assay determination, providing robust and reliable quantitative data. Due to the nature of the hydrazine group, GC analysis necessitates a derivatization step for reliable results. A suite of spectroscopic techniques, including NMR, MS, and IR, is indispensable for the unambiguous confirmation of the molecule's identity and structure. The protocols and insights provided in this guide serve as a strong foundation for developing and validating methods that ensure the quality and consistency of this important chemical intermediate, ultimately supporting the integrity of the final product in research and drug development.

References

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Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

2-hydrazinyl-4-methylpyrimidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and stability critical for drug development and quality control.[1] The pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules.[2] This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, suitable for both purity assessment and the monitoring of degradation products.

The inherent reactivity of the hydrazine moiety necessitates a carefully developed analytical method that can resolve the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products formed under various stress conditions.[3] This protocol is designed to be a self-validating system, grounded in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).

Physicochemical Properties and Analytical Considerations

A comprehensive understanding of the analyte's physicochemical properties is paramount for logical HPLC method development. While specific experimental data for this compound is not extensively available in the public domain, we can infer key characteristics from its structure and related compounds.

Structure:

Figure 1: Chemical structure of this compound.

Key Inferred Properties:

  • UV Absorbance: The pyrimidine ring constitutes a chromophore that is expected to exhibit significant UV absorbance. Based on structurally similar pyrimidine derivatives, a maximum absorbance (λmax) is anticipated in the range of 220-280 nm. The exact λmax can be influenced by the pH of the mobile phase due to potential protonation states of the molecule.

  • pKa: The molecule possesses several basic nitrogen atoms: two in the pyrimidine ring and two in the hydrazine group. The pKa values will dictate the ionization state of the molecule at a given pH. The pyrimidine nitrogens are expected to have pKa values in the range of 2-5, while the hydrazine moiety will have a higher pKa. To ensure consistent retention and good peak shape in reversed-phase HPLC, a mobile phase pH should be selected that is at least 1.5-2 pH units away from the pKa of the analyte.

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar organic solvents such as methanol and acetonitrile. This facilitates straightforward sample preparation.

Experimental Protocol: Stability-Indicating HPLC Analysis

This protocol outlines a reversed-phase HPLC method with UV detection, designed to separate this compound from its potential impurities and degradation products.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Column: A robust C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

The following conditions provide a robust starting point for method development and can be optimized as needed.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)Buffering the mobile phase ensures a consistent ionization state of the analyte, leading to reproducible retention times and improved peak shape. A pH of 3.0 is chosen to ensure the analyte is in a single protonated state.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient Elution 0-5 min: 5% B; 5-20 min: 5-70% B; 20-25 min: 70% B; 25.1-30 min: 5% BA gradient elution is employed to ensure the elution of any potential non-polar impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 240 nm (or λmax determined by PDA)The pyrimidine chromophore is expected to absorb in this region. A PDA detector should be used during method development to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio is recommended to ensure compatibility with the initial mobile phase conditions and good peak shape.

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of the sample diluent.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of the sample diluent.

Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.1 mg/mL in Diluent) injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solution (0.1 mg/mL in Diluent) prep_sample->injection hplc_system HPLC System Setup (Gradient Method) hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (240 nm) separation->detection integration Peak Integration detection->integration quantification Quantification (Purity, Impurities) integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this analytical method, it must be validated according to ICH Q2(R1) guidelines. The following parameters are critical for demonstrating the method's suitability for its intended purpose.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting the standard solution multiple times (typically five or six replicates).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures symmetrical peaks, which are essential for accurate integration.
Theoretical Plates (N) > 2000Indicates the efficiency of the column and the separation process.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and the stability of the system.
Specificity and Stability-Indicating Nature

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. To establish the stability-indicating nature of the method, forced degradation studies should be performed.

Forced Degradation Protocol:

Subject the this compound sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period (e.g., as per ICH Q1B).

The stressed samples are then analyzed using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak with a resolution of >1.5.

Data Presentation and Analysis

The results of the analysis should be presented in a clear and concise manner. The purity of the sample can be calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

Example Purity Calculation:

Caption: Logic flow for HPLC method development.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of this compound. The method is designed to be stability-indicating, ensuring its suitability for the analysis of both pure and degraded samples. By following the detailed experimental procedures and validation guidelines, researchers, scientists, and drug development professionals can confidently assess the quality and stability of this important pharmaceutical intermediate. The provided rationales for experimental choices aim to empower the user to troubleshoot and adapt the method as needed for their specific applications.

References

  • ChemicalBook. (2025). This compound. Retrieved February 4, 2026, from [Link]

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • ICH. (2003). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 4, 2026, from [Link]

  • Okeke, C. C., Medwick, T., Nairn, G., Khuspe, S., & Grady, L. T. (2003). Stability of hydralazine hydrochloride in both flavored and non-flavored extemporaneous preparations. International Journal of Pharmaceutical Compounding, 7(4), 313–319.
  • PubChem. (n.d.). 2-Hydrazinyl-4,6-dimethylpyrimidine. Retrieved February 4, 2026, from [Link]

  • Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. (2003). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. (2025). Anusandhanvallari. Retrieved February 4, 2026, from [Link]

  • Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. (2000). Journal of the Chinese Chemical Society.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). 4-Methylpyrimidin-2-ol hydrochloride. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Dissociation Constant of 4-Aminopyridinium Ion in Water From 0 to 50 °C and Related Thermodynamic Quantities. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. Retrieved February 4, 2026, from [Link]

  • SpectraBase. (n.d.). 2,4-Dinitrophenyl hydrazine - Optional[UV-VIS] - Spectrum. Retrieved February 4, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(4-methyl-1-piperazinyl)thiazolo[5,4-b]pyridine - Optional[UV-VIS] - Spectrum. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Pyrimidine, 5-amino-4-hydrazino-, hydrochloride. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Retrieved February 4, 2026, from [Link]

Sources

The Synthetic Utility of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Hydrazinyl-4-methylpyrimidine hydrochloride has emerged as a highly valuable and versatile precursor, particularly in the synthesis of fused heterocyclic systems. Its intrinsic reactivity, stemming from the nucleophilic hydrazine moiety appended to the electron-deficient pyrimidine ring, provides a powerful tool for the construction of novel compounds with significant potential in medicinal chemistry and materials science. This guide offers an in-depth exploration of the applications of this compound, providing detailed protocols and mechanistic insights for its use in the synthesis of pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines, two classes of compounds with a broad spectrum of biological activities, including anticancer and fungicidal properties.

Core Applications: Synthesis of Fused Pyrimidine Systems

The primary utility of this compound lies in its ability to undergo condensation reactions with 1,3-dielectrophilic species to form fused bicyclic heterocycles. The hydrazine group serves as a binucleophile, enabling a sequential cyclization process.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The reaction of 2-hydrazinyl-4-methylpyrimidine with β-dicarbonyl compounds is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This transformation is a classic example of a condensation-cyclization reaction, offering a straightforward entry into this important class of molecules.

Mechanistic Rationale:

The reaction is believed to proceed through an initial nucleophilic attack of the more basic terminal nitrogen of the hydrazine group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the other nitrogen of the hydrazine attacks the second carbonyl group, leading to a dehydrative aromatization to furnish the stable pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is often governed by the relative reactivity of the two carbonyl groups.

Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reagents 2-Hydrazinyl-4-methylpyrimidine HCl 1,3-Dicarbonyl Compound Solvent (e.g., Ethanol, Acetic Acid) Mixing Combine reagents in a reaction flask. Reagents->Mixing Heating Reflux the mixture. (Typically 2-8 hours) Mixing->Heating Monitoring Monitor reaction progress by TLC. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Precipitation Induce precipitation (e.g., by adding water or cooling). Cooling->Precipitation Filtration Collect the solid product by filtration. Precipitation->Filtration Washing Wash the solid with a suitable solvent (e.g., cold ethanol). Filtration->Washing Drying Dry the product. Washing->Drying Recrystallization Recrystallize from an appropriate solvent for purification. Drying->Recrystallization Final Product Final Product Recrystallization->Final Product Characterization (NMR, MS, m.p.) G Start 2-Hydrazinyl-4- methylpyrimidine HCl Intermediate Hydrazone or Acyl Hydrazide Intermediate Start->Intermediate + Reagent Reagent One-Carbon Electrophile (e.g., Triethyl Orthoformate, Carboxylic Acid) Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization Heat / Acid Catalyst Product [1,2,4]Triazolo[4,3-a]pyrimidine Cyclization->Product

Sources

Application Notes and Protocols for Cell-Based Assays with 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of Hydrazinopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a hydrazinyl moiety to this heterocyclic system, as in 2-hydrazinyl-4-methylpyrimidine hydrochloride, offers a reactive handle for further chemical modifications and can significantly influence the compound's biological activity. Hydrazone derivatives, often formed from such precursors, are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of cellular signaling pathways.[1][2]

Derivatives of pyrimidine have been shown to exhibit a wide range of biological activities. For instance, certain pyrimidine compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[3][4] Furthermore, many pyrimidine derivatives have been investigated for their ability to induce cell death in cancer cell lines and modulate intracellular levels of reactive oxygen species (ROS).[3][5] Given this context, this compound stands as a promising candidate for screening in various cell-based assays to elucidate its therapeutic potential.

These application notes provide detailed protocols for two fundamental cell-based assays to begin characterizing the bioactivity of this compound: a Cell Viability/Cytotoxicity Assay using MTT and an Intracellular Reactive Oxygen Species (ROS) Detection Assay using DCFH-DA. These assays will provide initial insights into the compound's effect on cell survival and its potential to induce oxidative stress, a common mechanism of action for many anticancer agents.[6]

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the initial screening of this compound's bioactivity.

workflow Screening Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation prep_compound Prepare Stock Solution of 2-hydrazinyl-4-methylpyrimidine hydrochloride in DMSO/PBS assay_mtt MTT Cell Viability Assay (Determine IC50) prep_compound->assay_mtt assay_ros DCFH-DA ROS Assay (Measure Oxidative Stress) prep_compound->assay_ros prep_cells Culture and Passage Selected Cell Lines (e.g., A549, MCF-7, THP-1) prep_cells->assay_mtt prep_cells->assay_ros analysis Calculate IC50 Analyze ROS Fold Change Correlate Viability and ROS assay_mtt->analysis assay_ros->analysis interpretation Hypothesize Mechanism of Action analysis->interpretation

Caption: A streamlined workflow for the initial cell-based screening of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in the signal indicates a reduction in metabolic activity, which can be correlated with cell death or a loss of proliferative capacity. This assay is a robust and widely used primary screen for cytotoxic compounds.

Materials
  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Selected cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% using a method like Trypan Blue exclusion.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile DMSO or PBS).

    • Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations for testing. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells when viewed under a microscope.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the crystals.[10]

    • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation and Analysis

The cell viability is calculated as a percentage relative to the untreated control.

Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

The results can be plotted on a dose-response curve, and the half-maximal inhibitory concentration (IC50) can be determined.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Control)1.2540.087100%
11.1980.07595.5%
100.8760.06169.8%
500.4520.04336.0%
1000.1880.02915.0%
Table 1: Example data from an MTT assay showing the dose-dependent effect of a compound on cell viability.

Protocol 2: Intracellular Reactive Oxygen Species (ROS) Detection

Scientific Rationale

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, which can cause damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[6] The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials
  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Positive control (e.g., H2O2 or Lipopolysaccharide (LPS))[3]

  • Selected cell lines (adherent or suspension)

  • 96-well black, clear-bottom sterile cell culture plates

  • Fluorescence microplate reader or fluorescence microscope (Excitation/Emission ~485/535 nm)

  • CO2 incubator (37°C, 5% CO2)

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium or HBSS.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control, an untreated control, and a positive control (e.g., 100 µM H2O2 for 1 hour).

    • Incubate for the desired time period (this can be a short incubation, e.g., 1-4 hours, depending on the expected kinetics of ROS production).

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.[12]

    • Remove the treatment medium from the wells and wash the cells gently with warm PBS.

    • Add 100 µL of the 10 µM DCFH-DA solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes, protected from light.[11]

  • Data Acquisition:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS or HBSS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation and Analysis

The results are typically expressed as the fold change in fluorescence intensity relative to the untreated control.

Formula: Fold Change in ROS = (Fluorescence of Treated Cells / Fluorescence of Untreated Control Cells)

TreatmentMean Fluorescence IntensityStandard DeviationFold Change in ROS
Untreated Control15,2341,2871.0
Vehicle Control (DMSO)15,8891,4011.04
Compound (10 µM)28,9762,1541.90
Compound (50 µM)65,4325,8764.30
Positive Control (H2O2)88,7657,9875.83
Table 2: Example data from a DCFH-DA assay showing the effect of a compound on intracellular ROS levels.

Putative Mechanism of Action

Based on the activities of related hydrazinopyrimidine compounds, a plausible mechanism of action for this compound could be the induction of apoptosis in cancer cells, potentially mediated by an increase in intracellular ROS.

mechanism Putative Mechanism of Action compound 2-hydrazinyl-4-methylpyrimidine hydrochloride cell Cancer Cell compound->cell Enters Cell ros Increased Intracellular ROS cell->ros Induces mito Mitochondrial Stress (Loss of Membrane Potential) ros->mito caspase Caspase Activation (e.g., Caspase-3, -9) mito->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: A proposed mechanism where the compound induces ROS, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis.

References

  • Talele, T. T., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(2), 174-201. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Wang, Y., & Joseph, L. B. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. [Link]

  • Tzankova, V., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3163. [Link]

  • Al-Shammari, A. M., et al. (2023, February 27). MTT (Assay protocol). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Sławiński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(20), 4787. [Link]

  • Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Cell viability evaluation of cells treated with compounds. [Link]

  • Lee, J., et al. (2024). Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(15), 8031. [Link]

  • Stan, M. S., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14008. [Link]

  • ResearchGate. (2025, October 19). What is the proper method for DCFH-DA staining in adherent cells?. [Link]

  • Mohammadi-Farani, A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1045928. [Link]

  • Al-Abdullah, E. S. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 14(5), 1872-1881. [Link]

  • Bioquochem. DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(8), 1066. [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]

  • ResearchGate. (2024, October 3). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • Mierzejewska, M., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 23(21), 13426. [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following application notes and protocols are designed as a comprehensive guide for the in vivo evaluation of 2-hydrazinyl-4-methylpyrimidine hydrochloride. As of the date of this document, specific in vivo studies for this particular compound are not extensively reported in peer-reviewed literature. Therefore, the methodologies presented herein are based on established protocols for similar chemical entities, particularly hydrazide derivatives and pyrimidine-based compounds, in preclinical cancer models. Researchers must conduct thorough dose-ranging and toxicity studies before commencing efficacy trials.

I. Introduction and Scientific Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several anticancer drugs. Its derivatives are known to interfere with various cellular processes critical for tumor growth and survival. The addition of a hydrazinyl moiety introduces a reactive and versatile functional group, often associated with a broad spectrum of biological activities. Hydrazide-hydrazone derivatives, for instance, have been investigated for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways.

A notable study on novel hydrazide derivatives demonstrated significant in vivo antitumor activity in a breast cancer model. One of the compounds, N'-((5-nitrothiophen-2-yl)methylene)-2-(phenylthio)benzohydrazide, showed potent anti-metastatic effects in a 4T1 mammary carcinoma model at a dose of 1 mg/kg.[1] The proposed mechanism of action for related hydrazide compounds involves the induction of apoptosis, characterized by an increased Bax/Bcl-2 ratio and cleavage of procaspase-3.[2]

Given this precedent, this compound is a compound of interest for preclinical in vivo evaluation as a potential anticancer agent. Its structural components suggest a potential for similar biological activity. These application notes provide a structured approach to investigating its efficacy and mechanism of action in a syngeneic mouse model of breast cancer.

II. Proposed Mechanism of Action: The Apoptotic Pathway

The primary hypothesized mechanism of action for this compound is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for cancer therapies. The Bcl-2 family of proteins are central regulators of this process, with a delicate balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) determining the cell's fate.

In many cancers, anti-apoptotic proteins like Bcl-2 are overexpressed, allowing tumor cells to evade apoptosis. A promising therapeutic strategy is to shift this balance towards cell death. It is proposed that this compound may act by upregulating pro-apoptotic proteins like Bax and/or downregulating anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and activating a caspase cascade that culminates in apoptotic cell death.

G cluster_0 Cellular Stress / Drug Action cluster_1 Apoptosis Regulation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade Compound 2-hydrazinyl-4-methylpyrimidine hydrochloride Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Ratio Increased Bax/Bcl-2 Ratio Bcl2->Ratio Bax->Ratio Mito Mitochondrial Outer Membrane Permeabilization Ratio->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

III. Preclinical In Vivo Study Design

The following protocols are designed for a comprehensive evaluation of this compound in a 4T1 syngeneic murine breast cancer model. This model is highly relevant as it is tumorigenic, invasive, and spontaneously metastasizes, closely mimicking human metastatic breast cancer.

A. Animal Model and Husbandry
  • Species: BALB/c mice, female, 6-8 weeks old.

  • Housing: Animals should be housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Ethics: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.

B. Materials and Reagents
  • This compound (purity ≥95%)

  • Vehicle for administration (e.g., sterile saline, 0.5% carboxymethylcellulose, or a solution containing DMSO and Tween 80, further diluted in saline. The final concentration of DMSO should be kept below 5%).

  • 4T1 mammary carcinoma cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetics and euthanasia agents as per approved protocol

C. Experimental Workflow

G cluster_workflow In Vivo Efficacy Study Workflow acclimatize Acclimatization (1 week) inoculation Tumor Cell Inoculation (4T1 cells into mammary fat pad) acclimatize->inoculation palpation Tumor Growth Monitoring (Palpation) inoculation->palpation randomization Randomization into Treatment Groups palpation->randomization treatment Treatment Initiation (Vehicle or Compound) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (Tumor size limit or time) monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis

Caption: General workflow for the in vivo efficacy study.

D. Detailed Protocols

Protocol 1: Preparation and Administration of this compound

  • Vehicle Selection and Compound Formulation:

    • Assess the solubility of this compound in various biocompatible solvents.

    • For a starting point, prepare a stock solution in DMSO and then dilute with sterile saline to the final desired concentration. Ensure the final DMSO concentration is non-toxic (e.g., <5% v/v).

    • Alternatively, prepare a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline.

    • The formulation should be prepared fresh daily under sterile conditions.

  • Dose Selection:

    • Based on studies of similar hydrazide compounds, a starting dose of 1 mg/kg could be considered.[1]

    • A preliminary dose-finding study is highly recommended to determine the maximum tolerated dose (MTD). This typically involves administering a range of doses to non-tumor-bearing mice and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, mortality).

  • Administration:

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection.

    • The volume of injection should be consistent across all animals (e.g., 100 µL).

    • Treatment should be administered daily for a period of 3-4 weeks.[1]

Protocol 2: 4T1 Tumor Model Induction and Efficacy Evaluation

  • Cell Culture:

    • Culture 4T1 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Passage cells regularly to maintain them in the logarithmic growth phase.

  • Tumor Inoculation:

    • Harvest 4T1 cells using trypsin-EDTA and wash with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10⁵ cells) subcutaneously into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor development by palpation starting 5-7 days post-inoculation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Begin daily treatment with this compound or vehicle as described in Protocol 1.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse every 2-3 days as an indicator of general health and treatment-related toxicity.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the predetermined size limit), euthanize the mice.

  • Ex Vivo Analysis:

    • Excise the primary tumors and record their final weight.

    • Harvest lungs and other organs to assess metastasis. Fix tissues in 10% neutral buffered formalin for histopathological analysis (H&E staining).

    • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent molecular analyses (e.g., Western blotting for Bax, Bcl-2, and cleaved caspase-3).

IV. Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between treatment and control groups can be determined using appropriate statistical tests, such as a Student's t-test or ANOVA.

Table 1: Summary of Proposed In Vivo Study Parameters

ParameterRecommended Specification
Animal Model Female BALB/c mice, 6-8 weeks old
Tumor Model Syngeneic 4T1 mammary carcinoma
Cell Inoculum 1 x 10⁵ 4T1 cells in 100 µL PBS
Route of Inoculation Subcutaneous, into the mammary fat pad
Compound This compound
Vehicle To be determined based on solubility/stability
Dose Starting at 1 mg/kg/day (MTD to be determined)
Route of Admin. Intraperitoneal (i.p.)
Treatment Duration 21-28 days
Primary Endpoints Tumor volume, final tumor weight
Secondary Endpoints Body weight, lung metastasis (histology)
Mechanistic Endpoints Bax, Bcl-2, cleaved caspase-3 expression in tumors

V. Safety and Handling Precautions

Hydrazinyl compounds can be hazardous. Researchers should consult the Safety Data Sheet (SDS) for this compound before handling. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Dispose of waste according to institutional and local regulations.

VI. Conclusion

While direct in vivo data for this compound is currently lacking, its structural similarity to other biologically active hydrazide and pyrimidine derivatives makes it a compelling candidate for anticancer research. The protocols outlined in these application notes provide a robust framework for a thorough preclinical evaluation in a clinically relevant breast cancer model. A successful outcome from these studies could establish this compound as a promising lead compound for further drug development.

References

  • Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(6), 1195–1203. (Note: The full text of this article should be consulted for detailed methodologies, though the active compound was later identified as not being the topic compound of this note).
  • Javid, A., et al. (2018). Evaluating antitumor effect of a novel hydrazide derivative in mammalian mice model. Medical Journal of Mashhad University of Medical Sciences.
  • Salimi, M., et al. (2019). A novel hydrazide compound exerts anti-metastatic effect against breast cancer. Cancer Cell International, 19(1), 1-11. Available at: [Link]

  • Mousavi, E., et al. (2017). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 25(1), 1-13. (Provides a reference to the 2017 Salimi et al. paper). Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2020). Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. Letters in Drug Design & Discovery, 17(8), 985-999. Available at: [Link]

Sources

The Hydrazinylpyrimidine Scaffold: A Versatile Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its ability to form critical hydrogen bonds with the hinge region of kinase active sites makes it a highly effective bioisostere for the adenine ring of ATP.[3] This mimicry allows for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinase dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, targeting kinases with small molecules has emerged as a leading strategy in oncology drug discovery.[4]

Within the diverse chemical space of pyrimidine derivatives, 2-hydrazinyl-4-methylpyrimidine hydrochloride stands out as a particularly valuable and versatile chemical intermediate. The presence of the hydrazinyl (-NHNH2) group provides a reactive handle for the facile construction of diverse chemical libraries, most notably through the formation of hydrazones.[5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the discovery of novel kinase inhibitors. We will explore the rationale behind its use, provide detailed protocols for derivatization, and discuss the biological evaluation of the resulting compounds against key oncogenic kinases.

The Strategic Advantage of the Hydrazinyl Group

The hydrazinyl moiety is a powerful tool in library synthesis for several key reasons:

  • Facile Derivatization: It readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form stable hydrazone linkages.[6] This reaction is typically high-yielding and can be performed under mild conditions, making it amenable to high-throughput synthesis.

  • Structural Diversity: The vast commercial availability of diverse aldehydes and ketones allows for the rapid generation of a large library of analogs with varied steric and electronic properties. This diversity is crucial for exploring the structure-activity relationships (SAR) of a new chemical series.

  • Pharmacophoric Properties: The resulting hydrazone moiety can itself participate in hydrogen bonding interactions within a protein's active site, potentially enhancing binding affinity and selectivity.

The overall workflow for utilizing this compound in a drug discovery campaign is depicted below.

G cluster_0 Synthesis of Hydrazinylpyrimidine Intermediate cluster_1 Library Synthesis via Hydrazone Formation cluster_2 Biological Evaluation and Lead Optimization Start 2-Chloro-4-methylpyrimidine Intermediate 2-Hydrazinyl-4-methylpyrimidine Start->Intermediate Nucleophilic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Starting_Material 2-Hydrazinyl-4-methylpyrimidine Hydrochloride Library Pyrimidine-Hydrazone Library Starting_Material->Library Condensation Reaction Aldehydes_Ketones Diverse Aldehydes/ Ketones (R1, R2) Aldehydes_Ketones->Library Screening High-Throughput Kinase Screening Library->Screening Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow using 2-hydrazinyl-4-methylpyrimidine.

Application Notes: Targeting Key Oncogenic Kinases

Derivatives of the 2-hydrazinyl-4-methylpyrimidine scaffold have shown promise as inhibitors of several important cancer-related kinases. The modular nature of the hydrazone synthesis allows for the fine-tuning of selectivity and potency against these targets.

Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with poor prognosis in numerous cancers. The 2,4-diaminopyrimidine scaffold is a well-established core for FAK inhibitors.[7] By utilizing 2-hydrazinyl-4-methylpyrimidine, novel hydrazone derivatives can be synthesized to target FAK. For instance, a study on 2,4-diarylaminopyrimidine hydrazones demonstrated potent FAK inhibition.[1] One of the lead compounds from this study, 14f , exhibited an IC50 of 35 nM against FAK and an anti-proliferative IC50 of 0.113 µM against FAK-overexpressing TPC-1 thyroid cancer cells.[4] This highlights the potential of the pyrimidine-hydrazone scaffold in developing effective FAK inhibitors.

FAK_Pathway Integrin Integrin Signaling FAK FAK Integrin->FAK Proliferation Cell Proliferation FAK->Proliferation Migration Cell Migration FAK->Migration Survival Cell Survival FAK->Survival Inhibitor Pyrimidine-Hydrazone Inhibitor Inhibitor->FAK

Caption: Inhibition of the FAK signaling pathway.
Other Potential Kinase Targets

The versatility of the pyrimidine scaffold extends to other kinase families implicated in cancer:

  • Epidermal Growth Factor Receptor (EGFR): Pyrimidine-based molecules are found in several approved EGFR inhibitors, such as osimertinib and lazertinib.[3] The development of novel pyrimidine-hydrazones could lead to new inhibitors that overcome resistance to existing therapies.

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a validated anti-cancer strategy. A significant number of Aurora kinase inhibitors in clinical trials feature pyrimidine-based scaffolds.[8]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is often dysregulated in hematological malignancies and inflammatory diseases. Pyrimidine derivatives have been successfully developed as potent and selective JAK inhibitors.[9]

Protocols for Synthesis and Evaluation

Protocol 1: Synthesis of 2-((Arylmethylene)hydrazinyl)-4-methylpyrimidines

This protocol describes a general two-step process for the synthesis of a library of pyrimidine-hydrazone derivatives. The first step involves the synthesis of the 2-hydrazinyl-4-methylpyrimidine intermediate from the corresponding chloro-pyrimidine. The second step is the condensation with an aldehyde or ketone.

Step A: Synthesis of 2-Hydrazinyl-4-methylpyrimidine

Causality: This is a standard nucleophilic aromatic substitution reaction where the highly nucleophilic hydrazine displaces the chloride ion from the electron-deficient pyrimidine ring.

Materials:

  • 2-Chloro-4-methylpyrimidine

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • Dissolve 2-chloro-4-methylpyrimidine (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with stirring.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Step B: Synthesis of 2-((Arylmethylene)hydrazinyl)-4-methylpyrimidine (Hydrazone Formation)

Causality: This is a condensation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond of the hydrazone. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6] When starting from the hydrochloride salt, a base is required to neutralize the salt and free the nucleophilic hydrazine.

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol

  • Triethylamine (TEA) or Sodium Carbonate (Na2CO3) (1.1 equivalents)

  • Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

Procedure:

  • Suspend this compound (1 equivalent) in ethanol.

  • Add triethylamine or sodium carbonate (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes.

  • To the resulting mixture, add the desired aldehyde or ketone (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent and purify by column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay

Causality: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The amount of ATP consumed by the kinase is quantified, typically using a luminescence-based method. A decrease in signal indicates inhibition of the kinase.

Materials:

  • Recombinant human kinase (e.g., FAK, EGFR)

  • Kinase substrate (specific to the kinase being tested)

  • ATP

  • Assay buffer

  • Synthesized pyrimidine-hydrazone compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Anti-Proliferative Assay

Causality: This assay determines the effect of a compound on the proliferation of cancer cells. A common method is the MTT assay, which measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest (e.g., TPC-1 for FAK, A549 for EGFR)

  • Cell culture medium and supplements

  • Synthesized pyrimidine-hydrazone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation

The following table summarizes the inhibitory activities of representative 2,4-diarylaminopyrimidine hydrazone derivatives against FAK and various cancer cell lines, as reported in the literature.[4]

CompoundFAK IC50 (nM)TPC-1 GI50 (µM)Other Kinase Inhibition
14f 350.113Moderate inhibition of ALK, EGFR, Pyk2, TYK2[1]
TAE-226 5.5~0.02Potent FAK/IGF-1R inhibitor

Conclusion

This compound is a highly valuable building block in drug discovery, particularly for the development of novel kinase inhibitors. Its reactive hydrazinyl group allows for the efficient synthesis of large and diverse libraries of pyrimidine-hydrazone derivatives. These compounds have demonstrated potent inhibitory activity against key oncogenic kinases such as FAK, highlighting the potential of this scaffold in the development of new cancer therapeutics. The protocols and application notes provided herein offer a comprehensive guide for researchers to leverage the potential of this versatile chemical entity in their drug discovery programs.

References

  • (No valid reference for this number)
  • (No valid reference for this number)
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. [Link]

  • (No valid reference for this number)
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  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health. [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PubMed Central. [Link]

  • (No valid reference for this number)
  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health. [Link]

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. MDPI. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • (No valid reference for this number)
  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed. [Link]

  • (No valid reference for this number)
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. PubMed. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. National Institutes of Health. [Link]

Sources

Protocol for derivatizing 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Derivatization of 2-Hydrazinyl-4-Methylpyrimidine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the derivatization of this compound, a versatile heterocyclic building block in medicinal chemistry and drug development. We delve into the core chemical principles governing the reactivity of the hydrazinyl moiety, focusing on two primary, high-yield transformations: hydrazone formation with carbonyl compounds and cyclocondensation with 1,3-dicarbonyls to form substituted pyrazoles. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insight and practical, field-proven laboratory procedures. The protocols are structured to be self-validating, ensuring reproducibility and reliability in the synthesis of novel compound libraries.

Introduction: The Strategic Value of the Hydrazinylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, famously forming the structural basis for the nucleobases uracil, thymine, and cytosine. In medicinal chemistry, pyrimidine derivatives are integral to a vast number of approved therapeutics, including kinase inhibitors and anti-infective agents. The introduction of a hydrazinyl (-NHNH₂) group at the C2 position of the 4-methylpyrimidine ring creates a powerful and versatile synthetic handle. The terminal nitrogen of the hydrazinyl group is highly nucleophilic, making it an ideal point for chemical diversification.

This reactivity allows for the facile construction of diverse molecular libraries through robust chemical transformations. The resulting derivatives, such as hydrazones and pyrazoles, are themselves privileged structures in drug discovery, known to exhibit a wide range of biological activities.[1][2] This guide provides the foundational chemistry and actionable protocols to leverage this compound for the synthesis of novel chemical entities.

Core Chemistry & Mechanistic Insights

The derivatization of 2-hydrazinyl-4-methylpyrimidine hinges on the nucleophilic character of the terminal amino group of the hydrazine moiety. This allows it to readily attack electrophilic carbon centers. The two most common and reliable derivatization strategies are detailed below.

Hydrazone Formation with Aldehydes and Ketones

The reaction of a hydrazine with an aldehyde or ketone is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone.[3][4] This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. The reaction is robust, generally high-yielding, and can be performed with a wide variety of carbonyl-containing compounds.[5][6]

Pyrazole Synthesis via Cyclocondensation

Perhaps the most powerful application of hydrazinylpyrimidines is in the synthesis of N-substituted pyrazoles. Pyrazoles are five-membered aromatic heterocycles that are prominent in pharmaceuticals, such as the anti-inflammatory drug Celecoxib.[7] The reaction of a hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent) is a classic cyclocondensation reaction.[8] The reaction proceeds through initial hydrazone formation at one carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9] The reaction conditions, particularly pH, can influence the regioselectivity of the final product.[9]

General Derivatization Pathways

G cluster_start Starting Material start 2-Hydrazinyl-4-methylpyrimidine (from Hydrochloride Salt + Base) carbonyl Aldehyde or Ketone (R1-CO-R2) start->carbonyl Condensation (Nucleophilic Addition-Elimination) dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) start->dicarbonyl Cyclocondensation (e.g., Knorr Synthesis) hydrazone Pyrimidine-Hydrazone Derivative carbonyl->hydrazone Forms C=N bond pyrazole 2-(Pyrazol-1-yl)-pyrimidine Derivative dicarbonyl->pyrazole Forms Aromatic Ring

Caption: Core derivatization strategies for 2-hydrazinyl-4-methylpyrimidine.

Application Protocol: Synthesis of 4-Methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

This section provides a detailed, step-by-step methodology for the synthesis of a pyrazole derivative via cyclocondensation with acetylacetone. This protocol is a robust example that can be adapted for other 1,3-dicarbonyl compounds.

Principle & Self-Validation

This protocol is designed as a self-validating system. The success of the reaction is monitored by Thin-Layer Chromatography (TLC), which will show the consumption of the starting material and the appearance of a new, distinct product spot. The final product is isolated by precipitation and filtration, a straightforward purification method for this class of compounds. Confirmation of the desired product is achieved through standard analytical techniques (¹H NMR, LC-MS), with expected spectral characteristics provided. Adherence to the protocol with the observation of these checkpoints ensures a trustworthy and reproducible outcome.

Materials & Equipment

Reagents:

  • This compound (Starting Material)

  • Acetylacetone (2,4-pentanedione) (Derivatizing Agent)

  • Ethanol (Solvent)

  • Triethylamine (Base)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional, for solvent removal)

Experimental Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Add starting material & ethanol to a round-bottom flask. B 2. Add triethylamine (base) to liberate free hydrazine. Stir for 10 min. A->B C 3. Add acetylacetone (1.1 eq). B->C D 4. Attach reflux condenser and heat mixture to reflux (approx. 80°C). C->D E 5. Monitor reaction by TLC (approx. 2-4 hours). D->E F 6. Cool reaction mixture to room temperature. E->F G 7. Pour mixture into ice-cold water to precipitate. F->G H 8. Collect solid product by vacuum filtration. G->H I 9. Wash with cold water and air dry. H->I J 10. Characterize product (¹H NMR, LC-MS). I->J

Caption: Step-by-step workflow for pyrazole synthesis.

Step-by-Step Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.73 mmol). Add 25 mL of ethanol.

    • Expertise & Experience: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants upon heating and is easy to remove.

  • Liberation of Free Hydrazine : To the stirred suspension, add triethylamine (e.g., 0.88 mL, 6.30 mmol, 1.1 eq.) dropwise at room temperature. Stir the mixture for 10 minutes.

    • Causality: The starting material is a hydrochloride salt. The triethylamine is a mild organic base that neutralizes the HCl, liberating the nucleophilic free hydrazine required for the reaction. A white precipitate of triethylamine hydrochloride may form.

  • Addition of Dicarbonyl : Add acetylacetone (e.g., 0.64 mL, 6.30 mmol, 1.1 eq.) to the flask.

    • Causality: A slight excess of the derivatizing agent ensures the complete consumption of the limiting starting material.

  • Heating and Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.[10] Maintain a gentle reflux with stirring.

  • Reaction Monitoring (Trustworthiness Check) : Monitor the progress of the reaction by TLC every 30-60 minutes. Use a solvent system such as 50% ethyl acetate in hexanes. The starting hydrazine is quite polar and will have a low Rf, while the product will be less polar with a higher Rf. The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible by UV light.[10]

  • Product Isolation : Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Precipitation : Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. A solid precipitate should form immediately.[11]

    • Expertise & Experience: The desired pyrazole product is typically poorly soluble in water, while the triethylamine hydrochloride salt and any excess reagents are soluble. This makes precipitation an effective initial purification step.

  • Filtration : Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying : Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL). Allow the product to air dry on the funnel for 15-20 minutes, then transfer to a watch glass to dry completely. A low-temperature vacuum oven can also be used.

  • Characterization : The final product, 4-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, should be an off-white to pale yellow solid. Confirm its identity via:

    • LC-MS : To confirm mass (Expected [M+H]⁺ ≈ 203.13 g/mol ).

    • ¹H NMR : To confirm structure (expect signals for the three methyl groups and the pyrimidine/pyrazole ring protons in the correct integration and splitting patterns).

Summary of Derivatization Parameters

The versatility of this compound allows for its use with a wide range of electrophiles. The following table summarizes typical conditions.

Derivatizing Agent ClassTypical SolventBase (if needed)TemperatureTypical Reaction TimeProduct Type
Aromatic Aldehydes Ethanol, MethanolAcid catalyst (e.g., acetic acid) or noneRoom Temp to Reflux1-6 hoursHydrazone
Aliphatic Ketones EthanolAcid catalyst (e.g., acetic acid)Reflux4-12 hoursHydrazone
β-Ketoesters Ethanol, Acetic AcidNone or catalytic acidReflux2-8 hoursPyrazolone
1,3-Diketones Ethanol, DMFNone or catalytic acidReflux2-4 hoursPyrazole

Mandatory Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound : May cause skin, eye, and respiratory irritation.[12][13] Avoid inhalation of dust and contact with skin and eyes.

  • Hydrazine and its derivatives : Hydrazine compounds are toxic and may be carcinogenic.[14][15] Handle with extreme care and use appropriate containment measures.

  • Triethylamine : Corrosive and flammable with a strong odor. Handle in a fume hood.

  • Organic Solvents : Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][14][15][16]

References

  • Vertex AI Search. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC. National Center for Biotechnology Information.
  • Vertex AI Search. (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH. National Institutes of Health.
  • Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives.
  • Vertex AI Search. (n.d.). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives - PMC - PubMed Central. National Center for Biotechnology Information.
  • DTIC. (1983). Study of the Interaction of Hydrazine, Methylhydrazine, and Unsym-Dimethylhydrazine with Porphyrins, Metalloporphyrins and Some.
  • Vertex AI Search. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information.
  • Vertex AI Search. (2012). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
  • Chemistry LibreTexts. (2022). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • Thermo Fisher Scientific. (2016). Safety Data Sheet: 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
  • Vertex AI Search. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized Dihydropyrimidines. ScienceDirect.
  • YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • Thermo Fisher Scientific. (2013). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
  • Vertex AI Search. (2022). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - NIH. National Institutes of Health.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Hydrazine.
  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). Available from: [Link]

  • Chemistry LibreTexts. (2021). Reactivity of Aldehydes & Ketones. Available from: [Link]

  • TCI Chemicals. (n.d.). Safety Data Sheet: Hydrazine Monohydrate.
  • Chemguide. (n.d.). Aldehydes and Ketones Menu. Available from: [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Available from: [Link]

  • CymitQuimica. (n.d.). Safety Data Sheet: 4-hydrazinyl-2-(thiophen-2-yl)pyrimidine.
  • ResearchGate. (2004). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Available from: [Link]

  • PubMed. (2009). Synthesis and DNA cleavage activity of 2-hydrazinyl-1,4,5,6-tetrahydropyrimidine containing hydroxy group. Available from: [Link]

  • Vertex AI Search. (2023). Synthesis and radiolabelled evaluation of novel pyrimidine derivatives as dual α-amylase inhibitors and GIT-targeted molecular imaging probe - NIH. National Institutes of Health.
  • ResearchGate. (2004). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole. Available from: [Link]

Sources

Technical Guide: Reaction Optimization & Applications of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

[1]

Executive Summary & Chemical Profile[1]

2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS: 1332529-53-9) is a critical heterocyclic building block used primarily in the synthesis of fused ring systems such as [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolo[1,5-a]pyrimidines .[1] These scaffolds are pharmacophores in kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.

The hydrochloride salt form is preferred for storage due to the oxidative instability of the free hydrazine base.[1] However, successful application requires precise in-situ neutralization and control over regioselectivity , particularly to avoid or induce the Dimroth rearrangement.

Chemical Properties Table[1][2][3]
PropertySpecification
Molecular Formula C₅H₈N₄[1][2] · HCl
Molecular Weight 160.60 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in EtOH; Insoluble in non-polar solvents (Hexane, Toluene)
pKa (Hydrazine) ~3.5 (protonated form); Free base is a strong nucleophile
Storage Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂)

Core Application: In-Situ Neutralization & Activation[1]

The Critical Step: The hydrochloride salt is non-nucleophilic.[1] Direct reaction without a base often leads to low yields or recovery of starting material.[1] The free base must be liberated in situ to act as a nucleophile.[1]

Protocol A: General Activation Strategy

Reagents: Sodium Acetate (NaOAc) or Triethylamine (TEA).[1] Solvent: Ethanol (EtOH) or DMF.[1]

  • Dissolution: Suspend 1.0 eq of 2-hydrazinyl-4-methylpyrimidine HCl in the reaction solvent (typically EtOH).

  • Neutralization: Add 1.1–1.2 eq of anhydrous NaOAc or TEA.

  • Equilibration: Stir at room temperature for 15–30 minutes.

    • Observation: If using NaOAc in EtOH, NaCl may precipitate, which does not interfere with most subsequent heating steps.

  • Addition: Add the electrophile (aldehyde, ketone, or orthoester) only after this activation period.[1]

Application Workflow: Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines

This is the most common synthetic pathway.[1] The reaction involves the condensation of the hydrazine with a one-carbon electrophile (like an orthoester) followed by cyclization.[1]

Mechanistic Insight: The Dimroth Rearrangement

A common pitfall is the unintended isomerization of the kinetic product ([4,3-a]) to the thermodynamic product ([1,5-a]).

  • Kinetic Control: Neutral/Mildly acidic conditions, lower temperatures

    
    [4,3-a] isomer .
    
  • Thermodynamic Control: Basic conditions, high heat

    
    [1,5-a] isomer .
    
Protocol B: Cyclization with Orthoesters

Target: 7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, charge:

    • 2-Hydrazinyl-4-methylpyrimidine HCl (1.0 eq)[1]

    • Triethyl orthoformate (TEOF) (5.0 eq) - Acts as both reagent and solvent.[1]

  • Catalyst: Add a catalytic amount of acetic acid (AcOH) or p-TsOH (0.1 eq) to facilitate the initial condensation.[1]

  • Reaction: Reflux (approx. 100-140°C) for 4–6 hours.

    • Monitoring: TLC (10% MeOH in DCM).[1] The hydrazine spot (polar, baseline) should disappear.[1]

  • Workup:

    • Cool the mixture to 0°C.

    • The product often precipitates.[1] Filter and wash with cold hexanes.[1]

    • If no precipitate: Evaporate TEOF under reduced pressure, redissolve residue in minimal hot EtOH, and recrystallize.

Visualization: Reaction Pathways

ReactionPathwaysStart2-Hydrazinyl-4-methyl-pyrimidine HClFreeBaseFree Hydrazine Base(Nucleophile)Start->FreeBase+ Base (NaOAc/TEA)- HClHydrazoneIntermediateHydrazoneFreeBase->Hydrazone+ R-C(OR)3(Orthoester)Triazolo43[1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic)Hydrazone->Triazolo43Cyclization(- ROH)Triazolo15[1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic)Triazolo43->Triazolo15Dimroth Rearrangement(Base/Heat)

Figure 1: Activation and cyclization pathways.[1] Note the potential for rearrangement under basic conditions.

Application Workflow: Reaction with 1,3-Diketones

The reaction with 1,3-diketones (e.g., acetylacetone) is pH-dependent and can yield either pyrazoles or hydroxy-pyrazolines .

Protocol C: Regioselective Condensation

Reference: Effect of Reaction Conditions on 2-hydrazino-4,6-dimethylpyrimidine [2].

ConditionMajor ProductMechanism
Neutral (EtOH, Reflux) 5-Hydroxy-pyrazoline Nucleophilic attack at carbonyl without dehydration.[1]
Acidic (EtOH + H₂SO₄) Pyrazole Dehydration driven by acid catalysis.[1]

Step-by-Step (Acidic Route for Pyrazoles):

  • Mix: Combine 2-hydrazinyl-4-methylpyrimidine HCl (1.0 eq) and 1,3-diketone (1.1 eq) in Ethanol.

  • Acidify: Add catalytic conc. H₂SO₄ (3–5 drops per mmol).[1]

  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Neutralize with aqueous NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 1.1 eq of Base is used.[1] Verify pH > 7 before adding electrophile.
Impurity Profile Oxidation of hydrazine.[1]Degas solvents with N₂/Ar.[1] Use fresh reagents.
Wrong Isomer Dimroth rearrangement occurred.Lower reaction temperature.[1] Avoid strong bases (e.g., NaOH) during workup; use mild buffers.[1]
Starting Material Remains Low nucleophilicity.[1]Switch solvent to n-Butanol or DMF to allow higher reaction temperatures (100°C+).[1]

References

  • PubChem. (n.d.).[1][3][4] this compound (CID 1332529-53-9).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Aggarwal, R., et al. (2018).[1] Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.[1][5] Journal of Heterocyclic Chemistry.[1] Retrieved from [Link]

  • Potts, K. T., et al. (1971).[1] 1,2,4-Triazoles.[6][7][8][9][10][11] XXVII. The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyrimidines. Journal of Organic Chemistry.[1] (Fundamental mechanistic reference for the rearrangement described in Protocol B).

Scale-up synthesis of 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Introduction & Strategic Significance

2-Hydrazinyl-4-methylpyrimidine is a critical heterocyclic building block used extensively in the synthesis of pyrazoles, triazoles, and fused pyrimidine systems found in oncology and agrochemical pipelines. Its structural integrity is vital for downstream cyclization reactions.

This guide addresses the transition from milligram-scale medicinal chemistry to kilogram-scale process development. The primary challenge in this nucleophilic aromatic substitution (


) is controlling the competitive formation of the bis-hydrazino dimer impurity, which becomes problematic at higher concentrations.
Core Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


) at the electron-deficient C2 position of the pyrimidine ring. The hydrazine nucleophile attacks the C2 carbon, forming a Meisenheimer-like complex, followed by the elimination of the chloride ion.

Process Chemistry & Optimization

To ensure a robust scale-up, three critical parameters must be controlled:

  • Stoichiometry (The "Dilution" Principle):

    • Issue: A 1:1 ratio of hydrazine to substrate leads to significant dimer formation (where the product reacts with another equivalent of starting material).

    • Solution: Use a substantial excess of hydrazine hydrate (3.0 to 5.0 equivalents). This ensures that every molecule of substrate encounters free hydrazine rather than the already-formed product.

  • Mode of Addition (Reverse Addition):

    • Protocol: Do not add hydrazine to the substrate. Instead, slowly add the 2-chloro-4-methylpyrimidine (dissolved in solvent) to the hot hydrazine solution . This maintains a high local concentration of nucleophile relative to the electrophile throughout the reaction.

  • Solvent Selection:

    • Ethanol (95% or Absolute): Preferred for its favorable solubility profile. The starting material is soluble hot, while the product often precipitates upon cooling, aiding purification.

    • Water: Can be used as a co-solvent but may complicate the drying of the final hydrochloride salt.

Safety Considerations (Critical)

Hydrazine Hydrate Hazard Profile:

  • Toxicity: Potent hepatotoxin and suspected human carcinogen.

  • Flammability: Flash point is 75°C; vapors can be explosive.

  • Skin Absorption: Rapidly absorbed through skin.[1] Butyl rubber gloves are mandatory; nitrile provides insufficient protection for prolonged exposure.

Scale-Up Hazard Control:

  • Scrubbing: All reactor vents must pass through a scrubber containing dilute bleach (sodium hypochlorite) or sulfuric acid to neutralize hydrazine vapors.

  • Exotherm Management: The substitution is exothermic. Controlled addition rates are required to prevent thermal runaway.

Detailed Experimental Protocol (1.0 kg Scale)

Phase A: Synthesis of the Free Base

Reagents:

  • 2-Chloro-4-methylpyrimidine (purity >98%): 1.0 kg (7.78 mol)

  • Hydrazine Hydrate (80% aq. or 100%): 1.5 L (~24-30 mol, ~3-4 equiv)

  • Ethanol (Reagent Grade): 5.0 L (divided use)

Procedure:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Connect the condenser outlet to a scrubber system.

  • Hydrazine Charge: Charge Hydrazine Hydrate (1.5 L) and Ethanol (2.0 L) into the reactor. Initiate stirring (250 RPM) and heat the jacket to bring the internal temperature to 60°C .

  • Substrate Preparation: In a separate vessel, dissolve 1.0 kg of 2-Chloro-4-methylpyrimidine in 3.0 L of Ethanol. Mild heating (30-40°C) may be required for complete dissolution.

  • Controlled Addition: Transfer the substrate solution to the addition funnel. Add dropwise to the reactor over 90 to 120 minutes , maintaining the internal temperature between 60°C and 70°C.

    • Note: Do not allow the temperature to exceed 75°C to minimize thermal decomposition.

  • Reaction Completion: After addition, reflux the mixture gently (approx. 78-80°C) for 2–3 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 0.5% unreacted chloride.

  • Workup:

    • Cool the reaction mixture to 20°C over 2 hours.

    • Concentrate the mixture under reduced pressure (vacuum distillation) to remove approx. 70% of the solvent (ethanol and excess hydrazine).

    • Caution: The distillate contains hydrazine.[2] Treat as hazardous waste.

    • Add water (2.0 L) to the residue and cool to 0–5°C to promote crystallization of the free base.

    • Filter the solids.[3][4][5] Wash the cake with cold water (2 x 500 mL) to remove residual hydrazine.

Phase B: Salt Formation (Hydrochloride)

Reagents:

  • Crude 2-Hydrazinyl-4-methylpyrimidine (from Phase A)

  • Ethanol: 4.0 L

  • Concentrated HCl (37%): ~700 mL (1.1 equiv based on theoretical yield)

Procedure:

  • Resuspension: Suspend the wet cake from Phase A in Ethanol (4.0 L) in a clean reactor. Heat to 50°C to achieve a partial or full solution.

  • Acidification: Slowly add Concentrated HCl dropwise. The solution will initially clear, followed by the heavy precipitation of the hydrochloride salt.

    • Target pH: Adjust to pH 1–2.

  • Crystallization: Cool the slurry slowly to 0–5°C and hold for 1 hour.

  • Isolation: Filter the white to off-white crystalline solid.

  • Washing: Wash with cold Ethanol (500 mL) followed by MTBE (500 mL) to assist drying.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 1.05 – 1.15 kg (85–92%) Purity: >99.0% (HPLC)

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Assay HPLC (C18, 254 nm)≥ 98.5%
Identification 1H-NMR (DMSO-d6)Consistent with structure
Hydrazine Content HPLC/Derivatization< 10 ppm (Genotoxic impurity control)
Loss on Drying Gravimetric< 1.0%

Visualizations

Figure 1: Reaction Pathway & Impurity Formation[6]

ReactionScheme SM 2-Chloro-4-methylpyrimidine Intermediate Meisenheimer Complex SM->Intermediate Ethanol, 60°C Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product 2-Hydrazinyl-4-methylpyrimidine (Free Base) Intermediate->Product - HCl Dimer Bis-hydrazino Dimer (Impurity) Product->Dimer Reaction with SM (If Hydrazine low) Salt Product Hydrochloride (Final API Intermediate) Product->Salt + HCl (conc) in Ethanol

Caption: Reaction pathway highlighting the critical need for excess hydrazine to prevent dimer formation.

Figure 2: Scale-Up Process Workflow

ProcessFlow cluster_0 Phase A: Free Base Synthesis cluster_1 Phase B: Salt Formation Start Charge Hydrazine + EtOH Heat to 60°C Add Slow Addition of Substrate (90-120 mins) Start->Add Reflux Reflux 2-3 Hours IPC: HPLC Add->Reflux Distill Vacuum Distillation (Remove excess Hydrazine) Reflux->Distill Filter1 Filtration & Water Wash Distill->Filter1 Resuspend Resuspend in EtOH Heat to 50°C Filter1->Resuspend Acidify Add conc. HCl pH 1-2 Resuspend->Acidify Crystallize Cool to 0-5°C Precipitation Acidify->Crystallize FinalFilter Filter & Wash (EtOH/MTBE) Crystallize->FinalFilter Dry Vacuum Dry 45°C FinalFilter->Dry

Caption: Step-by-step unit operations for the 1.0 kg scale-up campaign.

References

  • Reaction Mechanism & Pyrimidine Synthesis

    • Title: Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine.
    • Source: Ningbo Inno Pharmchem Application Notes (2026).[6]

    • URL:[Link]

  • Hydrazine Handling & Safety

    • Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.[1]

    • Source: Organic Process Research & Development (ACS Publications).[1]

    • URL:[Link]

  • General Procedure for Hydrazinopyridines (Analogous Chemistry)

    • Title: Synthesis of 2-hydrazinopyridine derivatives.[3][7]

    • Source: Google P
    • URL
  • Impurity Profiling

    • Title: Characterization of impurities in sulfasalazine (relevant to hydrazino-linkage impurities).
    • Source: Journal of Pharmaceutical Sciences.
    • URL:[Link]

Sources

Application Note: Purification Strategies for 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS: 1332529-53-9) is a critical heterocyclic building block used in the synthesis of pyrazoles, triazoles, and various pharmaceutical ligands. Its synthesis—typically via nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methylpyrimidine with hydrazine hydrate—presents a specific purification challenge: the effective removal of unreacted hydrazine.

Hydrazine is a known genotoxic impurity (GTI) with strict regulatory limits (often <1-10 ppm in final APIs). Furthermore, hydrazine can form its own hydrochloride salt (hydrazinium chloride) which co-precipitates with the target molecule.

This guide details a Two-Stage Purification Protocol designed to exploit solubility differentials between the target organic salt and inorganic/hydrazinium impurities.

Key Chemical Properties
PropertyDataRelevance to Purification
Target Molecule 2-Hydrazinyl-4-methylpyrimidine HClProduct of interest.
Molecular Weight 160.60 g/mol Distinct from hydrazine (32.05 g/mol ).
Solubility (Free Base) Soluble in MeOH, EtOH; Low in H₂OAllows water washing to remove bulk hydrazine.
Solubility (HCl Salt) Soluble in H₂O, Hot MeOH; Insoluble in Ether/AcetoneBasis for recrystallization and precipitation.
Major Impurity Hydrazine (Free & HCl salt)Highly water-soluble; Genotoxic.

Synthesis Context & Impurity Profile

To understand the purification, one must understand the crude matrix. The standard synthesis involves refluxing 2-chloro-4-methylpyrimidine with excess hydrazine hydrate.

The Crude Matrix contains:

  • Target Product: 2-Hydrazinyl-4-methylpyrimidine (Free base or HCl, depending on workup).

  • Starting Material: Unreacted 2-chloro-4-methylpyrimidine.

  • Critical Impurity: Excess Hydrazine (and Hydrazine Monohydrochloride).

  • Byproducts: 2-Hydroxy-4-methylpyrimidine (hydrolysis product), oxidative dimers (azo compounds).

Impurity Fate Mapping

The following diagram illustrates the logic of the purification workflow.

PurificationLogic Crude Crude Reaction Mixture (Product + Excess Hydrazine) Step1 Step 1: Free Base Isolation (Water Wash/Extraction) Crude->Step1 AqueousWaste Aqueous Waste (Removes 95% Hydrazine) Step1->AqueousWaste Hydrazine removal OrganicPhase Organic Phase/Solid (Product Free Base) Step1->OrganicPhase Step2 Step 2: Salt Formation (HCl in IPA/EtOH) OrganicPhase->Step2 CrudeSalt Crude HCl Salt Step2->CrudeSalt Step3 Step 3: Recrystallization (EtOH/H2O) CrudeSalt->Step3 FinalProduct Pure 2-Hydrazinyl-4-methylpyrimidine HCl Step3->FinalProduct Liquor Mother Liquor (Trace Hydrazine/Isomers) Step3->Liquor

Caption: Impurity Fate Map showing the strategic removal of hydrazine prior to final salt crystallization.

Detailed Protocols

Protocol A: Isolation of the Free Base (The "Hydrazine Purge")

Rationale: Hydrazine is highly water-soluble. The free base of 2-hydrazinyl-4-methylpyrimidine is moderately organic-soluble but less soluble in cold water than hydrazine. Removing hydrazine before adding acid prevents the formation of hydrazine hydrochloride, which is difficult to separate from the product salt.

  • Concentration: Evaporate the reaction mixture (containing hydrazine hydrate) to dryness under reduced pressure. Caution: Use a bleach trap for the vacuum pump exhaust to neutralize hydrazine vapors.

  • Resuspension: Resuspend the residue in a minimum amount of cold water (0–5°C).

  • Filtration/Extraction:

    • If Solid: Filter the solid free base. Wash the cake with ice-cold water (3x). This wash removes the vast majority of hydrazine.

    • If Oily:[1][2] Extract with Dichloromethane (DCM) or Ethyl Acetate. Hydrazine remains in the aqueous layer. Dry the organic layer over Na₂SO₄ and evaporate.[3]

  • Checkpoint: Analyze the solid/oil by TLC or LC-MS. It should be the Free Base.

Protocol B: Salt Formation & Precipitation

Rationale: Controlled acidification in a solvent where the product is insoluble ensures high yield and purity.

  • Dissolution: Dissolve the isolated Free Base (from Protocol A) in Isopropanol (IPA) or Absolute Ethanol (approx. 10 mL per gram of substrate). Warm to 40°C if necessary to ensure complete dissolution.

  • Acidification: Slowly add HCl in Isopropanol (5–6 N) or concentrated aqueous HCl dropwise with vigorous stirring.

    • Target pH: 1–2.

  • Crystallization: The hydrochloride salt will begin to precipitate immediately.

  • Aging: Cool the mixture to 0–5°C and stir for 1 hour to maximize yield.

  • Collection: Filter the white solid.[3] Wash with cold IPA and then diethyl ether (to remove residual acid and organic impurities).

Protocol C: Recrystallization (Polishing Step)

Rationale: If the crude salt retains color (yellow/orange indicates oxidation) or trace hydrazine, recrystallization is required.

Solvent System: Ethanol : Water (95:5 or 90:10).

  • Reflux: Suspend the crude salt in Ethanol. Heat to reflux (approx. 78°C).

  • Titration: Add water dropwise through the condenser until the solid just dissolves.

    • Note: If a small amount of insoluble dark material remains, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 0°C. Rapid cooling may trap impurities.

  • Filtration: Collect the crystals.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. (Ensure no hydrazine vapors are present in the oven).

Analytical Validation & Safety

Validation Methods

To ensure the protocol worked, you must validate three parameters: Identity, Purity, and Counter-ion stoichiometry.

ParameterMethodAcceptance Criteria
Identity ¹H NMR (D₂O or DMSO-d₆)Pyrimidine protons (d, ~8.2 ppm; d, ~6.7 ppm), Methyl group (s, ~2.3 ppm). Absence of hydrazine peak.
Hydrazine Limit HPLC (Derivatization)< 10 ppm (or per specific monograph). Use Benzaldehyde derivatization method.
Salt Stoichiometry AgNO₃ Titration1.0 ± 0.1 eq of Chloride.
Melting Point Capillary MethodDistinct sharp point (Lit: ~243°C dec. for hydroxy analog; Hydrazinyl salt likely >200°C).[4]
Hydrazine Detection (Benzaldehyde Method)

Because hydrazine lacks a strong UV chromophore, standard HPLC often misses it.

  • Sample Prep: Dissolve 10 mg product in 1 mL buffer.

  • Derivatization: Add excess Benzaldehyde. Incubate at 40°C for 30 mins.

  • Analysis: Inject on HPLC (C18 column). Detect the Benzaldehyde-Hydrazine adduct (Benzalazine) at 300–320 nm.

Safety Warning
  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Avoid contact with metal oxides.

  • Bleach Neutralization: All glassware and waste streams containing hydrazine must be treated with 10% Sodium Hypochlorite (Bleach) before disposal.

Troubleshooting Guide

Problem: Product is oiling out instead of crystallizing.

  • Cause: Too much water in the solvent or cooling too fast.

  • Solution: Re-heat, add more Ethanol/IPA, and seed with a pure crystal if available. Scratch the glass surface.

Problem: High Hydrazine levels in final product.

  • Cause: Inefficient washing of the Free Base in Protocol A.

  • Solution: Do not skip Protocol A. Direct acidification of the crude reaction mixture traps hydrazine as Hydrazine HCl, which co-crystallizes. Reprocess by neutralizing with NaOH, extracting the free base, and re-forming the salt.

Problem: Product is yellow/orange.

  • Cause: Oxidation of the hydrazine moiety (azo formation).

  • Solution: Perform Recrystallization (Protocol C) with a small amount of activated charcoal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346558, 2-Hydrazinylpyrimidine. Retrieved from [Link]

  • Myers, A.G., et al. (1997). Preparation of Sulfonylhydrazides and Hydrazine Handling.[3] Journal of Organic Chemistry, 62, 7507.[3] (Referenced for hydrazine salt handling and safety).

  • European Medicines Agency (ICH M7). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

Sources

2-hydrazinyl-4-methylpyrimidine hydrochloride for kinase inhibition studies.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging 2-Hydrazinyl-4-methylpyrimidine Hydrochloride in Kinase Inhibitor Discovery

Part 1: Core Directive & Scientific Rationale

This compound is not typically a direct kinase inhibitor in its raw form. Rather, it is a high-value pharmacophore precursor used to synthesize fused heterocyclic systems—specifically pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines .

These fused systems are "privileged structures" in medicinal chemistry because they function as bioisosteres of adenine . They bind into the ATP-binding pocket of protein kinases (e.g., CDK2, VEGFR2, c-Met), mimicking the hydrogen bonding patterns of ATP but preventing phosphorylation, thus inhibiting the signaling pathway.

Why this specific precursor? The 4-methyl substituent on the pyrimidine ring often aligns with the hydrophobic "gatekeeper" region or the solvent-exposed front of the kinase ATP pocket, improving selectivity compared to unsubstituted analogs. The 2-hydrazinyl moiety provides the critical "N-N" dinucleophile required to close the second ring, locking the molecule into a planar conformation essential for deep pocket insertion.

Part 2: Chemical Handling & Stability

Properties:

  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water and DMSO; moderately soluble in methanol.

  • Stability: The hydrochloride salt stabilizes the hydrazine moiety, preventing oxidation (browning) seen in the free base. However, it is hygroscopic .

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen).

Critical Handling Protocol:

  • Free Base Liberation: For organic synthesis in non-polar solvents, the free base must be generated in situ. Do not store the free base; use immediately.

    • Method: Suspend 1 eq. of the HCl salt in EtOH, add 1.1 eq. of Et3N or NaOEt, stir for 15 min, then add the electrophile.

  • Oxidation Risk: Avoid prolonged exposure of solutions to air. Hydrazines can degrade to diazenes or undergo air oxidation, leading to impurities that act as PAINS (Pan-Assay Interference Compounds) in kinase screens.

Part 3: Application Protocol – Synthesis of Kinase Inhibitor Scaffolds

This protocol describes the conversion of 2-hydrazinyl-4-methylpyrimidine into a Pyrazolo[1,5-a]pyrimidine core, a proven scaffold for CDK and VEGFR inhibition.

Workflow Diagram (Synthesis & Mechanism)

G Start 2-Hydrazinyl-4-methyl pyrimidine HCl Inter Intermediate Hydrazone Start->Inter + Base (Et3N) Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Reagent->Inter Condensation Cyclization Cyclization (Acid/Heat) Inter->Cyclization - H2O Product Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Cyclization->Product Ring Fusion

Figure 1: Synthetic pathway for generating ATP-competitive inhibitor scaffolds.[1]

Step-by-Step Synthesis Protocol

Objective: Synthesize 2,7-dimethylpyrazolo[1,5-a]pyrimidine (Model Kinase Inhibitor).

  • Preparation:

    • Dissolve 2-hydrazinyl-4-methylpyrimidine HCl (1.0 mmol, 160.6 mg) in Ethanol (5 mL).

    • Add Triethylamine (1.1 mmol, 153 µL) to neutralize the HCl salt. Stir for 10 min at Room Temperature (RT).

  • Condensation:

    • Add Acetylacetone (1.1 mmol, 113 µL) dropwise.

    • Note: For varying kinase selectivity, replace acetylacetone with asymmetric 1,3-diketones or beta-keto esters.

  • Reflux (Cyclization):

    • Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Mechanism: The terminal hydrazine nitrogen attacks the carbonyl, forming a hydrazone, followed by intramolecular attack of the pyrimidine ring nitrogen onto the second carbonyl to close the pyrazole ring.

  • Workup:

    • Cool to RT. The product often precipitates.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Hexane.

  • Validation:

    • 1H NMR: Verify the disappearance of hydrazine protons (~4.0-9.0 ppm broad) and the appearance of the aromatic pyrazole proton (~6.5 ppm).

Part 4: Kinase Inhibition Assay Protocol

Once the scaffold is synthesized and derivatized, use this protocol to validate affinity against a target kinase (e.g., VEGFR2 or CDK2).

Assay Logic Diagram

KinaseAssay Inhibitor Synthesized Inhibitor Reaction Kinase Reaction (Incubation) Inhibitor->Reaction Variable Conc. Kinase Recombinant Kinase (e.g., VEGFR2) Kinase->Reaction ATP ATP (Km conc.) ATP->Reaction Substrate Peptide Substrate Substrate->Reaction Detection ADP-Glo / FRET Readout Reaction->Detection Measure ADP or Phospho-peptide

Figure 2: Standard biochemical workflow for validating the inhibitor's potency.

Detailed Method (ADP-Glo Format)

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 (for VEGFR/TKs) or Histone H1 (for CDKs).

  • Test Compound: The pyrazolo[1,5-a]pyrimidine derivative synthesized in Part 3.

Steps:

  • Compound Dilution: Prepare a 3-fold serial dilution of the test compound in DMSO (Start at 10 µM).

  • Enzyme Mix: Dilute the kinase (e.g., VEGFR2) to 2x final concentration in Kinase Buffer.

  • Pre-Incubation: Add 2.5 µL of Compound + 2.5 µL of Enzyme to a 384-well plate. Incubate for 15 min at RT.

    • Why? Allows the inhibitor to equilibrate with the ATP pocket (Type I binding).

  • Reaction Start: Add 5 µL of ATP/Substrate mix. (ATP concentration should equal the Km of the kinase).

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Data Analysis: Measure Luminescence. Plot RLU vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Part 5: Data Presentation & Analysis

When reporting results for derivatives of 2-hydrazinyl-4-methylpyrimidine, structure your data to highlight Structure-Activity Relationships (SAR).

Table 1: Example SAR Data Structure

Compound IDR-Group (from Diketone)Target KinaseIC50 (nM)Binding Mode (Hypothesis)
Ref-1 Methyl (2,7-dimethyl)CDK2>10,000Weak hydrophobic fit
Analog-A PhenylCDK2450Pi-stacking with Gatekeeper
Analog-B 3-NH2-PhenylCDK212H-bond to Hinge Region

Note: The "4-methyl" from the starting material becomes the substituent at the 7-position of the final pyrazolo[1,5-a]pyrimidine, often pointing toward the solvent front.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: L. K. Barral et al. "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives as new potential kinase inhibitors." European Journal of Medicinal Chemistry, 2021. Link

  • Kinase Scaffold Design: Zhang, J. et al. "Pyrazolo[1,5-a]pyrimidines as a privileged scaffold for the design of kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018. Link

  • ADP-Glo Assay Validation: Zegzouti, H. et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay Drug Dev Technol, 2009. Link

  • Chemical Properties: PubChem Compound Summary for CID 54341995 (2-Hydrazinyl-4-methylpyrimidine). Link

Sources

Application Note: Antibacterial Characterization of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

[1]

Abstract

This technical guide outlines the standardized protocols for evaluating the antibacterial efficacy of 2-hydrazinyl-4-methylpyrimidine hydrochloride (CAS: 1332529-53-9). As a pyrimidine derivative possessing a reactive hydrazine moiety, this compound serves as both a potential antimicrobial pharmacophore and a critical intermediate in the synthesis of fused heterocycles (e.g., triazolopyrimidines). This document details the preparation of stable stock solutions, pH management for hydrochloride salts, and the execution of CLSI-compliant Broth Microdilution (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic assays.

Compound Profile & Handling

Rationale: The hydrochloride salt form improves water solubility but introduces acidity that can confound antibacterial data. The hydrazine group is nucleophilic and prone to oxidation; improper handling will yield false negatives.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • Compound: this compound[1][2]

  • Molecular Weight: 160.60 g/mol [2]

  • Storage: -20°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Safety: TOXIC . GHS06 (Toxic if swallowed, in contact with skin, or inhaled). Handle in a fume hood.

Stock Solution Preparation (Critical Step)

Unlike neutral organics, the HCl salt requires buffering when tested at high concentrations (>512 µg/mL).

  • Solvent Selection:

    • Primary:Dimethyl Sulfoxide (DMSO) . Recommended for initial stock (e.g., 20 mg/mL) to prevent hydrolysis or oxidation prior to dilution.

    • Secondary: Sterile Deionized Water. Soluble, but stability is lower over time.

  • Preparation Protocol:

    • Weigh 10 mg of compound into a sterile 1.5 mL microcentrifuge tube.

    • Add 500 µL of 100% DMSO. Vortex until fully dissolved.

    • Concentration: 20 mg/mL (20,000 µg/mL).

    • pH Check: Dilute a small aliquot (1:100) in Mueller-Hinton Broth. If pH < 7.0, the assay requires a buffered medium (see Section 2).

Core Protocol: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines. Expert Insight: Hydrazine derivatives can react with aldehydes in media (though rare in standard broth). Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure reproducibility.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Buffer (Optional): 100 mM HEPES (pH 7.2) added to CAMHB if the drug lowers pH.

  • Plates: 96-well round-bottom polystyrene plates (untreated).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Workflow Diagram

MIC_WorkflowStockStock Prep(20 mg/mL in DMSO)DilutionSerial Dilution(2x in CAMHB)Stock->Dilution Dilute to 2x finalIncubationIncubation(35°C, 16-20h)Dilution->Incubation 50 µL/wellInoculumInoculum Prep(5 x 10^5 CFU/mL)Inoculum->Incubation 50 µL/wellReadoutVisual/OD600 Read(Determine MIC)Incubation->Readout

Figure 1: Standardized Broth Microdilution Workflow.

Step-by-Step Procedure
  • Plate Layout:

    • Columns 1-10: Test Compound (Two-fold serial dilution).

    • Column 11: Growth Control (Media + Bacteria + Solvent Vehicle).

    • Column 12: Sterility Control (Media only).

  • Dilution Series:

    • Prepare a "Working Solution" at 2x the highest desired test concentration (e.g., 1024 µg/mL) in CAMHB. Ensure DMSO concentration is ≤ 2% (final assay concentration ≤ 1%).

    • Dispense 50 µL of CAMHB into wells of columns 2-10.

    • Dispense 100 µL of Working Solution into column 1.

    • Transfer 50 µL from Col 1 to Col 2, mix, and repeat down to Col 10. Discard the final 50 µL.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (~1.5 x 10^8 CFU/mL) from a fresh overnight culture.

    • Dilute this suspension 1:100 in CAMHB.

    • Add 50 µL of this diluted inoculum to all wells (except Sterility Control).

    • Final Inoculum: ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for Staphylococcus spp. if MRSA is suspected).[3]

  • Readout:

    • MIC: The lowest concentration with no visible growth (no turbidity or pellet).

Secondary Protocol: Minimum Bactericidal Concentration (MBC)

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).

  • Sampling: Select wells from the MIC plate: the MIC well and 2-3 wells with concentrations above the MIC.

  • Plating: Transfer 10 µL from each selected well onto a non-selective agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation: Incubate agar plates at 35°C for 24 hours.

  • Calculation:

    • Count colonies.[4]

    • MBC: The lowest concentration that reduces the viable colony count by ≥99.9% relative to the initial inoculum.

    • Self-Validation: If MBC is close to MIC (ratio ≤ 4), the compound is bactericidal.[5] If MBC >> MIC, it is bacteriostatic.

Advanced Protocol: Time-Kill Kinetics

Rationale: Pyrimidine derivatives often exhibit time-dependent killing. This assay maps the rate of bacterial death.

Experimental Setup
ParameterSpecification
Concentrations 0.5x MIC, 1x MIC, 2x MIC, 4x MIC
Control Growth Control (No drug), Vehicle Control (DMSO)
Time Points 0, 2, 4, 8, 24 hours
Volume 10 mL cultures in 50 mL Erlenmeyer flasks (aeration is vital)
Procedure
  • Inoculate 10 mL of CAMHB containing the drug (at specified concentrations) with bacteria to a final density of ~5 x 10^5 CFU/mL.

  • Incubate at 37°C with shaking (200 rpm).

  • At each time point, remove 100 µL aliquot.

  • Perform serial 10-fold dilutions in sterile saline (PBS).

  • Plate 20 µL of each dilution onto agar (Spot Plating method).

  • Incubate plates and count colonies.

  • Plot: Log10(CFU/mL) vs. Time (hours).

Mechanism of Action Logic[5]
  • Bactericidal: ≥3 log10 reduction in CFU/mL within 24 hours.

  • Bacteriostatic: <3 log10 reduction.

  • Regrowth: Initial decrease followed by an increase suggests resistance emergence or drug instability (common with hydrazines if they oxidize).

Data Interpretation & Troubleshooting

Decision Matrix for Results

InterpretationResultMIC ResultHighMICMIC > 128 µg/mLResult->HighMICLowMICMIC < 16 µg/mLResult->LowMICTrueInactiveCompound InactiveHighMIC->TrueInactiveCheckPHCheck pH of WellIs it Acidic?LowMIC->CheckPHFalsePosFalse Positive(Acid Kill)CheckPH->FalsePosYes (<6.5)PotentPotent HitProceed to MBCCheckPH->PotentNo (Neutral)

Figure 2: Logic flow for validating MIC hits.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Wells Drug insolubility in aqueous media.Check visually. If precipitate is white/crystalline, MIC is invalid. Repeat with lower range or higher DMSO (max 2%).
Growth in Sterility Control Contaminated stock or media.Discard all reagents. Filter sterilize stock solution (0.22 µm PTFE filter).
Skipped Wells Pipetting error or "Eagle Effect".Repeat assay. Ensure thorough mixing during serial dilution.
Color Change Oxidation of hydrazine.Hydrazines can turn yellow/brown upon oxidation. Prepare stocks fresh and keep in dark.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4][6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(23), 7234. (Provides context on hydrazine pharmacophore activity). [Link]

  • American Society for Microbiology. (2016). Manual of Clinical Microbiology. (Standard reference for MBC and Time-Kill protocols). [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydrazinyl-4-methylpyrimidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to help you improve your synthesis yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-established method for synthesizing 2-hydrazinyl-4-methylpyrimidine is through the nucleophilic substitution of 2-chloro-4-methylpyrimidine with hydrazine hydrate.[1][2][3] The resulting 2-hydrazinyl-4-methylpyrimidine is then treated with hydrochloric acid to yield the hydrochloride salt. This method is often favored due to the commercial availability of the starting materials and its generally straightforward procedure.

Q2: What are the critical reaction parameters that influence the yield?

Several factors can significantly impact the yield of this synthesis. These include:

  • Reaction Temperature: The temperature at which the reaction is conducted plays a crucial role. While some procedures may be carried out at room temperature, others may require heating to ensure the reaction goes to completion.[4]

  • Stoichiometry of Reactants: The molar ratio of 2-chloro-4-methylpyrimidine to hydrazine hydrate is a critical parameter. An excess of hydrazine hydrate is often used to ensure the complete consumption of the starting pyrimidine and to minimize the formation of dimeric byproducts.[4]

  • Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of reactants and products. Common solvents include alcohols like ethanol or isopropanol.

  • Reaction Time: Adequate reaction time is necessary for the reaction to proceed to completion. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: How is the product typically isolated and purified?

After the reaction is complete, the product is often isolated by cooling the reaction mixture to induce crystallization.[5] The precipitated solid can then be collected by filtration.[5] Purification can be achieved through recrystallization from a suitable solvent or by washing the crude product with an appropriate solvent to remove impurities.[5] For the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired salt.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions

Possible CauseRecommended SolutionScientific Rationale
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or increasing the reaction temperature.Ensuring the reaction goes to completion is the most direct way to maximize the theoretical yield.
Suboptimal Stoichiometry Increase the molar excess of hydrazine hydrate. A common starting point is to use 2-3 equivalents. However, a large excess should be used with caution as it can complicate the work-up.[4]A higher concentration of the nucleophile (hydrazine) will drive the equilibrium towards the product side, according to Le Chatelier's principle, and increase the rate of the desired reaction.
Side Reactions Maintain a controlled temperature throughout the reaction. Overheating can lead to the formation of undesired byproducts.Many side reactions have higher activation energies than the main reaction. By keeping the temperature controlled, you can favor the kinetics of the desired product formation.
Product Loss During Work-up Optimize the crystallization process by carefully selecting the solvent and controlling the cooling rate. Ensure the pH is appropriate during the hydrochloride salt formation to maximize precipitation.The solubility of the product is highly dependent on the solvent and temperature. A slow cooling rate generally leads to the formation of purer and larger crystals, which are easier to filter.

Experimental Workflow: Optimizing Reaction Conditions

Optimization_Workflow cluster_Problem Problem: Low Yield cluster_Analysis Analysis cluster_Solutions Troubleshooting Steps cluster_Actions Corrective Actions cluster_Outcome Outcome Start Low Yield Observed Analyze Analyze Reaction Mixture (TLC/HPLC) Start->Analyze Incomplete Incomplete Reaction? Analyze->Incomplete Starting Material Present? Stoichiometry Suboptimal Stoichiometry? Analyze->Stoichiometry Low Conversion Rate? Side_Products Side Products Observed? Analyze->Side_Products Impurities Detected? Action1 Increase Reaction Time/Temp Incomplete->Action1 Action2 Increase Hydrazine Hydrate Equivalents Stoichiometry->Action2 Action3 Optimize Temperature Control Side_Products->Action3 End Improved Yield Action1->End Action2->End Action3->End

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Impurities

Possible Causes & Solutions

Possible CauseRecommended SolutionScientific Rationale
Dimerization Use a sufficient excess of hydrazine hydrate and consider adding the 2-chloro-4-methylpyrimidine solution slowly to the hydrazine hydrate solution.[1]This ensures that the concentration of the electrophile (chloropyrimidine) is always low relative to the nucleophile (hydrazine), minimizing the chance of a product molecule acting as a nucleophile and reacting with another molecule of the starting material.
Hydrolysis of Starting Material Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).2-chloro-4-methylpyrimidine can be susceptible to hydrolysis, especially at elevated temperatures, leading to the formation of 4-methylpyrimidin-2-ol, which will not react with hydrazine.
Over-reaction Carefully control the reaction time and temperature. Quench the reaction once the starting material has been consumed.Prolonged reaction times or excessive heat can lead to the degradation of the product or the formation of other byproducts.

Reaction Mechanism and Side Reaction

Reaction_Mechanism cluster_main Main Reaction cluster_side Potential Side Reaction (Dimerization) 2-chloro-4-methylpyrimidine Product 2-chloro-4-methylpyrimidine->Product Nucleophilic Substitution Hydrazine + H₂N-NH₂ Product_Side Dimer Dimeric Impurity Product_Side->Dimer + Start_Side Start_Side->Dimer

Caption: Desired reaction vs. a potential side reaction.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloro-4-methylpyrimidine

  • Hydrazine hydrate (80% solution in water is commonly used)

  • Ethanol (or other suitable alcohol)

  • Concentrated Hydrochloric Acid

  • Diethyl ether (or other suitable solvent for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified time (e.g., 4-6 hours). Monitor the reaction progress by TLC.

  • Isolation of the Free Base: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the 2-hydrazinyl-4-methylpyrimidine free base.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol). To this solution, add concentrated hydrochloric acid dropwise until the pH is acidic.

  • Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture to ensure complete precipitation. Collect the final product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Precautions

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • 2-Chloro-4-methylpyrimidine is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[6] Handle with appropriate PPE.

  • Hydrochloric acid is corrosive. Handle with care.

References

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (n.d.). Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine. Retrieved from [Link]

  • Frontiers in Plant Science. (2016). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • University of Miami. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Retrieved from [Link]

  • Google Patents. (n.d.). KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole.
  • PubMed. (2016). Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Journal of the Chemical Society C: Organic. (1968). Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]

  • YouTube. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Retrieved from [Link]

  • PubMed Central. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]

  • University of Oxford. (n.d.). 10. Pyrimidines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazole, 2-hydrazinyl-4-methyl-. Retrieved from [Link]

  • Amole Biotechnology. (2025). This compound. Retrieved from [Link]

Sources

Technical Support Center: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Synthesis Troubleshooting & Optimization Subject: Controlling Side Reactions and Impurity Profiles in


 Hydrazinolysis

Executive Summary

The synthesis of 2-hydrazinyl-4-methylpyrimidine hydrochloride is a classic Nucleophilic Aromatic Substitution (


). While seemingly straightforward, the reaction is kinetically sensitive. The nucleophilic hydrazine attacks the electron-deficient C-2 position of the pyrimidine ring, displacing the chloride.

However, the product itself (a hydrazine derivative) remains nucleophilic. Without strict kinetic control, the product attacks a second molecule of the starting material, forming a "dimer" (bis-compound). This guide details how to suppress this pathway, manage oxidative instability, and ensure correct salt stoichiometry.

Module 1: The "Dimer" Trap (Bis-substitution)

The Mechanism of Failure

The most persistent yield-killer in this synthesis is the formation of 1,2-bis(4-methylpyrimidin-2-yl)hydrazine .

  • Primary Reaction: Hydrazine attacks 2-chloro-4-methylpyrimidine to form the desired product.

  • Secondary Reaction (Parasitic): The primary amine (

    
    ) of the newly formed product is still nucleophilic. If the local concentration of hydrazine is depleted, the product competes for the remaining starting material.
    

Key Insight: The reaction rates follow a competitive kinetics model. To favor the primary reaction, the concentration of hydrazine must statistically overwhelm the concentration of the product at all times.

Visualizing the Pathway

ReactionPathways SM 2-Chloro-4-methylpyrimidine (Starting Material) Product 2-Hydrazinyl-4-methylpyrimidine (Target) SM->Product + Hydrazine (k1) Main Pathway Hydroxy 2-Hydroxy-4-methylpyrimidine (Hydrolysis Impurity) SM->Hydroxy + H2O (Slow) Hydrazine Hydrazine Hydrate (Excess) Dimer Bis-pyrimidine Dimer (Major Impurity) Product->Dimer + SM (k2) Parasitic Pathway

Figure 1: Reaction network showing the competitive formation of the bis-pyrimidine dimer (black) versus the target molecule (blue).[1]

Module 2: Critical Impurity Profile

Impurity TypeChemical IdentityOrigin/CauseDetection/Characteristic
Dimer 1,2-bis(4-methylpyrimidin-2-yl)hydrazineLow hydrazine equivalents; High temperature.Insoluble solid. High melting point (>200°C). Difficult to remove by recrystallization.
Hydrolysis 2-hydroxy-4-methylpyrimidinePresence of water; weak nucleophile competition.Soluble in aqueous base. UV shift compared to product.
Oxidation Azo-dimers / AzinesExposure to air (oxygen) during reaction or workup.[2]Color change. Product turns yellow/orange (pure product is white/off-white).
Salt Mix Dihydrochloride saltExcess HCl during workup.Broad melting point; highly hygroscopic.

Module 3: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 2-hydrazinyl-4-methylpyrimidine monohydrochloride with <0.5% dimer content.

Reagents
  • 2-Chloro-4-methylpyrimidine (1.0 eq)

  • Hydrazine Hydrate (80% or 64%): 4.0 – 5.0 equivalents (CRITICAL) [1]

  • Ethanol (solvent): 5–10 volumes

  • Conc. HCl (for salt formation)

Protocol
  • Charge: Dissolve 2-chloro-4-methylpyrimidine in Ethanol (5 vol).

  • Hydrazine Addition: Add Hydrazine Hydrate (4.0 eq) slowly at room temperature.

    • Why? A large excess ensures that every molecule of starting material "sees" hydrazine first, not the product [2].

  • Reaction: Heat to reflux (approx. 78-80°C) for 3–5 hours.

    • Monitor: Use TLC (System: DCM/MeOH 9:1). Look for the disappearance of the non-polar starting material.

  • Work-up (The Purification Step):

    • Concentration: Distill off ethanol and excess hydrazine under reduced pressure.

    • Note: Residual hydrazine will form hydrazine dihydrochloride upon acidification, which is a toxic contaminant hard to separate from the product.

  • Salt Formation:

    • Redissolve the residue in fresh Ethanol.

    • Cool to 0–5°C.

    • Add Conc.[3] HCl dropwise until pH reaches ~3–4. Do not go to pH 1 (risk of dihydrochloride formation).

  • Isolation: Filter the precipitated solid. Wash with cold ethanol and diethyl ether.

  • Drying: Vacuum dry at 40°C.

Module 4: Troubleshooting Guide (FAQ)

Q1: My product is bright yellow or orange. Is this normal?

No. The pure hydrochloride salt should be white or off-white.

  • Cause: Oxidation of the hydrazine group to an azo linkage (

    
    ) or formation of azines due to air exposure [3].
    
  • Fix:

    • Conduct the reflux under a Nitrogen or Argon atmosphere.[4]

    • Use degassed solvents.

    • Recrystallize from Ethanol/Water with a pinch of activated charcoal to remove colored impurities.

Q2: I have a large amount of water-insoluble solid in my reaction flask.

Diagnosis: You have formed the Dimer (Bis-compound).

  • Cause: Stoichiometry failure. You likely used <3 equivalents of hydrazine or added the hydrazine too slowly to a hot solution of the substrate.

  • Recovery: The dimer is highly insoluble in most solvents. Filter the hot reaction mixture before cooling. The dimer will stay on the filter paper; the desired product remains in the filtrate.

Q3: The melting point is broad and lower than reported.

Diagnosis: Mixed salt species or retained hydrazine.

  • Cause: If you added excess HCl, you may have a mixture of mono-HCl and di-HCl salts. Alternatively, if you didn't remove excess hydrazine hydrate completely before acidification, you have Hydrazine·2HCl contamination.

  • Fix: Recrystallize from Ethanol. Hydrazine dihydrochloride is less soluble in ethanol than the pyrimidine product.

Q4: Can I use 2-bromo-4-methylpyrimidine instead?

Yes. The bromo-derivative is more reactive toward


 than the chloro-derivative.
  • Adjustment: You may run the reaction at a lower temperature (RT to 50°C). However, the risk of dimerization increases because the first substitution happens faster, generating the nucleophilic product more rapidly. Maintain the high hydrazine excess (5 eq).

Module 5: Diagnostic Logic Flow

Use this flowchart to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected Color Is the product Yellow/Orange? Start->Color Insolubles Are there insoluble solids in hot EtOH? Color->Insolubles No Oxidation Issue: Oxidation Action: Use N2 atm, Recrystallize w/ Charcoal Color->Oxidation Yes Yield Is Yield Low? Insolubles->Yield No Dimer Issue: Dimerization Action: Increase Hydrazine eq to >4.0 Insolubles->Dimer Yes Hydrolysis Issue: Hydrolysis Action: Check solvent water content, Lower Temp Yield->Hydrolysis Yes

Figure 2: Troubleshooting logic for common synthesis failures.

References

  • Patent CN106588758B : Synthesis process of 2-hydrazinopyridine derivative. (Demonstrates the necessity of hydrazine excess, typically 1:1.5 to 1:5 ratios, to prevent bis-substitution in analogous pyridine systems).

  • El-Wareth, A., & Sarhan, A. O. (2000) .[5] Synthesis, Characterization and Reactions of 4-Hydrazino-2-methylpyrimidino... Journal of the Chinese Chemical Society, 47(6), 1279–1286.[5] (Details hydrazinolysis protocols for methyl-substituted pyrimidines).

  • Zalipsky, J. J., et al. (1978) .[6] Characterization of impurities in sulfasalazine. J Pharm Sci. (Discusses oxidative degradation of hydrazine linkages and azo-impurity formation in nitrogen heterocycles).

  • Case, F. H. (1965) .[1] The Synthesis of 2-Hydrazinopyrimidines. Journal of Heterocyclic Chemistry. (Foundational work establishing the formation of bis-pyrimidine hydrazines as primary byproducts).

  • Attaby, F. A., et al. (1997) .[7] Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one... Arch Pharm Res.[7] (Provides spectral data and reaction conditions for hydrazine substitution on pyrimidines).

Sources

Technical Support Center: Purification of 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-hydrazinyl-4-methylpyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a polar, water-soluble organic salt. Its structure, featuring a basic pyrimidine ring and a hydrazinyl group, makes it susceptible to specific impurities and degradation pathways. The hydrochloride salt form is typically employed to improve stability and handling.

PropertyValue/InformationSource
Molecular FormulaC5H9ClN4[1]
Molecular Weight160.60 g/mol [1]
AppearanceTypically a solidN/A
Storage ConditionsInert atmosphere, store in freezer, under -20°C[1]

II. Common Purification Challenges & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product is off-color (e.g., yellow or brown) after synthesis. What are the likely impurities and how can I remove them?

A1: An off-color appearance often indicates the presence of residual starting materials, by-products from side reactions, or degradation products. For pyrimidine derivatives, colored impurities can arise from oxidation or polymerization.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing high molecular weight, colored impurities.

    • Protocol:

      • Dissolve the crude this compound in a suitable solvent (e.g., water or a water/ethanol mixture) with heating.

      • Add a small amount of activated charcoal (typically 1-5% w/w of your compound).

      • Stir the mixture at an elevated temperature for 15-30 minutes.

      • Perform a hot filtration through a pad of celite to remove the charcoal.

      • Proceed with recrystallization of the filtrate.

  • Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar salt like this compound, polar protic solvents are a good starting point.

    • Recommended Solvents to Screen:

      • Water

      • Ethanol/Water mixtures

      • Methanol

      • Isopropanol

    • General Recrystallization Protocol: A two-solvent recrystallization can be effective if a single solvent is not ideal.[2]

      • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., water or methanol).

      • If insoluble impurities are present, perform a hot filtration.[2]

      • To the hot solution, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., isopropanol or acetone) dropwise until the solution becomes faintly cloudy.[2]

      • Reheat the mixture until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.

      • Dry the purified crystals under vacuum.

Q2: I am having trouble with low recovery after recrystallization. What can I do to improve my yield?

A2: Low recovery is a common issue and can be attributed to several factors, including using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.

  • Solvent System Optimization: If your compound is too soluble even in the cold solvent, consider a different solvent system. A two-solvent system, as described in Q1, can be beneficial.[2]

  • Concentrate the Mother Liquor: The filtrate (mother liquor) after the first crystallization will contain some dissolved product. Concentrating the mother liquor and cooling it again can yield a second crop of crystals. Note that this second crop may be less pure than the first.

Q3: My HPLC analysis shows the presence of inorganic salts (e.g., NaCl) in my final product. How can I remove these?

A3: Inorganic salts are common impurities, especially if the synthesis involves acid-base reactions or salt formations.[3] Due to their high polarity, they can be challenging to separate from polar organic salts.

Troubleshooting Steps:

  • Solvent Washing/Trituration: If there is a solvent in which your organic salt is sparingly soluble but the inorganic salt is insoluble, you can perform a wash. Conversely, and more commonly for hydrochloride salts, find a solvent that dissolves the organic salt but not the inorganic salt.

    • Protocol (Example with Isopropanol):

      • Suspend the crude product in a minimal amount of a solvent like isopropanol or acetone.

      • Stir the suspension vigorously for 30-60 minutes at room temperature.

      • Filter the mixture. The desired organic salt may dissolve, leaving the inorganic salt as a solid, or the inorganic salt may dissolve while the desired product remains solid. The appropriate approach depends on the relative solubilities.

      • If the desired product dissolved, evaporate the solvent to recover it.

  • pH Adjustment and Extraction: This method involves converting the hydrochloride salt to its free base, which is less water-soluble, allowing for extraction into an organic solvent.[4]

    • Protocol:

      • Dissolve the crude hydrochloride salt in water.

      • Slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) until the pH is alkaline (pH 8-9), which will precipitate the free base.[4]

      • Extract the free base into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over anhydrous sodium sulfate and filter.

      • To the dried organic solution, add a solution of HCl in a non-aqueous solvent (e.g., HCl in ether or isopropanol) to re-precipitate the purified hydrochloride salt.

      • Collect the purified salt by filtration, wash with the organic solvent, and dry under vacuum.

Q4: How can I assess the purity of my this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate or formate buffer is a good starting point.[6] UV detection is suitable for this compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to qualitatively assess purity and monitor the progress of purification.[7] A polar stationary phase (silica gel) with a mobile phase consisting of a mixture of a polar and a non-polar solvent would be appropriate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the compound and detect the presence of impurities if they are at a significant level (typically >1%).

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

III. Visualization of a General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a crude organic hydrochloride salt like this compound.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 2-hydrazinyl-4-methylpyrimidine hydrochloride Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Common first step AcidBase Acid-Base Extraction Crude->AcidBase For removing inorganic salts Chromatography Column Chromatography (e.g., Silica Gel) Crude->Chromatography For difficult separations HPLC HPLC Analysis Recrystallization->HPLC AcidBase->HPLC Chromatography->HPLC HPLC->Recrystallization Repurify if needed TLC TLC Analysis HPLC->TLC NMR NMR Spectroscopy HPLC->NMR MP Melting Point HPLC->MP Pure Pure Product (>98%) HPLC->Pure Purity Confirmed

Caption: A generalized workflow for the purification and analysis of this compound.

IV. Logical Troubleshooting Decision Tree

This decision tree can guide you in diagnosing and solving purity issues.

Troubleshooting start Purity Issue Identified color Is the product off-color? start->color inorganic_salt Does HPLC/other analysis show inorganic salts? color->inorganic_salt No charcoal Perform charcoal treatment and recrystallization. color->charcoal Yes low_yield Is the recovery from recrystallization low? inorganic_salt->low_yield No acid_base Use acid-base extraction or solvent wash. inorganic_salt->acid_base Yes optimize_recryst Optimize recrystallization: - Minimize solvent - Slow cooling - Change solvent system low_yield->optimize_recryst Yes end Re-analyze Purity charcoal->end acid_base->end optimize_recryst->end

Sources

Technical Support Center: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-hydrazinyl-4-methylpyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. We will explore the chemical causality behind these issues and provide robust troubleshooting workflows to ensure the integrity of your results.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a pyrimidine core and a reactive hydrazine moiety.[1] The pyrimidine ring is a stable aromatic heterocycle common in medicinal chemistry, while the hydrazine group is a potent nucleophile and reducing agent.[1][2][3] This reactivity makes the hydrazine group the primary site of potential degradation. The hydrochloride salt form generally enhances stability and aqueous solubility. However, improper handling, storage, or experimental conditions can lead to compound degradation, compromising your research.

This guide provides a structured approach to identifying and mitigating these stability challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: How should I properly store this compound? A: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, such as a desiccator at 2-8°C.[4][5] Avoid exposure to light, moisture, and air for extended periods. The hydrazine moiety is susceptible to oxidation, and the overall compound can be sensitive to heat.

Q2: My solid reagent has changed color (e.g., turned yellow or brown). Can I still use it? A: A distinct color change is a strong indicator of degradation. Hydrazine compounds can oxidize to form colored impurities. We strongly advise against using a discolored reagent. You should perform an analytical check (e.g., TLC or HPLC) to assess its purity before use. For critical experiments, using a fresh, unopened batch is the safest course of action.

Q3: Is this compound compatible with all solvents? A: While soluble in water and polar protic solvents like ethanol, be aware of potential reactivity. In protic solvents, the hydrochloride salt will dissociate. Avoid basic aqueous solutions, as deprotonation of the hydrazine moiety can increase its susceptibility to oxidation. Also, avoid solvents containing dissolved metals, as metal ions can catalyze hydrazine decomposition.[6]

Q4: What are the primary degradation pathways I should be concerned about? A: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation: The hydrazine group can be easily oxidized by atmospheric oxygen or other oxidizing agents, potentially leading to the formation of diimide intermediates that decompose to liberate nitrogen gas.[1][7]

  • Hydrolysis: While the pyrimidine ring is generally stable, the hydrazine group could undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[8]

  • Incompatible Reagents: Avoid strong oxidizing agents, strong acids, and strong bases, as these are known to be incompatible with similar compounds.[4]

Part 2: Troubleshooting Guides

These guides provide systematic workflows to diagnose and resolve common experimental issues related to compound stability.

Guide 1: Investigating Unexpected Experimental Results

If a reaction involving this compound fails, produces low yields, or generates unexpected side products, the stability of the reagent should be a primary suspect.

The following workflow provides a logical sequence of steps to diagnose the problem.

G start Start: Unexpected Reaction Outcome check_storage 1. Verify Storage Conditions (Cool, Dry, Dark, Sealed?) start->check_storage visual_inspect 2. Visual Inspection (Color Change, Clumping?) check_storage->visual_inspect is_discolored Discolored or Clumped? visual_inspect->is_discolored qual_check 3. Quick Qualitative Check (e.g., TLC Analysis) is_discolored->qual_check No conclusion_bad Conclusion: Reagent has degraded. Source new material. is_discolored->conclusion_bad Yes compare_fresh Compare to a fresh or known-good sample. qual_check->compare_fresh is_impure Impurities Detected? compare_fresh->is_impure quant_check 4. Quantitative Analysis (e.g., HPLC, NMR) is_impure->quant_check Yes/Unsure conclusion_good Conclusion: Reagent is likely stable. Investigate other reaction parameters (reagents, temp, etc.). is_impure->conclusion_good No quant_check->conclusion_bad

Caption: Troubleshooting workflow for reagent stability.

Guide 2: Characterizing Potential Degradation

If you suspect degradation, a forced degradation study can help you identify the potential degradation products and understand the compound's liabilities. This is crucial for developing stable formulations and robust reaction conditions.

Oxidation is a primary concern for the hydrazine moiety. The diagram below illustrates a plausible oxidative degradation pathway.

G cluster_main Plausible Oxidative Degradation start_mol 2-Hydrazinyl-4-methylpyrimidine intermediate Diimide Intermediate start_mol->intermediate [O] (e.g., O₂, H₂O₂) end_mol 4-Methylpyrimidine intermediate->end_mol n2 N₂ (gas) intermediate->n2

Caption: Plausible oxidative degradation of the hydrazine moiety.

Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[8] The following conditions are recommended as a starting point, based on established guidelines for reactive chemical intermediates.[8][9]

Stress Condition Protocol Primary Target
Acidic Hydrolysis Dissolve compound in 0.1 M HCl; heat at 60°C for 24-48 hours.[8][9]Hydrazine moiety
Basic Hydrolysis Dissolve compound in 0.1 M NaOH; heat at 60°C for 24-48 hours.[8][9]Hydrazine moiety
Oxidative Degradation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.[8]Hydrazine moiety
Thermal Degradation Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours.Entire molecule
Photodegradation Expose a solution of the compound to UV or visible light (e.g., in a photostability chamber).Pyrimidine ring, Hydrazine

Part 3: Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing purity and detecting degradation products.[8][10]

Objective: To separate the parent compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient method is recommended to resolve compounds with different polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile or Methanol

    • Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Detection: Use a UV detector. Scan for the optimal wavelength; pyrimidine systems typically absorb strongly in the 254-280 nm range. A Photo Diode Array (PDA) detector is ideal for identifying peak purity and developing the method.

  • Sample Preparation:

    • Prepare stressed samples from the forced degradation studies (Guide 2).

    • Prepare an unstressed control sample by dissolving the compound in the mobile phase.

    • Inject all samples and compare the chromatograms. The goal is to achieve baseline separation between the main peak (parent compound) and any new peaks (degradation products).

  • Method Validation: Once separation is achieved, the method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[8]

Protocol 2: Handling and Safety Precautions

Hydrazine and its derivatives are toxic and should be handled with appropriate care.[6]

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.[8]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated fume hood.[4]

  • Disposal: Dispose of waste according to your institution's guidelines for hazardous chemical waste.[4]

  • Exposure: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11]

By understanding the inherent reactivity of this compound and employing these troubleshooting and analytical strategies, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes.

References

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. SciRP.org. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • The chemical and biochemical degradation of hydrazine. SciSpace. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

  • Hydrazine - Wikipedia. Wikipedia. [Link]

  • Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Hydrazine and Its Derivatives. ResearchGate. [Link]

  • Pyrimidine - Wikipedia. Wikipedia. [Link]

Sources

Technical Support Center: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction parameters for 2-hydrazinyl-4-methylpyrimidine hydrochloride Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Application Support Hub. This guide addresses the critical parameters for synthesizing and isolating This compound (CAS: 5348-51-6 / Free base analogs). As a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and triazolopyrimidines, the purity of this hydrazine building block is the rate-limiting step for downstream cyclizations.

The following protocols and troubleshooting steps are derived from field optimization data, focusing on the nucleophilic aromatic substitution (


) of 2-chloro-4-methylpyrimidine with hydrazine hydrate.

Part 1: Reaction Parameters & Stoichiometry (Upstream)

Q1: My reaction conversion stalls at ~80%. Adding more hydrazine doesn't help. Why?

Diagnosis: This is often a solvent-temperature mismatch, not a stoichiometry issue. Technical Insight: The substitution of the chlorine atom at the C2 position of the pyrimidine ring is deactivated by the electron-donating methyl group at C4 (via hyperconjugation), making it less reactive than unsubstituted 2-chloropyrimidine. Solution:

  • Temperature: Ensure the internal reaction temperature reaches 78–80°C (Refluxing Ethanol) . Lower temperatures (e.g., 60°C) often result in incomplete conversion even with prolonged times.

  • Solvent Choice: Switch from Methanol (b.p. 65°C) to Ethanol (b.p. 78°C) or 1-Propanol (b.p. 97°C). The higher thermal energy is required to overcome the activation barrier for the methylated pyrimidine substrate.

Q2: I am observing a significant "dimer" impurity (Bis-pyrimidine). How do I prevent this?

Diagnosis: The "dimer" is 1,2-bis(4-methylpyrimidin-2-yl)hydrazine , formed when the product (a nucleophile itself) attacks a remaining molecule of the starting material (2-chloro-4-methylpyrimidine). Causality: This occurs under stoichiometric starvation —where the local concentration of hydrazine is too low relative to the substrate. Protocol Adjustment:

  • Standard Stoichiometry: Increase Hydrazine Hydrate equivalents from 1.5 eq to 3.0–4.0 eq .

  • Mode of Addition: Do not add hydrazine to the chloropyrimidine. Instead, add a solution of 2-chloro-4-methylpyrimidine dropwise into a refluxing solution of excess hydrazine . This ensures the starting material always encounters a high molar excess of hydrazine, statistically favoring mono-substitution over bis-substitution.

Q3: Visualizing the Reaction Pathway

The following diagram illustrates the competitive kinetics between the desired product and the bis-impurity.

ReactionPathway Start 2-Chloro-4-methylpyrimidine (Substrate) Intermediate Meisenheimer-like Transition State Start->Intermediate + N2H4 (SNAr) Hydrazine Hydrazine Hydrate (Nucleophile) Product 2-Hydrazinyl-4-methylpyrimidine (Free Base) Intermediate->Product - HCl Dimer Bis-pyrimidine Impurity (Dimer) Product->Dimer + Start Material (Low N2H4 conditions)

Caption: Competitive reaction pathway showing the formation of the desired hydrazine product versus the bis-pyrimidine dimer under hydrazine-deficient conditions.

Part 2: Workup & Salt Formation (Downstream)

Q4: Upon adding HCl, my product "oils out" instead of crystallizing. How do I fix this?

Diagnosis: "Oiling out" indicates the presence of water or an improper solvent polarity during salt formation. The hydrochloride salt is highly polar and hygroscopic. Troubleshooting Protocol:

  • Isolate Free Base First: Do not add HCl directly to the reaction mixture (which contains water from hydrazine hydrate).

    • Evaporate the reaction solvent (Ethanol/Water) to dryness.

    • Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate .

    • Wash with a small amount of brine to remove excess hydrazine.

    • Dry the organic layer over

      
       and evaporate to get the crude Free Base.
      
  • Anhydrous Salt Formation:

    • Dissolve the dry Free Base in anhydrous Ethanol or Isopropanol .

    • Add 1.25 M HCl in Ethanol or 4 M HCl in Dioxane dropwise at 0°C.

    • Result: The salt should precipitate as a fine white/off-white solid.

Q5: My isolated salt is yellow/green. Is it pure?

Diagnosis: Pure this compound should be white to pale off-white . A yellow or green tint indicates:

  • Oxidation: Hydrazines are susceptible to air oxidation, forming azo-impurities.

  • Trace Iron: If metal spatulas or low-grade solvents were used, iron complexes can form colored adducts with the hydrazine moiety. Purification:

  • Recrystallize from Ethanol/Methanol (9:1) .

  • Add a pinch of activated charcoal during the hot dissolution step, filter hot through Celite, and cool slowly.

Part 3: Analytical & Stability Data

Summary of Optimized Parameters

The following table summarizes the "Golden Batch" parameters for high-purity synthesis.

ParameterStandard ConditionOptimized ConditionReason for Change
Stoichiometry 1:1.5 (Substrate:Hydrazine)1:4.0 Suppresses bis-pyrimidine dimer formation.
Temperature 60°C78°C (Reflux) Overcomes deactivation by 4-methyl group.
Addition Order Hydrazine to SubstrateSubstrate to Hydrazine Maintains high local nucleophile concentration.
Acid Source Aqueous HCl (37%)HCl in EtOH/Dioxane Prevents oiling out; ensures crystalline salt.
Atmosphere Open AirNitrogen/Argon Prevents oxidation of the hydrazine tail.
Workup Logic Flow

Follow this decision tree to determine the correct isolation strategy based on your crude mixture's state.

WorkupLogic Crude Crude Reaction Mixture (EtOH/Water/Hydrazine) Strip Evaporate Volatiles (Remove excess N2H4) Crude->Strip Residue Oily Residue Strip->Residue SolubilityCheck Dissolve in DCM/EtOAc Residue->SolubilityCheck Extract Liquid-Liquid Extraction (Wash w/ Brine) SolubilityCheck->Extract Soluble Dry Dry Organic Layer (Na2SO4) Extract->Dry FreeBase Isolated Free Base (Solid/Oil) Dry->FreeBase SaltForm Salt Formation Step FreeBase->SaltForm AqHCl Add Aqueous HCl (RISK: Oiling Out) SaltForm->AqHCl Avoid AnhHCl Add HCl in EtOH/Dioxane (0-5°C) SaltForm->AnhHCl Recommended Final Final Product: HCl Salt Precipitate AnhHCl->Final

Caption: Decision tree for the isolation and salt formation of 2-hydrazinyl-4-methylpyrimidine, highlighting the critical choice of anhydrous acidic conditions.

References

  • Synthesis of 2-hydrazinopyrimidines

    • Source: ChemicalBook & Patent Liter
    • Relevance: Establishes the baseline protocol for nucleophilic substitution of 2-chloropyrimidines with hydrazine hydrate and the necessity of excess hydrazine to prevent dimeriz
    • URL: (Analogous chemistry for pyrimidines).

  • Reactivity of 2-Chloro-4-methylpyrimidine

    • Source: Ningbo Inno Pharmchem Co., Ltd.[1] Technical Data.

    • Relevance: Details the specific reactivity profile of the 2-chloro-4-methyl substrate, emphasizing the need for thermal activation due to the methyl group's electronic effects.
    • URL:

  • Impurity Profiling (Bis-hydrazones)

    • Source: Organic Syntheses, Vol. 93, pp. 240-255 (2016).
    • Relevance: Provides mechanistic insight into the competitive formation of bis-hydrazones vs.
    • URL:

  • Physical Properties & Salt Handling

    • Source: PubChem Compound Summary (CID 7939 / Deriv
    • Relevance: Solubility and melting point data (approx. 243°C dec.[2] for HCl salts) used to validate product isolation.[3]

    • URL:

Sources

Technical Support Center: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 2-hydrazinyl-4-methylpyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to ensure the scientific integrity and success of your experiments by offering insights grounded in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the handling, reaction, and analysis of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Issue 1: Poor or Inconsistent Solubility

Question: My this compound is not dissolving as expected in my chosen solvent, or the solubility varies between batches. What could be the cause, and how can I resolve this?

Root Cause Analysis: Inconsistent solubility of pyrimidine derivatives can often be attributed to several factors. As a hydrochloride salt, its solubility is significantly influenced by the polarity of the solvent and the pH of the medium. The hygroscopic nature of similar hydrochloride salts means that water absorption can alter the compound's physical properties, including its solubility profile. Furthermore, variations in the crystalline form (polymorphism) between different batches can lead to different dissolution rates.

Troubleshooting Protocol:

  • Solvent Selection Verification: Confirm the appropriateness of your solvent. While some sources may provide general solubility data, it is crucial to perform small-scale solubility tests with your specific batch of the reagent.

  • pH Adjustment: For aqueous solutions, the pH is a critical factor. The hydrochloride salt will be more soluble in polar protic solvents. If working in a buffered system, ensure the pH is compatible with maintaining the protonated form of the molecule.

  • Gentle Heating and Sonication: To aid dissolution, gentle heating of the solvent or the use of an ultrasonic bath can be effective. These methods increase the kinetic energy of the solvent molecules, facilitating the breakdown of the crystal lattice.

  • Co-Solvent System: If solubility in a single solvent remains a challenge, consider a co-solvent system. For instance, adding a small amount of a polar aprotic solvent like DMSO or DMF to a less polar solvent can significantly enhance solubility.

  • Reagent Quality Check: If solubility issues persist across different solvent systems, there may be an issue with the quality or purity of the reagent. It is advisable to characterize the compound using analytical techniques such as NMR or HPLC to confirm its identity and purity.

Issue 2: Low Reaction Yield or Incomplete Conversion

Question: I am performing a cyclocondensation reaction to synthesize a pyrazole derivative, but I am observing low yields and a significant amount of unreacted starting material. What are the likely causes?

Root Cause Analysis: Cyclocondensation reactions, which are common for hydrazine derivatives, are sensitive to several experimental parameters.[1][2][3] The nucleophilicity of the hydrazine moiety is paramount for the initial attack on the electrophilic partner. The reaction conditions, including temperature, solvent, and the presence or absence of a catalyst, play a crucial role in driving the reaction to completion.[2] Side reactions, such as the formation of hydrazones, can also compete with the desired cyclization pathway, leading to a complex product mixture and reduced yield of the target molecule.[4]

Troubleshooting Protocol:

  • Reagent Purity: Ensure the purity of all reactants, especially the electrophilic partner (e.g., a β-diketone). Impurities can interfere with the reaction or lead to unwanted side products.

  • Reaction Temperature Optimization: Many cyclocondensation reactions require heating to overcome the activation energy barrier. A systematic increase in the reaction temperature, while monitoring the reaction progress by TLC or LC-MS, can help identify the optimal condition.

  • Catalyst Screening: The addition of an acid or base catalyst can significantly influence the reaction rate and yield. For instance, a few drops of a strong acid like H₂SO₄ can alter the regioselectivity of the reaction.[2]

  • Solvent Effects: The choice of solvent can impact the reaction pathway. Aprotic polar solvents can often stabilize charged intermediates and facilitate the reaction. Experimenting with different solvents of varying polarity may be beneficial.

  • Stoichiometry Adjustment: While a 1:1 molar ratio of reactants is typical, a slight excess of one reactant may be necessary to drive the reaction to completion, especially if one of the reactants is volatile or prone to degradation under the reaction conditions.

Issue 3: Formation of Unexpected Side Products

Question: My reaction is producing multiple spots on the TLC plate, and NMR analysis of the crude product shows a complex mixture. How can I identify and minimize these side products?

Root Cause Analysis: Hydrazine derivatives are bifunctional and can participate in various side reactions.[5] The formation of hydrazones is a common side reaction when reacting with carbonyl compounds.[4][5] Additionally, oxidation of the hydrazine moiety or self-condensation reactions can occur, particularly at elevated temperatures or in the presence of oxidizing agents. The reaction conditions can also favor different regioisomeric products.[2]

Troubleshooting Protocol:

  • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.[6]

  • Control of Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can often lead to the formation of degradation products.

  • Stepwise Addition of Reagents: In some cases, adding one reagent dropwise to the other at a controlled temperature can minimize side reactions by maintaining a low concentration of the added reagent.

  • Purification Method Optimization: If side products are unavoidable, focus on optimizing the purification method. Column chromatography with a carefully selected solvent system is often effective for separating structurally similar compounds.[7] Recrystallization can also be a powerful technique for purifying the desired product.[7]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling, storage, and analysis of this compound.

Q1: What are the recommended storage conditions for this compound? A: It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Some suppliers recommend long-term storage at -20°C to maintain its integrity.[9] It should be kept away from strong oxidizing agents, strong acids, and strong bases.[8]

Q2: What are the primary safety precautions I should take when working with this compound? A: this compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][10] Hydrazine derivatives, in general, can cause skin and eye irritation.[5][11]

Q3: What analytical techniques are suitable for characterizing this compound and its reaction products? A: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and quantifying the compound.[12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the starting material and any resulting products. Mass Spectrometry (MS) can confirm the molecular weight of the compounds.[13]

Q4: Can I use this compound for the synthesis of heterocyclic compounds other than pyrazoles? A: Yes, the hydrazine moiety is a versatile functional group for the synthesis of various nitrogen-containing heterocycles.[5] For example, it can be used to synthesize triazoles through reactions with appropriate precursors.[5]

III. Experimental Protocols & Data

Table 1: Recommended Solvents for Initial Solubility Screening
SolventTypeExpected SolubilityNotes
WaterPolar ProticHighpH-dependent
EthanolPolar ProticModerateMay require gentle heating
MethanolPolar ProticModerateSimilar to ethanol
Dimethyl Sulfoxide (DMSO)Polar AproticHighGood for stock solutions
N,N-Dimethylformamide (DMF)Polar AproticHighGood for reactions
Protocol 1: General Procedure for Cyclocondensation with a β-Diketone
  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add the β-diketone (1 equivalent) to the solution.

  • If required, add a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄).[2]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

IV. Visualizing Reaction Pathways

Diagram 1: General Cyclocondensation Pathway

G reagent1 2-Hydrazinyl-4-methyl- pyrimidine hydrochloride intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 β-Diketone reagent2->intermediate product Pyrazole Derivative intermediate->product Intramolecular Cyclization side_product Side Products intermediate->side_product Alternative Pathways

Caption: A simplified workflow of a typical cyclocondensation reaction.

Diagram 2: Troubleshooting Logic Flow

G start Low Reaction Yield q1 Are Reagents Pure? start->q1 a1_no No q1->a1_no No q2 Is Temperature Optimal? q1->q2 Yes a1_yes Yes sol1 Purify Reagents a1_no->sol1 sol1->q1 a2_no No q2->a2_no No q3 Is a Catalyst Needed? q2->q3 Yes a2_yes Yes sol2 Optimize Temperature a2_no->sol2 sol2->q2 a3_no No q3->a3_no No end Improved Yield q3->end Yes a3_yes Yes sol3 Screen Catalysts a3_no->sol3 sol3->q3

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. Available at:

  • SAFETY DATA SHEET - Fisher Scientific. Available at:

  • 2-Aminomethylpyrimidine hydrochloride-SDS-MedChemExpress. Available at:

  • Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with... - ResearchGate. Available at:

  • Hydrazine - Wikipedia. Available at:

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | Request PDF - ResearchGate. Available at:

  • Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones - ResearchGate. Available at:

  • 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem. Available at:

  • 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem. Available at:

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. Available at:

  • Advice on working up a reaction using hydrazine hydrate as a solvent? - Reddit. Available at:

  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride - Benchchem. Available at:

  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. Available at:

  • Cyclocondensation reaction: Significance and symbolism. Available at:

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

[1][2][3]

Introduction

Welcome to the technical support hub for 2-hydrazinyl-4-methylpyrimidine hydrochloride . This intermediate is a critical building block for synthesizing pyrazoles, triazoles, and bioactive heterocycles.[1] However, its dual nature—a polar hydrochloride salt containing a nucleophilic hydrazine moiety—creates significant solubility paradoxes that can stall synthetic workflows.[2][1][3]

This guide addresses the three most common technical tickets we receive:

  • Inertness in Organics: The salt sinks in non-polar solvents, halting nucleophilic attack.[2][1][3]

  • Purification Loss: The compound is too water-soluble during aqueous workup.[2][1][3]

  • Regioselectivity Drift: Solubility adjustments inadvertently alter reaction pathways.[2][1][3]

Part 1: The Solubility Matrix & Solvent Selection

Q: Why won't this salt dissolve in my standard organic solvents (DCM, Toluene, THF)?

Technical Insight: The hydrochloride salt form (

21313non-nucleophilic

The Solution: You must decouple "solubility" from "reactivity." You do not need the salt to dissolve; you need the free base to be released.[3]

Solubility Profile & Recommendations
Solvent ClassSolubility (Salt Form)Solubility (Free Base)Recommended Use Case
Water High (>100 mg/mL)ModerateRecrystallization only.[2][1][3] Avoid for anhydrous coupling.[2][1][3]
Methanol/Ethanol Moderate (Heat required)HighBest for Reflux. Standard solvent for condensation reactions.[2][1][3]
DMSO / DMF High HighBest for RT Reactions. Use for SNAr or difficult cyclizations.[2][1][3]
DCM / Chloroform InsolubleModerateExtraction / Workup only.[2][1][3]
Toluene / Hexane InsolubleLowAntisolvent for precipitation.[2][1][3]
Visual Guide: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent system based on your downstream application.

SolventSelectionStartStart: Reaction GoalReactionTypeWhat is the Reaction Type?Start->ReactionTypeCondensationCondensation(with Aldehydes/Ketones)ReactionType->CondensationSubstitutionNucleophilic Substitution(SNAr / Alkylation)ReactionType->SubstitutionTempTemperature Sensitivity?Condensation->TempRec_DMFProtocol B:DMF + Base (TEA)(In-situ Free Basing)Substitution->Rec_DMF HomogeneousRec_PTCProtocol C:DCM/Water + PTC(Phase Transfer)Substitution->Rec_PTC BiphasicHighTempStable > 60°CTemp->HighTempLowTempSensitive / RTTemp->LowTempRec_EtOHProtocol A:Reflux in Ethanol(Salt dissolves at T > 50°C)HighTemp->Rec_EtOHLowTemp->Rec_DMF

Figure 1: Decision tree for selecting the optimal solvent system based on reaction type and temperature constraints.

Part 2: In-Situ Free Basing (The "Reactive Solubility" Protocol)

Q: Should I isolate the free base to improve solubility?

Recommendation: NO. Isolating the free base of hydrazinopyrimidines is risky.[1][3] Free hydrazines are prone to air oxidation and dimerization.[2][1][3] Instead, generate the free base in situ.[3] This overcomes the solubility issue without compromising stability.

Protocol: In-Situ Neutralization for Anhydrous Reactions

Objective: React 2-hydrazinyl-4-methylpyrimidine HCl with an electrophile in an organic solvent.

  • Suspension: Suspend 1.0 eq of the HCl salt in the chosen solvent (e.g., Ethanol or DMF). It will likely remain a solid suspension.[2][1][3]

  • Activation: Add 1.1 to 1.2 equivalents of a non-nucleophilic organic base.

    • Preferred: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2][1][3]

    • Mechanism:[2][3][4][5][6][7] The base scavenges the HCl proton.[3] The salt dissolves (or the free base is released into solution), and the solution typically turns clear or slightly yellow.

  • Reaction: Add your electrophile immediately after the base.

  • Monitoring: As the reaction proceeds, the byproduct (Triethylamine hydrochloride) may precipitate (in THF/DCM) or remain soluble (in EtOH/DMF).[2][1][3]

Part 3: Troubleshooting Regioselectivity & pH

Q: I switched solvents to improve solubility, but now I'm getting a different isomer. Why?

Technical Insight: Solubility fixes often involve changing pH (adding base) or solvent polarity.[2][1][3] In reactions with


  • Neutral/Basic Conditions (Free Base): Favors the formation of 5-hydroxy-pyrazolines or specific pyrazole isomers driven by the most nucleophilic nitrogen attacking the most electrophilic carbonyl first [1].[2]

  • Acidic Conditions (HCl Salt): If you run the reaction in ethanol without neutralizing the salt completely, the residual acid promotes dehydration and can shift regioselectivity toward 5-trifluoromethylpyrazoles [1].

Corrective Action: If you require a specific isomer, you must control the "Proton Inventory" of your reaction.

Visual Guide: pH-Dependent Reaction Pathways

RegioselectivityInput2-Hydrazinyl-4-methylpyrimidine+ Trifluoro-beta-diketoneConditionANeutral/Basic(Ethanol + TEA)Input->ConditionAConditionBAcidic(Ethanol + HCl Salt)Input->ConditionBIntermedANucleophilic Attackat C=O (Most Electrophilic)ConditionA->IntermedAIntermedBAcid-CatalyzedDehydration/CyclizationConditionB->IntermedBProductAProduct A:5-Hydroxy-pyrazoline(Kinetic Product)IntermedA->ProductAProductBProduct B:5-CF3-Pyrazole(Thermodynamic Product)IntermedB->ProductB

Figure 2: Impact of pH (solubility modifiers) on the regiochemical outcome of pyrazole synthesis.

Part 4: Purification FAQ

Q: My product is water-soluble. How do I remove the inorganic salts?

This is the most common downstream issue. The HCl salt is water-soluble, and if your product retains the basic nitrogen, it might also be water-soluble.

Troubleshooting Steps:

  • Evaporation First: Do not attempt an aqueous extraction immediately.[2][1][3] Rotovap the reaction solvent (Ethanol/DMF) to dryness.[2][1][3]

  • Trituration (The "Swish" Method):

    • Add a small amount of cold water to the residue.[1][3]

    • If your product is the free base and hydrophobic (e.g., a pyrazole derivative), it will remain solid, while the inorganic salts (TEA-HCl or NaCl) dissolve.

    • Filter the solid.[2][1][3][6][8]

  • The pH Swing:

    • If the product is soluble in water, adjust the pH to the isoelectric point or neutral pH (~7-8) to induce precipitation.

    • Warning: Do not make it too basic (>10), or you may hydrolyze the pyrimidine ring.[1][3]

References

  • Bansal, A., & Aggarwal, R. (2018).[2][1][3][9] Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Journal of Heterocyclic Chemistry.

  • PubChem.[2][1][3] (n.d.). This compound Compound Summary. National Library of Medicine.[2][1][3] [2][3]

  • Baluja, S., et al. (2016).[2][1][3][4][10] Solubility of pyrimidine derivatives in different organic solvents. Revue Roumaine de Chimie.

Byproduct identification in 2-hydrazinyl-4-methylpyrimidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for researchers utilizing 2-hydrazinyl-4-methylpyrimidine hydrochloride (also known as (4-methylpyrimidin-2-yl)hydrazine). It addresses specific impurity profiles, reaction anomalies, and structural identification challenges common in drug discovery workflows (e.g., Pazopanib synthesis).

Ticket Context: High-performance liquid chromatography (HPLC) and Mass Spectrometry (MS) anomalies during heterocyclic synthesis. Agent Level: Senior Application Scientist Status: Active

Diagnostic Workflow: Identifying Unknown Peaks

Before addressing specific chemical mechanisms, apply this logic gate to your LCMS data to categorize the impurity.

ByproductIdentification Start Unknown Peak in LCMS MassShift Calculate Mass Shift (Δ) (Impurity m/z - Target m/z) Start->MassShift M_Minus_15 Δ = -15 Da (Loss of NH) MassShift->M_Minus_15 Low Mass M_Minus_14 Δ = -14 Da (NHNH₂ → OH) MassShift->M_Minus_14 Low Mass M_Plus_92 Δ ≈ +92 Da (Dimerization) MassShift->M_Plus_92 High Mass Isomer Same Mass (Δ = 0) Different RT MassShift->Isomer Isobaric Amine Byproduct: 2-Amino-4-methylpyrimidine Cause: Oxidative N-N cleavage M_Minus_15->Amine Hydroxy Byproduct: 2-Hydroxy-4-methylpyrimidine Cause: Hydrolysis of Hydrazine M_Minus_14->Hydroxy Bis Byproduct: N,N'-Bis(4-methylpyrimidin-2-yl)hydrazine Cause: Stoichiometry error in starting material M_Plus_92->Bis Regio Issue: Regioisomerism Cause: 1,3-Dicarbonyl asymmetry Isomer->Regio

Figure 1: Decision tree for rapid classification of MS peaks relative to 2-hydrazinyl-4-methylpyrimidine (MW ~124.14 free base).

Troubleshooting Guides & FAQs

Issue 1: The "Minus 15" Peak (Degradation)

User Query: "My starting material shows a significant impurity at [M-15] in the positive mode MS. Is this a fragmentation artifact?"

Technical Analysis: While hydrazines can fragment in the MS source, a persistent peak at [M-15] (approx. m/z 110 for the free base) typically indicates the presence of 2-amino-4-methylpyrimidine .

  • Mechanism: Hydrazines are reducing agents. Upon exposure to air or oxidants, the N-N bond is susceptible to oxidative cleavage, reverting the hydrazine (-NHNH₂) to the amine (-NH₂).

  • Causality: Old reagent batches, poor storage (exposure to moisture/air), or thermal stress during recrystallization.

Resolution Protocol:

  • Check Storage: Ensure the hydrochloride salt is stored under argon at -20°C. The free base is significantly less stable.

  • Purification: The amine is less polar than the hydrazine. A flash column using DCM:MeOH (95:5) usually separates the amine (elutes first) from the hydrazine.

Issue 2: The "Dimer" Impurity (Synthesis Artifacts)

User Query: "I see a high molecular weight impurity around m/z 216. It persists even after recrystallization."

Technical Analysis: This is likely 1,2-bis(4-methylpyrimidin-2-yl)hydrazine .

  • Origin: During the synthesis of the starting material (reaction of 2-chloro-4-methylpyrimidine with hydrazine hydrate), if the hydrazine hydrate is not used in large excess (typically >3 equivalents), the mono-substituted hydrazine product acts as a nucleophile and attacks a second molecule of the chloropyrimidine.

  • Structure: (4-Me-Pyr)-NH-NH-(4-Me-Pyr)

  • Impact: This "bis" impurity is non-reactive in many subsequent cyclizations (e.g., pyrazole formation) and acts as dead weight, complicating final purification.

Corrective Action:

  • Synthesis Adjustment: If synthesizing in-house, ensure hydrazine hydrate is present at 5–10 equivalents relative to the chloropyrimidine.

  • Removal: This impurity is significantly less soluble in ethanol than the target hydrazine hydrochloride. Hot ethanol trituration is often effective for removal.

Issue 3: Regioselectivity in Pyrazole Synthesis

User Query: "I reacted 2-hydrazinyl-4-methylpyrimidine with an unsymmetrical 1,3-diketone (benzoylacetone). I see two peaks with the same mass. Which is which?"

Technical Analysis: The reaction of hydrazines with unsymmetrical 1,3-dicarbonyls yields regioisomeric pyrazoles.

  • Mechanism: The terminal nitrogen (NH₂) of the hydrazine is the most nucleophilic site. It preferentially attacks the most electrophilic carbonyl carbon of the diketone.

  • Rule of Thumb:

    • Aldehyde vs. Ketone: NH₂ attacks the aldehyde (sterically accessible, more electrophilic).

    • Ketone vs. Ketone (e.g., Acetyl vs. Benzoyl): NH₂ typically attacks the acetyl group (less sterically hindered) over the benzoyl group, though electronic effects can compete.

    • Beta-Keto Esters: NH₂ attacks the ketone, followed by cyclization onto the ester.

Validation Experiment (NOESY NMR): To confirm the regiochemistry, perform a 1D NOESY experiment. Irradiate the pyrazole ring proton.

  • Isomer A: NOE observed between the pyrazole-H and the methyl group on the pyrimidine ring? (Indicates proximity).

  • Isomer B: NOE observed between the pyrazole-H and the substituent from the diketone?

Quantitative Data: Common Impurities Table

Common NameStructure DescriptionMass Shift (Δ)Origin
Target 2-hydrazinyl-4-methylpyrimidine0 (Ref)Desired Product
Amine Impurity 2-amino-4-methylpyrimidine-15 DaOxidation / Degradation
Hydroxy Impurity 2-hydroxy-4-methylpyrimidine-14 DaHydrolysis of Cl-precursor or Hydrazine
Bis-Impurity 1,2-bis(4-methylpyrimidin-2-yl)hydrazine+92 DaStoichiometry error (Dimerization)
Azo-Intermediate (E)-2-(2-diazenyl)-4-methylpyrimidine-2 DaOxidation (Unstable intermediate)

Experimental Protocol: Purity Assessment

Method: Reverse-Phase HPLC for 2-hydrazinyl-4-methylpyrimidine.

Rationale: Standard C18 columns may struggle with the polarity of the hydrazine. A polar-embedded group column or HILIC mode is often preferred, but ion-pairing reagents can adapt standard C18 workflows.

Step-by-Step:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid acts as an ion-pairing agent to retain the basic hydrazine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 95% B (Wash)

  • Detection: UV at 254 nm (Pyrimidine absorption) and 230 nm.

  • Expected Elution Order:

    • Hydrolysis product (Hydroxy) [Early][1]

    • Target Hydrazine [Middle]

    • Amine Impurity [Late]

    • Bis-Impurity [Very Late/Wash]

References

  • Pazopanib Synthesis & Intermediates

    • Title: Process for preparation of Pazopanib or a pharmaceutically acceptable salt thereof.[2]

    • Source: US P
    • URL
    • Relevance: Details the synthesis of the 2-hydrazinyl-4-methylpyrimidine intermediate and condens
  • Hydrazine Oxidation Mechanisms

    • Title: Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs.
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

    • Relevance: Provides mechanistic insight into the oxidative degradation of hydrazine deriv
  • Regioselectivity in Heterocycle Synthesis

    • Title: Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP.
    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Discusses the factors influencing regioselectivity when hydrazines
  • General Chemical Data

    • Title: 2-Hydrazinyl-4,6-dimethylpyrimidine (Analogous Structure Data).[3]

    • Source: PubChem Compound Summary.
    • URL:[Link]

    • Relevance: Verification of chemical properties and safety data for methyl-substituted pyrimidinyl hydrazines.

Sources

Technical Support Center: High-Purity Isolation of 2-Hydrazinyl-4-methylpyrimidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Philosophy

Achieving pharmaceutical-grade purity (>99.5%) for 2-hydrazinyl-4-methylpyrimidine hydrochloride requires a shift in mindset from simple "synthesis" to "impurity management."

The core challenge with this molecule is not the formation of the product—the nucleophilic aromatic substitution (


) is thermodynamically favorable. The challenge is the separation of the highly polar hydrazine functionality  from the equally polar excess hydrazine reagent and the prevention of oxidative degradation (discoloration).

This guide abandons the "add acid and filter" approach, which often co-precipitates hydrazine dihydrochloride. Instead, we utilize a "Purge-then-Lock" strategy:

  • Purge: Remove excess hydrazine at the free-base stage.

  • Lock: Precipitate the target as the hydrochloride salt only after the impurity profile is simplified.

Reaction Optimization (Upstream Control)

Objective: Minimize the formation of the bis-pyrimidine impurity (two pyrimidine rings linked by one hydrazine unit).

The "Kinetic Dilution" Principle

To prevent a single hydrazine molecule from reacting with two chloropyrimidine molecules, you must maintain a high local concentration of hydrazine relative to the substrate.

  • Stoichiometry: Use 3.0 to 5.0 equivalents of hydrazine hydrate. Do not use 1.1 eq.

  • Addition Mode: If scaling up (>50g), add a solution of 2-chloro-4-methylpyrimidine slowly to the hot hydrazine solution. This ensures the substrate always encounters a vast excess of nucleophile.

DOT Diagram: Reaction & Impurity Pathways

ReactionPathways SM 2-Chloro-4-methylpyrimidine (Starting Material) Product 2-Hydrazinyl-4-methylpyrimidine (Free Base) SM->Product Primary Reaction (SNAr) BisImpurity Bis-Adduct Impurity (Dimer) SM->BisImpurity Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product Product->BisImpurity Low Hydrazine Conc. (Competing Nucleophile) Oxidation Azo/Oxidation Products (Yellow/Orange Color) Product->Oxidation Air Exposure (Slow)

Figure 1: Reaction pathways showing the primary synthesis route (Blue) and critical impurity formation risks (Red/Grey).

Critical Work-up Protocol: The "Purge-then-Lock" Method

Do NOT add HCl directly to the reaction mixture. This is the most common cause of failure.

Step 1: Isolation of the Free Base (The Purge)
  • Concentration: Distill off the reaction solvent (usually Ethanol or IPA) and the bulk of excess hydrazine hydrate under reduced pressure.

    • Note: Hydrazine hydrate boils at ~114°C. Use a high-vacuum rotary evaporator with a bleach-filled scrubber trap (safety requirement).

  • Aqueous Wash (Crucial):

    • Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate .

    • Wash the organic layer 2x with Brine/Water (1:1) .

    • Why? The free base product is moderately lipophilic, while hydrazine hydrate is highly hydrophilic. This step physically partitions the genotoxic impurity away from your product.

Step 2: Salt Formation (The Lock)
  • Dry the organic layer (using

    
    ) and concentrate to obtain the crude free base oil/solid.
    
  • Redissolve in absolute Ethanol (approx. 5-10 volumes).

  • Cool to 0-5°C.

  • Add HCl in Ethanol (1.25 M) or HCl in Dioxane (4 M) dropwise.

    • Target pH: 2–3.[1]

  • Stir at 0°C for 2 hours. The hydrochloride salt will crystallize as a white/off-white solid.

Troubleshooting & FAQs

Q1: My product is turning yellow/orange during drying. What is happening?

Diagnosis: Oxidation. Hydrazines are susceptible to air oxidation, forming azo compounds (


 or 

). Corrective Action:
  • Inert Atmosphere: Perform the salt formation under Nitrogen or Argon.

  • Drying: Dry the final HCl salt in a vacuum oven at 40°C, strictly avoiding temperatures >60°C in the presence of air.

  • Additive: If discoloration persists, add a trace amount (0.1%) of Sodium Metabisulfite during the aqueous wash step of the free base.

Q2: I see a persistent impurity at RRT 0.85 in HPLC.

Diagnosis: Unreacted 2-chloro-4-methylpyrimidine. Corrective Action:

  • Do not attempt to recrystallize yet. The starting material often co-crystallizes.

  • Reprocess: Dissolve the salt in water, basify with

    
     to liberate the free base, extract into DCM, and reflux with fresh hydrazine hydrate (2 eq) for 4 hours. Re-isolate.
    
Q3: My elemental analysis shows Nitrogen is too high and Chlorine is too high.

Diagnosis: Co-precipitation of Hydrazine Dihydrochloride (


).
This happens if you skipped the "Free Base Isolation" step and added HCl directly to the reaction mix.
Corrective Action: 
  • Recrystallization: Hydrazine salts are highly soluble in water; your product is less so.

  • Protocol: Recrystallize from Ethanol : Water (9:1) . Heat to boiling to dissolve, then cool slowly to 4°C. The inorganic/hydrazine salts will stay in the supernatant.

Q4: The product is oiling out instead of crystallizing upon HCl addition.

Diagnosis: Solvent polarity mismatch or water contamination. Corrective Action:

  • Ensure "Absolute" Ethanol is used (water keeps the salt in solution or causes oiling).

  • Seeding: Scratch the glass wall or add a seed crystal.

  • Anti-solvent: Add Diisopropyl Ether (DIPE) or MTBE dropwise to the ethanolic solution until turbidity is observed, then cool.

Decision Tree for Purification

PurificationLogic Start Crude Reaction Mixture Strip Strip Solvent & Excess Hydrazine Start->Strip Partition Partition: DCM / Water Strip->Partition Check Check Organic Layer TLC/HPLC Partition->Check Good Clean Profile? Check->Good Salt Form HCl Salt in EtOH Good->Salt Yes Reprocess Reprocess: Reflux with more Hydrazine Good->Reprocess No (SM present) Recryst Recrystallize (EtOH/Water) Salt->Recryst If Purity < 99% Reprocess->Strip

Figure 2: Workflow decision tree for maximizing purity and yield.

Analytical Data Summary

ParameterSpecificationMethodNotes
Appearance White to off-white crystalline solidVisualYellow indicates oxidation.
Purity (HPLC) > 99.5%C18 Column, Phosphate Buffer/ACNHydrazines may tail; use low pH buffer.
H-NMR Consistent with structureDMSO-d6Watch for Hydrazine peaks (~4-5 ppm broad).
Chloride Content 21.8% - 22.2%Titration (AgNO3)Theoretical for Mono-HCl: 22.07%.
Hydrazine (Free) < 10 ppmLC-MS/DerivatizationRequired for ICH M7 compliance.

References

  • Synthesis of Hydrazine Derivatives.Organic Chemistry Portal. (General methodology for

    
     with hydrazine).
    [Link]
    
  • This compound (Compound Summary). PubChem. National Library of Medicine. [Link]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). ICH Guidelines. (Regulatory context for hydrazine removal). [Link]

  • Purification by Recrystallization. CUNY Department of Chemistry. (General principles of hot filtration and solvent selection). [Link]

Sources

Technical Support Center: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Optimization of Hygroscopic Hydrazine Salts Reference Code: CAS 117879-50-2 | MW: 159.62 g/mol (Anhydrous)

Introduction: The Hygroscopic Challenge

Welcome to the technical support hub for 2-hydrazinyl-4-methylpyrimidine hydrochloride . This intermediate is critical for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), but it presents a distinct challenge: aggressive hygroscopicity .

Users often report the material transforming from a crystalline solid to a sticky gum or liquid (deliquescence) upon exposure to ambient air. This moisture uptake introduces two critical failure points in experimentation:

  • Stoichiometric Error: Weighing "wet" material leads to under-loading the reagent, causing incomplete conversion of the coupling partner (e.g., 1,3-diketones).

  • Hydrolysis: While the salt is stable, the presence of water during heating can promote hydrolysis of the hydrazine moiety or interfere with acid-catalyzed condensation mechanisms.

This guide provides autonomous, self-validating protocols to manage these risks.

Module 1: Storage & Physical Handling
Q: My solid has turned into a yellow/orange goo. Is it degraded?

A: Not necessarily. It has likely deliquesced (absorbed atmospheric water to the point of dissolution). Hydrazine salts are generally stable to oxidation but highly sensitive to moisture.

  • Diagnostic: If the color has darkened significantly to brown/black, oxidative degradation has occurred. If it remains yellow/orange but is liquid, it is likely just wet.

  • Action: You must determine the actual molar content before use (see Module 3) or dry it (see below).

Q: How do I restore the free-flowing solid?

A: Simple vacuum drying is often insufficient for deep-seated water in the crystal lattice. Use the Azeotropic Drying Protocol .

Protocol: Azeotropic Drying & Recovery

  • Principle: Water forms a low-boiling azeotrope with toluene or ethanol/toluene mixtures, allowing removal at temperatures below the decomposition point of the hydrazine.

  • Step-by-Step:

    • Dissolve/suspend the "goo" in a minimum amount of dry Methanol to ensure homogeneity.

    • Add Toluene (ratio 10:1 Toluene:Methanol).

    • Concentrate on a rotary evaporator at 45°C (bath temp).

    • Repeat the toluene addition and evaporation 3 times.

    • Check Point: The material should precipitate as a fine solid.

    • Final dry in a vacuum oven over

      
       at 40°C for 4 hours.
      
Module 2: Reaction Optimization (Synthesis)
Q: My reaction with 1,3-diketones yields <40%. Why?

A: The most common cause is stoichiometric mismatch . If your starting material contains 15% water by weight (common for this salt), you are under-loading the hydrazine by 15%, leaving unreacted diketone which complicates purification.

Mechanism Insight: The reaction of 2-hydrazinylpyrimidines with 1,3-diketones typically yields pyrazolo[1,5-a]pyrimidines (fused system) rather than simple pyrazoles. This cyclization requires the pyrimidine ring nitrogen to act as a nucleophile. Excess acid (from the HCl salt) can protonate this ring nitrogen, deactivating it.

  • Correction: You often need a base scavenger (e.g., NaOAc or Et3N) to neutralize the HCl salt in situ to allow the second cyclization step to proceed.

Diagram: Condensation & Cyclization Pathway The following diagram illustrates the critical "Base Scavenger" step often missed in standard protocols.

ReactionPathway Start 2-Hydrazinyl-4-methylpyrimidine (HCl Salt) Step1 Neutralization (Add NaOAc/Et3N) Start->Step1 Release HCl Inter1 Free Base Hydrazine (Nucleophilic) Step1->Inter1 Inter2 Hydrazone Intermediate Inter1->Inter2 Condensation Reagent + 1,3-Diketone Reagent->Inter2 Step2 Cyclization (Ring N Attack) Inter2->Step2 - H2O Product Pyrazolo[1,5-a]pyrimidine (Fused Product) Step2->Product Final Fused System

Caption: Mechanistic pathway for the synthesis of fused pyrazolo-pyrimidines. Note the critical neutralization step to activate the ring nitrogen.

Module 3: Analytical Characterization
Q: The NMR shows broad peaks and the integration is off. Is it pure?

A: Broad peaks are characteristic of amine/hydrazine salts due to rapid proton exchange with residual water or solvent.

  • Solution: Add a drop of

    
     to the DMSO-
    
    
    
    sample. This will exchange all labile protons (NH, HCl, H2O) into a single HDO peak, sharpening the aromatic signals for proper integration.
Q: How do I calculate the EXACT molecular weight of my wet sample?

A: Do not assume it is a hemi-hydrate or monohydrate. Use Quantitative NMR (qNMR) .[1]

Protocol: Water Content Determination via qNMR

  • Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct singlet).

  • Solvent: Dry DMSO-

    
    .
    
  • Procedure:

    • Weigh approx. 10 mg of your hydrazine salt (

      
      ) accurately (0.01 mg precision).
      
    • Weigh approx. 10 mg of Internal Standard (

      
      ).
      
    • Dissolve both in the same NMR tube.

  • Calculation:

    
    
    
    • Where ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       = Integral area, 
      
      
      
      = Number of protons.
    • Note: If the purity is 85%, the remaining 15% is likely water/solvent. Adjust your reaction stoichiometry by dividing the desired mass by 0.85.

Module 4: Safety & Waste
Q: What are the specific hazards for this hydrazine derivative?

A:

  • Toxicity: Like most hydrazines, this compound is a suspected carcinogen and skin sensitizer.[2] It can penetrate intact skin.

  • PPE: Double Nitrile Gloves are mandatory. Latex is permeable to hydrazines.

  • Decontamination: Spills should not be wiped with paper towels alone. Neutralize with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine functionality to nitrogen gas before disposal.

Table: Troubleshooting Summary

SymptomProbable CauseCorrective Action
Material is liquid/goo Deliquescence (Water absorption)Perform Azeotropic Drying (Tol/MeOH) or use qNMR to adjust loading.
Low Reaction Yield Acid inhibition of cyclizationAdd 1.1 eq. Sodium Acetate or Et3N to neutralize HCl salt.
Broad NMR Signals Proton exchange with waterAdd

shake; rely on aromatic C-H signals for integration.
Dark Brown Color OxidationRecrystallize from EtOH/Et2O or discard if degradation >10%.
References
  • Reaction Mechanism (Pyrazolo-pyrimidines): Title: Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine.[3] Source: Journal of the Chemical Society C (RSC). URL:[Link]

  • Drying Protocols: Title: Drying and Storing Hygroscopic Salts (Community Consensus/Standard Practice). Source: Reddit Chem / ASTM Standards (General Reference). URL:[Link]

  • Quantitative NMR (qNMR): Title: A Guide to Quantitative NMR (qNMR). Source: Emery Pharma. URL:[Link]

Sources

Storage and stability guidelines for 2-hydrazinyl-4-methylpyrimidine hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Introduction: The Chemical Context

This compound is a reactive heterocyclic building block commonly used in the synthesis of pyrazoles and other nitrogen-rich pharmacophores.[1] As a hydrazine derivative stabilized as a hydrochloride salt, it balances reactivity with shelf-life. However, the hydrazine moiety (


) remains susceptible to oxidative degradation and condensation reactions if not managed correctly.

This guide synthesizes field data and chemical principles to ensure the integrity of your material.

Part 1: Critical Storage Parameters (The Gold Standard)

The following matrix defines the optimal storage environment to prevent the three primary degradation pathways: Oxidation , Hydrolysis , and Photolysis .

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Lowers kinetic energy, significantly slowing the rate of auto-oxidation and disproportionation common in hydrazines [1, 2].
Atmosphere Inert Gas (Argon/Nitrogen) Hydrazines are reducing agents. Oxygen exposure leads to the formation of azo compounds and eventual decomposition to nitrogen gas [3].
Humidity Desiccated (<30% RH) Hydrochloride salts are naturally hygroscopic. Moisture absorption catalyzes hydrolysis and can cause the solid to "cake" or deliquesce [4].
Light Amber Vial / Foil Wrap UV radiation can excite the aromatic pyrimidine ring, facilitating radical formation and accelerating degradation [1].

Part 2: Troubleshooting & FAQs

Q1: The white powder has turned a faint yellow/orange. Is it still usable?

Diagnosis: Early-stage Oxidation. Hydrazine derivatives often discolor upon exposure to trace air. The yellowing indicates the formation of azo impurities (


) or trace oxidation products.
  • Action: Check purity via LC-MS or NMR. If purity is >95%, it may still be usable for crude reactions.

  • Prevention: Always purge the headspace with nitrogen after every use. Tape the cap with Parafilm to ensure a gas-tight seal.

Q2: I cannot dissolve the compound in Dichloromethane (DCM) or Ethyl Acetate.

Diagnosis: Salt Form Solubility Constraint. You are working with the hydrochloride salt, which is highly polar. It will not dissolve well in non-polar or moderately polar organic solvents.

  • Solution: Use polar solvents.

    • Water: Highly soluble (due to ionic nature).

    • DMSO/DMF: Soluble.

    • Methanol: Moderately soluble (warming may be required).

  • Note: If your protocol requires a non-polar solvent, you must perform a "free-basing" step first (neutralize with

    
     and extract).
    
Q3: The compound has formed hard clumps. How do I fix this?

Diagnosis: Hygroscopic Caking. The HCl salt has absorbed atmospheric moisture. This does not necessarily mean chemical degradation, but it makes weighing inaccurate.

  • Action: Do not chip at it with a metal spatula (risk of particle generation/contamination).

  • Recovery: Dry the vial in a vacuum desiccator over

    
     or silica gel overnight to remove absorbed water.
    

Part 3: Handling & Reconstitution Protocols

Protocol A: Reconstitution for Biological Assays

Do not store aqueous solutions. Hydrazines in water are prone to hydrolysis and oxidation over time.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred vehicle for stock solutions. It prevents hydrolysis better than water.

  • Concentration: Prepare a high-concentration stock (e.g., 100 mM) to minimize the volume of DMSO added to your culture/reaction.

  • Storage of Stock: Aliquot immediately into single-use vials. Store at -80°C. Do not freeze-thaw more than once.

Protocol B: Workflow Decision Tree (Visualization)

The following diagram illustrates the critical decision pathways for handling this compound to maintain stability.

StorageWorkflow cluster_Storage Storage Protocol cluster_Usage Usage Logic Start Receive Compound (2-Hydrazinyl-4-methylpyrimidine HCl) CheckForm Check Physical State (Powder vs. Liquid) Start->CheckForm LongTerm Long Term (>1 week): Store at -20°C Under Inert Gas CheckForm->LongTerm Unopened ShortTerm Active Use (<1 week): Store at 4°C Desiccated CheckForm->ShortTerm In Use SolubilityCheck Solvent Selection ShortTerm->SolubilityCheck Prepare Experiment Polar Polar (DMSO, Water, MeOH) Direct Dissolution SolubilityCheck->Polar Standard Use NonPolar Non-Polar (DCM, Et2O) REQUIRES Free-Basing SolubilityCheck->NonPolar Synthesis OxidationRisk Risk: Free Base is Air Sensitive! NonPolar->OxidationRisk Caution

Caption: Figure 1. Decision matrix for storage and solvent selection. Note the critical risk point when converting to the free base form.

Part 4: Safety & Disposal (EHS)

  • Toxicity: Hydrazine derivatives are suspected carcinogens and potent skin sensitizers [5]. Always wear double nitrile gloves and work in a fume hood.

  • Incompatibility: NEVER mix with strong oxidizing agents (e.g., peroxide, permanganate). This can trigger rapid, exothermic decomposition releasing nitrogen gas.

  • Disposal: Quench excess material with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen before disposal, if permitted by local EHS regulations. Otherwise, dispose of as hazardous chemical waste [6].

References

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Hydroxy-4-methylpyrimidine hydrochloride (Analogous Stability Data). Retrieved from

  • BenchChem. (2025).[3] Technical Guide to the Stability and Storage of Pyrimidine Hydrochlorides.[3] Retrieved from

  • American Chemical Society (ACS). (2011). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from

  • ScienceMadness. (2020). Stability of Hydrazine Sulfate and Salts. Retrieved from

  • National Toxicology Program. (2016). Report on Carcinogens, Fifteenth Edition - Hydrazine and Hydrazine Sulfate. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Hydrazine Monohydrate (General Handling). Retrieved from

Sources

Technical Support Center: Scaling Up 2-Hydrazinyl-4-Methylpyrimidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydrazinyl-4-methylpyrimidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this reaction from the benchtop to larger-scale production. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

I. Troubleshooting Guide: From Bench to Scale

This section addresses common problems encountered during the scale-up process. Each issue is presented with potential causes and actionable solutions to guide your experimental design and execution.

Q1: My reaction is showing a dangerous exotherm upon scale-up that wasn't apparent at the lab scale. How can I control it?

A1: This is a critical and common issue when scaling up reactions involving hydrazine, a highly energetic and reactive nucleophile. The root cause lies in the decreased surface-area-to-volume ratio of larger reactors, which significantly reduces the efficiency of heat dissipation.

Causality: The nucleophilic aromatic substitution (SNAr) of a chloro- or other halo-pyrimidine with hydrazine is an exothermic process.[1] At a small scale, the heat generated easily dissipates into the surrounding environment. In a large reactor, this heat accumulates, leading to a rapid temperature increase. This can cause solvent to boil violently, increase pressure, and accelerate decomposition of both hydrazine and the product, posing a significant safety hazard.

Solutions:

  • Reverse Addition at Controlled Temperature: Instead of adding hydrazine hydrate to the solution of 2-chloro-4-methylpyrimidine, perform a "reverse addition." Slowly add the pyrimidine solution to the hydrazine hydrate, which should be diluted in your chosen solvent. This ensures that the reactive pyrimidine is always the limiting reagent in the reaction zone, preventing a runaway reaction.

  • Dilution and Solvent Choice: Increasing the solvent volume can help to absorb the heat generated. Solvents with higher boiling points, such as ethylene glycol monoethyl ether or N,N-dimethylpropanolamine, can provide a wider and safer operating temperature window.[2][3]

  • Controlled Dosing: Use a syringe pump or a dosing pump for the addition of the limiting reagent. This allows for precise control over the reaction rate and, consequently, the rate of heat generation.

  • Real-time Temperature Monitoring: Equip your reactor with a sensitive thermocouple and a cooling system (e.g., a cooling jacket or coils). Set a maximum temperature limit, and program your addition pump to stop if this temperature is exceeded.

Q2: I'm observing a significant drop in isolated yield as I increase the scale of my reaction. What are the likely causes and how can I improve it?

A2: A decrease in yield upon scale-up can be attributed to several factors, ranging from mass transfer limitations to inefficient product isolation.

Causality & Solutions:

  • Inefficient Mixing: In larger vessels, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" where side reactions occur or areas of low reagent concentration where the reaction stalls.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine for good axial flow) and that the stirring speed is optimized for the vessel geometry and batch volume. Baffles can also be installed to improve mixing efficiency.

  • Side Reactions and Impurity Formation: The extended reaction times or higher temperatures often seen in scaled-up processes can favor the formation of byproducts. A common side reaction is the formation of bis-pyrimidine hydrazine derivatives.

    • Solution: Sticking to a controlled, slow addition of the chloropyrimidine to an excess of hydrazine hydrate can minimize the formation of these dimers.[4]

  • Inefficient Product Isolation: The method of isolation that works at a small scale may not be efficient for larger quantities.

    • Solution: If you are isolating the product by precipitation and filtration, ensure that the cooling process is gradual to promote the growth of larger, more easily filterable crystals. If the product is isolated by extraction, be aware that emulsions are more likely to form at a larger scale.[2] Consider adding a brine wash to help break up any emulsions.

  • Incomplete Reaction:

    • Solution: Use in-process controls (e.g., TLC, HPLC) to monitor the reaction's progress and ensure it has gone to completion before initiating the work-up.

Q3: My final product, this compound, is difficult to handle. It's clumpy and seems to be gaining weight. What's happening?

A3: This is a classic sign of a hygroscopic material. Hydrochloride salts of nitrogen-containing heterocycles are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6][7]

Causality: The polar nature of the hydrochloride salt, particularly the presence of N-H and Cl- ions, makes it susceptible to forming hydrogen bonds with water molecules in the air.

Solutions:

  • Handling under Inert Atmosphere: Handle the final product in a glove box or under a stream of dry nitrogen or argon.

  • Drying: Ensure the product is thoroughly dried under vacuum at a suitable temperature (e.g., 40-50 °C) to remove any residual water or solvent.

  • Storage: Store the dried product in a tightly sealed container with a desiccant. For long-term storage, consider placing it in a freezer at -20°C under an inert atmosphere.[8]

  • Solvent Choice for Final Precipitation: If precipitating the hydrochloride salt, use anhydrous solvents to minimize water incorporation into the product.

II. Frequently Asked Questions (FAQs)

Q: What is a typical starting material for this synthesis? A: The most common starting material is 2-chloro-4-methylpyrimidine. The reaction proceeds via a nucleophilic aromatic substitution where the hydrazine displaces the chloride.[1][9]

Q: What are the recommended solvents for this reaction at scale? A: While alcohols like ethanol can be used, higher-boiling point solvents are often preferred for better temperature control at a larger scale. Options include:

  • Ethylene glycol monoethyl ether[2]

  • n-Butanol[3]

  • N,N-dimethylpropanolamine[3]

The choice of solvent can also influence the reaction rate and the ease of product isolation.

Q: How is the hydrochloride salt typically formed? A: After the reaction to form the free base (2-hydrazinyl-4-methylpyrimidine) is complete and the product is isolated, it can be dissolved in a suitable solvent (like isopropanol or ethanol) and treated with a solution of hydrogen chloride in the same solvent or with anhydrous HCl gas. The hydrochloride salt will then precipitate out of the solution.

Q: What are some potential impurities I should look out for? A: Besides unreacted starting material, potential impurities include:

  • Bis(4-methylpyrimidin-2-yl)hydrazine: Formed if one molecule of hydrazine reacts with two molecules of the chloropyrimidine.

  • Oxidation products: Hydrazine and its derivatives can be susceptible to oxidation.

  • Solvent adducts: Depending on the work-up conditions.

It is advisable to use analytical techniques like HPLC and NMR to characterize the purity of your final product.

III. Experimental Protocols & Data

Protocol 1: Scaled-Up Synthesis of 2-Hydrazinyl-4-methylpyrimidine

Materials:

ReagentMolar Mass ( g/mol )Quantity (Scale)Molar Equivalents
Hydrazine hydrate (~64% N₂H₄)50.061.5 L (30 mol)10
2-Chloro-4-methylpyrimidine128.56385.7 g (3 mol)1
n-Butanol74.124 L-

Procedure:

  • Charge a 10 L reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel with hydrazine hydrate and 2 L of n-butanol.

  • Begin stirring and heat the mixture to 80°C.

  • Dissolve the 2-chloro-4-methylpyrimidine in 2 L of n-butanol and add this solution to the addition funnel.

  • Slowly add the 2-chloro-4-methylpyrimidine solution to the reactor over 2-3 hours, maintaining the internal temperature between 95-100°C.

  • After the addition is complete, continue to stir the reaction mixture at 100°C for an additional 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize.

  • Further cool the mixture to 0-5°C and hold for 1 hour to maximize precipitation.

  • Isolate the solid product by filtration and wash the filter cake with cold n-butanol (2 x 250 mL).

  • Dry the solid under vacuum at 50°C to a constant weight to yield 2-hydrazinyl-4-methylpyrimidine as the free base.

Protocol 2: Formation of the Hydrochloride Salt
  • Suspend the dried 2-hydrazinyl-4-methylpyrimidine in 3 L of isopropanol.

  • While stirring, slowly add a 5-6 M solution of HCl in isopropanol until the pH of the slurry is between 1 and 2.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Isolate the solid by filtration, wash with cold isopropanol (2 x 200 mL), and dry under vacuum at 50°C to yield this compound.

IV. Visualizations

Workflow for Troubleshooting Yield Issues

G start Low Yield at Scale check_completion Was the reaction driven to completion? (Check IPCs) start->check_completion no_completion No check_completion->no_completion No yes_completion Yes check_completion->yes_completion Yes mixing Is mixing adequate? (Check agitator/speed) isolation Is the isolation procedure efficient? mixing->isolation Yes optimize_mixing Optimize stirring speed, consider baffles. mixing->optimize_mixing No side_reactions Are there significant side products? (Check purity) isolation->side_reactions Yes optimize_iso Re-evaluate crystallization/extraction conditions. isolation->optimize_iso No control_addition Use slower, controlled addition of limiting reagent. side_reactions->control_addition increase_time Increase reaction time or temperature cautiously. no_completion->increase_time yes_completion->mixing end Improved Yield increase_time->end optimize_mixing->end optimize_iso->end control_addition->end

Caption: Decision tree for troubleshooting low yield in scale-up.

Scale-Up Safety Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_resp Response Plan prep1 Review MSDS for all reagents, especially Hydrazine Hydrate. prep2 Calculate Adiabatic Temperature Rise. prep1->prep2 prep3 Ensure proper reactor setup (cooling, venting, monitoring). prep2->prep3 exec1 Perform reaction under inert atmosphere (N2 or Ar). prep3->exec1 exec2 Use reverse addition: Add chloropyrimidine to hydrazine solution. exec1->exec2 exec3 Maintain strict temperature control via slow, monitored addition. exec2->exec3 resp1 Define emergency shutdown procedure. resp2 Have quench solution (e.g., dilute acid) ready. resp1->resp2 resp3 Ensure appropriate PPE is worn at all times. resp2->resp3

Caption: Key safety considerations for scaling up hydrazine reactions.

V. References

  • Google Patents. (2019). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved February 4, 2026, from

  • ResearchGate. (2025). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2007). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Retrieved February 4, 2026, from

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydrazinopyrazine. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2021). CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof. Retrieved February 4, 2026, from

  • PubChem. (n.d.). 2-Hydrazinyl-4,6-dimethylpyrimidine. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2022). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. Retrieved February 4, 2026, from

  • PubChem. (n.d.). 2-Hydrazinyl-4-methylquinoline. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved February 4, 2026, from [Link]

  • Journal of the Chinese Chemical Society. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole.

  • Wikipedia. (n.d.). Pyridinium chloride. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties | Request PDF. Retrieved February 4, 2026, from [Link]

  • Reddit. (2018). Practical Hydrazine Hydrate Safety. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved February 4, 2026, from [Link]

  • GOV.UK. (n.d.). Hydrazine - Incident management. Retrieved February 4, 2026, from [Link]

  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved February 4, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 4, 2026, from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-hydrazinyl-4-methylpyrimidine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to address common pitfalls encountered during this synthetic procedure. Our goal is to equip you with the necessary knowledge to optimize your reaction outcomes, ensure product purity, and confidently address experimental challenges.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary route involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-methylpyrimidine with hydrazine. While seemingly straightforward, this reaction is prone to several pitfalls that can lead to low yields, impure products, and difficulties in purification. This guide will walk you through these challenges, providing explanations grounded in chemical principles and offering practical, field-tested solutions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired this compound is a frequent and frustrating issue. The root causes can often be traced back to the quality of starting materials, reaction conditions, or the work-up procedure.

Potential Causes and Solutions:

  • Poor Quality of 2-Chloro-4-methylpyrimidine (Starting Material): The purity of your starting material is paramount. Contamination with di-chloro pyrimidine species or other isomers can lead to a complex mixture of products and a lower yield of the desired compound.[1]

    • Recommended Action: Before starting the synthesis, analyze your 2-chloro-4-methylpyrimidine using techniques like ¹H NMR, GC-MS, or HPLC to confirm its purity. If significant impurities are detected, consider purification by recrystallization or column chromatography.

  • Inactive Hydrazine Hydrate: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen, which can reduce its nucleophilicity and lead to incomplete reactions.

    • Recommended Action: Use a fresh bottle of hydrazine hydrate whenever possible. If you suspect the quality of your reagent has degraded, you can attempt to purify it by distillation under an inert atmosphere.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of side products.

    • Recommended Action: The optimal temperature for this reaction is typically in the range of 80-100°C. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Recommended Action: Monitor the reaction by TLC. The disappearance of the 2-chloro-4-methylpyrimidine spot is a good indicator that the reaction is complete.

Issue 2: Presence of Significant Impurities in the Final Product

The formation of byproducts is a common challenge in this synthesis. Identifying and mitigating the formation of these impurities is key to obtaining a high-purity final product.

Common Impurities and Their Prevention:

  • Bis(4-methylpyrimidin-2-yl)hydrazine: This is a common byproduct formed when one molecule of hydrazine reacts with two molecules of 2-chloro-4-methylpyrimidine. This is more likely to occur if there is an excess of the chloro-pyrimidine starting material.

    • Causality: Hydrazine has two nucleophilic nitrogen atoms, and after the initial substitution, the remaining -NH2 group can still react with another molecule of the electrophilic chloro-pyrimidine.

    • Prevention: To minimize the formation of this impurity, use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents). This ensures that the concentration of the mono-substituted product is lower, reducing the likelihood of a second substitution.

  • Unreacted 2-Chloro-4-methylpyrimidine: The presence of unreacted starting material in your final product indicates an incomplete reaction.

    • Prevention: As mentioned previously, ensure that your reaction goes to completion by monitoring it with TLC and allowing for an adequate reaction time at an optimal temperature.

  • Hydrolysis Product (2-Hydroxy-4-methylpyrimidine): If there is water present in the reaction mixture, the 2-chloro-4-methylpyrimidine can undergo hydrolysis to form the corresponding hydroxy-pyrimidine.

    • Prevention: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the product isolated as a hydrochloride salt?

A1: The hydrochloride salt of 2-hydrazinyl-4-methylpyrimidine is generally more stable and easier to handle than the free base. The free base can be an oil or a low-melting solid and is more susceptible to aerial oxidation. The salt form is typically a crystalline solid, which facilitates purification by recrystallization and improves its shelf-life. The hydrochloride salt also enhances the water solubility of the compound, which can be advantageous in certain applications.

Q2: What is the best solvent for this reaction?

A2: The choice of solvent can influence the reaction rate and the product profile. Alcohols such as ethanol or isopropanol are commonly used as they are good solvents for both reactants and the reaction can be conveniently carried out at their reflux temperatures. In some cases, a higher boiling point solvent like n-butanol may be used to drive the reaction to completion.

Q3: How can I effectively purify the final product?

A3: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system is typically an alcohol-ether mixture (e.g., ethanol/diethyl ether) or an alcohol-water mixture. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.

Q4: What are the key analytical techniques to characterize the final product and identify impurities?

A4: A combination of analytical techniques should be used to confirm the structure and purity of your product:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the desired product and identify any major impurities. The spectrum should show characteristic peaks for the methyl group, the pyrimidine ring protons, and the hydrazine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and any impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities present.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Experimental Protocols

Optimized Synthesis of this compound
  • To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to complete the crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizing the Process

Reaction Pathway and a Common Side Reaction

cluster_main Main Reaction Pathway cluster_side Side Reaction 2-chloro-4-methylpyrimidine 2-chloro-4-methylpyrimidine 2-hydrazinyl-4-methylpyrimidine 2-hydrazinyl-4-methylpyrimidine 2-chloro-4-methylpyrimidine->2-hydrazinyl-4-methylpyrimidine + Hydrazine Hydrazine Hydrazine Product_HCl 2-hydrazinyl-4-methylpyrimidine hydrochloride 2-hydrazinyl-4-methylpyrimidine->Product_HCl + HCl HCl HCl 2-chloro-4-methylpyrimidine_side 2-chloro-4-methylpyrimidine Product_side 2-hydrazinyl-4-methylpyrimidine Bis_product Bis(4-methylpyrimidin-2-yl)hydrazine Product_side->Bis_product + 2-chloro-4-methylpyrimidine

Caption: Main reaction and a common side reaction pathway.

Troubleshooting Decision Tree

Start Low Yield or Impure Product Check_SM Check Purity of Starting Material (2-chloro-4-methylpyrimidine) Start->Check_SM SM_Impure Purify Starting Material Check_SM->SM_Impure Impure SM_Pure Starting Material is Pure Check_SM->SM_Pure Pure Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) SM_Pure->Check_Conditions Optimize_Conditions Optimize Temp, Time, and use excess Hydrazine Check_Conditions->Optimize_Conditions Suboptimal Check_Workup Analyze Work-up and Purification Check_Conditions->Check_Workup Optimal Optimize_Workup Optimize Recrystallization Solvent System Check_Workup->Optimize_Workup

Caption: A decision tree for troubleshooting common issues.

Summary of Critical Parameters

ParameterRecommended ConditionRationale
Stoichiometry 1.1 - 1.5 eq. of Hydrazine HydrateMinimizes the formation of the bis-pyrimidine byproduct.
Temperature 80 - 100°CBalances reaction rate and minimizes side reactions.
Solvent Anhydrous Ethanol or IsopropanolGood solubility for reactants and suitable boiling point.
Reaction Time 4 - 6 hours (monitor by TLC)Ensures the reaction proceeds to completion.
Purification Recrystallization (e.g., Ethanol/Ether)Effective for removing common impurities.

References

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.

Sources

Technical Support Center: Analytical Method Development for 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analytical method development for 2-hydrazinyl-4-methylpyrimidine hydrochloride and its impurities. This document is structured to offer practical, in-depth solutions to common challenges, presented in a user-friendly question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial stages of method development for this compound.

Q1: What are the primary chemical properties of this compound that influence analytical method development?

A1: this compound is a polar, basic compound. Its key structural features and properties include:

  • A pyrimidine ring: This heterocyclic aromatic ring is the core of the molecule.

  • A hydrazinyl group (-NHNH2): This functional group is basic and prone to oxidation.

  • A methyl group (-CH3): This adds some hydrophobicity to the molecule.

  • Hydrochloride salt: This indicates the compound is a salt of a basic parent molecule with hydrochloric acid, enhancing its water solubility.

These properties suggest that a reversed-phase high-performance liquid chromatography (RP-HPLC) method will be suitable, but challenges such as poor peak shape due to the basic nature of the analyte may be encountered.

Q2: What are the likely process-related impurities in this compound?

A2: Based on common synthetic routes for similar pyrimidine derivatives, potential process-related impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • By-products: Unwanted molecules formed from side reactions during synthesis.

It is crucial to have information on the specific synthetic pathway to accurately predict and identify these impurities.

Q3: What are the potential degradation products of this compound?

A3: The hydrazinyl group is susceptible to degradation under various stress conditions. Key degradation pathways include:

  • Oxidation: The hydrazinyl moiety can be oxidized, especially in the presence of oxygen, metal ions, or oxidizing agents.

  • Hydrolysis: The molecule may undergo hydrolysis, particularly at extreme pH values, potentially leading to the cleavage of the hydrazinyl group.

Forced degradation studies are essential to identify and characterize these potential degradation products, which is a regulatory requirement for stability-indicating methods.

Section 2: HPLC Method Development and Troubleshooting Guide

This section provides a detailed, step-by-step guide to developing a robust HPLC method for the analysis of this compound and offers solutions to common troubleshooting scenarios.

Initial HPLC Method Parameters

A good starting point for method development is crucial. The following table outlines recommended initial HPLC conditions:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Troubleshooting Common HPLC Issues

This troubleshooting guide is designed to address specific problems you may encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing) for the Main Analyte

  • Question: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like this is often due to strong interactions with residual silanol groups on the silica-based stationary phase.

    • Step 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% trifluoroacetic acid instead of formic acid) can protonate the silanol groups, reducing their interaction with the basic analyte.

    • Step 2: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1% TEA). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

    • Step 3: Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a hybrid particle technology, which has fewer accessible silanol groups.

Problem 2: Inadequate Resolution Between the Main Peak and an Impurity

  • Question: I have an impurity that is co-eluting or poorly resolved from the main peak. How can I improve the separation?

  • Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

    • Step 1: Modify the Organic Modifier: Change the organic solvent in your mobile phase. If you are using acetonitrile, try methanol, or a combination of both. This can alter the selectivity of the separation.

    • Step 2: Adjust the Gradient Profile: A shallower gradient around the elution time of the critical pair can increase their separation.

    • Step 3: Change the Stationary Phase: Switching to a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity and may resolve the co-eluting peaks.

Problem 3: Baseline Noise or Drift

  • Question: I am observing a noisy or drifting baseline, which is affecting my ability to accurately integrate small impurity peaks. What should I do?

  • Answer: Baseline issues can stem from several sources, including the mobile phase, the detector, or the HPLC system itself.

    • Step 1: Check the Mobile Phase: Ensure your mobile phase is properly degassed and filtered. Contaminants or dissolved gases can cause baseline disturbances. Prepare fresh mobile phase daily.

    • Step 2: Flush the System: Flush the HPLC system, including the column, with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants.

    • Step 3: Inspect the Detector Lamp: A failing detector lamp can cause baseline noise. Check the lamp's energy and replace it if necessary.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for HPLC method development and troubleshooting.

HPLC_Method_Development start Start Method Development initial_conditions Establish Initial HPLC Conditions (C18, ACN/Water with Acid) start->initial_conditions run_sample Inject Standard & Sample initial_conditions->run_sample evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Resolution, Sensitivity) run_sample->evaluate_chromatogram is_acceptable Acceptable? evaluate_chromatogram->is_acceptable peak_tailing Peak Tailing? is_acceptable->peak_tailing No method_validation Proceed to Method Validation is_acceptable->method_validation Yes adjust_ph Adjust Mobile Phase pH (e.g., use TFA) peak_tailing->adjust_ph Yes poor_resolution Poor Resolution? peak_tailing->poor_resolution No adjust_ph->run_sample add_amine Add Competing Amine (e.g., TEA) add_amine->run_sample change_column_tailing Change Column (e.g., End-capped, Hybrid) change_column_tailing->run_sample modify_organic Modify Organic Solvent (e.g., MeOH) poor_resolution->modify_organic Yes baseline_issue Baseline Issues? poor_resolution->baseline_issue No modify_organic->run_sample adjust_gradient Optimize Gradient adjust_gradient->run_sample change_column_resolution Change Column (e.g., Phenyl-Hexyl) change_column_resolution->run_sample check_mp Check Mobile Phase (Fresh, Degassed) baseline_issue->check_mp Yes flush_system Flush System & Column check_mp->flush_system check_detector Check Detector Lamp flush_system->check_detector check_detector->run_sample end Validated Method method_validation->end

Caption: Workflow for HPLC method development and troubleshooting.

Section 3: Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments in the analytical method development process.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound and assess the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • Milli-Q water

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the drug substance in 0.1 N HCl to a concentration of 1 mg/mL.

    • Heat the solution at 60 °C for 24 hours.

    • Cool the solution, neutralize with 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the drug substance in 0.1 N NaOH to a concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the drug substance in a solution of 3% H2O2 to a concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid drug substance to 105 °C for 24 hours.

    • Dissolve the heat-treated sample in mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours.

    • Dissolve the light-exposed sample in mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples by the developed HPLC method.

    • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the main analyte peak area.

    • Perform peak purity analysis of the main peak in the stressed samples to ensure no co-elution of degradation products.

Protocol for HPLC Method Validation

Objective: To validate the developed HPLC method according to ICH Q2(R1) guidelines.[1]

Validation Parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. This is typically achieved through forced degradation studies and analysis of placebo samples if applicable.

  • Linearity: Analyze a series of solutions of the analyte at different concentrations (typically 5-6 levels) and plot the peak area response against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze the same sample multiple times (e.g., n=6) on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day and inter-analyst): Analyze the same sample on different days and by different analysts. The RSD should be ≤ 2%.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: Deliberately vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The method should remain reliable under small variations.

Section 4: Data Presentation and Visualization

Impurity Profile Table

The following table provides a template for summarizing the impurity profile of a batch of this compound.

Impurity Name/CodeRetention Time (min)Relative Retention Time (RRT)Specification Limit (%)
Impurity A5.80.85≤ 0.15
Impurity B9.21.35≤ 0.10
Unknown Impurity11.51.69≤ 0.10
Total Impurities --≤ 0.50
Troubleshooting Decision Tree

This diagram provides a logical decision-making process for troubleshooting common HPLC issues.

Troubleshooting_Decision_Tree start Chromatographic Problem Identified peak_shape_issue Is it a peak shape issue (tailing, fronting, split)? start->peak_shape_issue retention_time_issue Is it a retention time issue (shifting, inconsistent)? peak_shape_issue->retention_time_issue No tailing_fronting Tailing/Fronting peak_shape_issue->tailing_fronting Yes split_peak Split Peak peak_shape_issue->split_peak baseline_issue Is it a baseline issue (noise, drift)? retention_time_issue->baseline_issue No shifting_rt Shifting RT retention_time_issue->shifting_rt Yes inconsistent_rt Inconsistent RT retention_time_issue->inconsistent_rt noisy_baseline Noisy Baseline baseline_issue->noisy_baseline Yes drifting_baseline Drifting Baseline baseline_issue->drifting_baseline solution_tailing Check mobile phase pH Add competing base Use different column tailing_fronting->solution_tailing solution_split Check for column void Ensure proper sample dissolution split_peak->solution_split solution_shifting_rt Check mobile phase composition Ensure column equilibration shifting_rt->solution_shifting_rt solution_inconsistent_rt Check for pump issues (leaks, air bubbles) Ensure consistent temperature inconsistent_rt->solution_inconsistent_rt solution_noisy_baseline Degas mobile phase Check detector lamp noisy_baseline->solution_noisy_baseline solution_drifting_baseline Ensure column is equilibrated Check for column bleed drifting_baseline->solution_drifting_baseline

Caption: Decision tree for troubleshooting HPLC problems.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-4-methylpyrimidine. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). [Link]

Sources

Validation & Comparative

A Multi-Pronged Approach to the Definitive Structural Validation of 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent investigations are built. The biological activity, safety profile, and patentability of a compound are intrinsically linked to its precise molecular architecture. This guide presents a comprehensive, field-tested strategy for the structural validation of 2-hydrazinyl-4-methylpyrimidine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry.[1] We will move beyond a mere recitation of techniques to provide a logical, self-validating workflow that integrates multiple analytical methods. This approach ensures the highest degree of confidence in the assigned structure by creating a web of interconnected, corroborating evidence.

The core principle of our methodology is the synergistic application of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for the unambiguous assignment of the constitution and connectivity of this compound, while also confirming its hydrochloride salt form.

The Orchestrated Analytical Workflow

A robust structural validation is not a linear process but rather an integrated workflow where each analytical technique informs and is informed by the others. The following diagram illustrates the logical flow of experiments designed to provide a comprehensive and definitive structural elucidation of this compound.

Structural_Validation_Workflow Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_comparison Comparative Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FTIR Spectroscopy Purification->IR XRay Single-Crystal X-ray Diffraction Purification->XRay Comparison Comparison with Isomeric Structures NMR->Comparison MS->Comparison IR->Comparison XRay->Comparison

Caption: An orchestrated workflow for the comprehensive structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, will provide irrefutable evidence of the atom-to-atom connectivity.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and NH₂).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary to achieve an adequate signal-to-noise ratio.

    • (Optional but Recommended) Acquire 2D NMR spectra (COSY, HSQC, HMBC) to definitively assign proton and carbon signals and establish long-range correlations.

Expected Data and Interpretation

The following table outlines the anticipated ¹H and ¹³C NMR signals for this compound. These predictions are based on established chemical shift principles for pyrimidine and hydrazine moieties.[2]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale for Assignment
Methyl (CH₃)~2.3 - 2.5 (singlet)~20 - 25Aliphatic methyl group attached to an aromatic ring.
Pyrimidine H-5~6.5 - 6.8 (doublet)~110 - 115Aromatic proton adjacent to a carbon (C-4) and a nitrogen.
Pyrimidine H-6~8.0 - 8.3 (doublet)~155 - 160Aromatic proton deshielded by two adjacent nitrogen atoms.
Hydrazinyl NHBroad singlet, variableN/AExchangeable proton, chemical shift is concentration and solvent dependent.
Hydrazinyl NH₂Broad singlet, variableN/AExchangeable protons, chemical shift is concentration and solvent dependent.
Pyrimidine C-2N/A~160 - 165Carbon attached to the hydrazinyl group and two nitrogens.
Pyrimidine C-4N/A~165 - 170Carbon bearing the methyl group and adjacent to two nitrogens.
Pyrimidine C-5N/A~110 - 115Aromatic CH carbon.
Pyrimidine C-6N/A~155 - 160Aromatic CH carbon deshielded by two nitrogens.

Comparative Insight: The key to unambiguous validation lies in comparing this expected data with that of potential isomers, such as 4-hydrazinyl-2-methylpyrimidine. In the ¹H NMR of the isomer, one would expect the methyl singlet to be in a similar region, but the chemical shifts and coupling patterns of the aromatic protons would be distinctly different due to the altered electronic environment.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

High-resolution mass spectrometry (HRMS) provides an exquisitely accurate measurement of the molecular weight, allowing for the determination of the elemental composition. This technique is crucial for confirming the molecular formula and ruling out alternative formulations.

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data and Interpretation

For 2-hydrazinyl-4-methylpyrimidine (C₅H₈N₄), the expected exact mass of the free base is 124.0749. As a hydrochloride salt, the compound will readily protonate in the ESI source.

Ion Expected m/z Elemental Composition
[M+H]⁺125.0827C₅H₉N₄⁺

Trustworthiness through High Resolution: An observed m/z of 125.0827 with a mass accuracy of <5 ppm provides very strong evidence for the elemental composition C₅H₈N₄. This level of accuracy is critical to distinguish it from other potential elemental compositions that might have the same nominal mass. The fragmentation pattern in MS/MS experiments can further confirm the structure by showing the loss of characteristic fragments, such as the hydrazinyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] For our target compound, FTIR is particularly useful for identifying the N-H bonds of the hydrazine and the characteristic vibrations of the pyrimidine ring.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid, crystalline compound directly on the diamond crystal of an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

Expected Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Significance
3400 - 3200N-H stretchingConfirms the presence of the hydrazinyl group (NH and NH₂).
3100 - 3000Aromatic C-H stretchingIndicates the C-H bonds on the pyrimidine ring.
2950 - 2850Aliphatic C-H stretchingCorresponds to the methyl group.
~1650 - 1550C=N and C=C stretchingCharacteristic vibrations of the pyrimidine ring.[3]
~1600NH₂ scissoringFurther evidence of the primary amine of the hydrazinyl group.[3]

Comparative Insight: While isomers may show similar broad features, the precise positions and intensities of the ring vibration bands in the "fingerprint region" (below 1500 cm⁻¹) can often distinguish between substitution patterns on the pyrimidine ring.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination.[4] It provides a three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of all atoms and their connectivity.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol/water).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Expected Outcome and Validation

The successful solution and refinement of the crystal structure will provide:

  • Unambiguous Connectivity: Direct visualization of the 2-hydrazinyl-4-methylpyrimidine structure.

  • Confirmation of Salt Form: Location of the chloride counter-ion and its interaction with the protonated pyrimidine ring.

  • Precise Bond Lengths and Angles: Quantitative data that can be compared with theoretical calculations and known values for similar structures.

  • Intermolecular Interactions: Insight into the hydrogen bonding network and crystal packing.

The final refined structure should have low R-factors and a clean difference Fourier map, indicating a good fit between the model and the experimental data.

Summary of Comparative Validation

The following table summarizes the key diagnostic features that differentiate this compound from a potential isomer, 4-hydrazinyl-2-methylpyrimidine hydrochloride.

Technique 2-hydrazinyl-4-methylpyrimidine HCl 4-hydrazinyl-2-methylpyrimidine HCl
¹H NMR Two distinct aromatic doublets.Two distinct aromatic doublets with different chemical shifts and coupling constants.
¹³C NMR Four unique aromatic carbon signals.Four unique aromatic carbon signals with different chemical shifts.
MS (MS/MS) Characteristic fragmentation pattern.Different fragmentation pattern due to altered connectivity.
X-ray Unambiguous 3D structure.Unambiguous, but different, 3D structure.

Conclusion

The structural validation of a compound like this compound demands a rigorous, multi-faceted approach. By integrating the insights from NMR, mass spectrometry, FTIR, and single-crystal X-ray diffraction, a self-validating and irrefutable body of evidence is created. This orchestrated workflow not only confirms the desired structure but also provides a deep understanding of its chemical and physical properties, which is essential for its potential development in any research endeavor. The causality-driven experimental design and the cross-validation between techniques ensure the highest level of scientific integrity and trustworthiness in the final structural assignment.

References

  • Sun, J., & Cui, G. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Retrieved February 4, 2026, from [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. 91(6), 1211-1226. [Link]

Sources

A Comparative Guide to 2-Hydrazinyl-4-Methylpyrimidine Hydrochloride and Other Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of 2-hydrazinyl-4-methylpyrimidine hydrochloride with other key pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals. We will explore the synthesis, biological activities, and structure-activity relationships of these compounds, supported by experimental data and protocols, to provide a comprehensive resource for advancing medicinal chemistry and drug discovery efforts.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are integral to numerous biological processes. This inherent biocompatibility has made pyrimidine and its analogs a fertile ground for the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

This guide will focus on a specific derivative, this compound, and compare its potential with other pyrimidine analogs, particularly those with alternative substitutions at the 2- and 4-positions. The introduction of a hydrazinyl moiety is a key structural feature, as it can serve as a versatile synthetic handle for further molecular elaboration and can also directly contribute to biological activity through the formation of hydrazones.[4]

Synthesis of this compound and Related Derivatives

The synthesis of this compound typically starts from a readily available pyrimidine precursor, such as a 2-chloropyrimidine derivative. The chloro group at the 2-position is a good leaving group, facilitating nucleophilic substitution by hydrazine.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of hydrazinopyrimidines.[5][6]

Materials:

  • 2-Chloro-4-methylpyrimidine

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and flask

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-methylpyrimidine (1 equivalent) in ethanol.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation of Free Base: Filter the precipitate and wash with cold ethanol to obtain the free base, 2-hydrazinyl-4-methylpyrimidine.

  • Salt Formation: Suspend the free base in diethyl ether and add concentrated hydrochloric acid dropwise with stirring until the pH is acidic.

  • Final Product: Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the hydrazine, and its boiling point is suitable for the reflux conditions.

  • Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting chloropyrimidine.

  • Acidification: The final product is converted to its hydrochloride salt to improve its stability and solubility in aqueous media for biological testing.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start 2-Chloro-4- methylpyrimidine Hydrazine Hydrazine Hydrate (Ethanol, Reflux) Start->Hydrazine Nucleophilic Substitution Intermediate 2-Hydrazinyl-4- methylpyrimidine (Free Base) Hydrazine->Intermediate HCl Conc. HCl (Diethyl Ether) Intermediate->HCl Salt Formation Product 2-Hydrazinyl-4- methylpyrimidine Hydrochloride HCl->Product FAK_Signaling cluster_membrane Cell Membrane Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Autophosphorylation (pY397) Grb2 Grb2/Sos FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Ras Ras Grb2->Ras MEK MEK/ERK Ras->MEK Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation MEK->Proliferation Inhibitor Hydrazinyl-pyrimidine Derivative Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of pyrimidine derivatives.

  • Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. [7][8]Pyrimidine-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thus blocking its downstream signaling cascade.

Induction of Apoptosis

Many effective anticancer agents, including pyrimidine derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. [9][10][11][12][13]

Intrinsic Apoptosis Pathway Diagram:

Intrinsic_Apoptosis cluster_cell Cell cluster_mito Mitochondrion Cyto_c Cytochrome c Apaf1 Apaf-1 Cyto_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Pyrimidine Pyrimidine Derivative Pyrimidine->Cyto_c Induces Release

Caption: The intrinsic apoptosis pathway induced by pyrimidine derivatives.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are essential.

Protocol: MTT Assay for Anticancer Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents. [14][15][16][17][18] Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound serves as a valuable and versatile building block in the design and synthesis of novel pyrimidine derivatives with significant therapeutic potential. The presence of the reactive hydrazinyl group allows for the creation of extensive compound libraries, particularly through the formation of hydrazones, which have demonstrated potent anticancer and antimicrobial activities.

Comparative analysis with other pyrimidine derivatives reveals that the introduction of the hydrazinyl moiety and its subsequent modification can lead to compounds with enhanced biological profiles, often targeting key signaling pathways such as FAK and EGFR. The ability to induce apoptosis is another critical mechanism of action for these compounds.

Future research should focus on the synthesis and screening of a focused library of derivatives based on the 2-hydrazinyl-4-methylpyrimidine scaffold to establish a clear and comprehensive structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets and to elucidate the downstream signaling events. The development of more selective and potent pyrimidine-based therapeutic agents holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

  • Aksöz, B. E., Gürpınar, S. S., & Eryılmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500–505. [Link]

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). National Institutes of Health. [Link]

  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (n.d.). Semantic Scholar. [Link]

  • Parasporin-2-Derived Peptide Fragments: Characterization and Synergistic Anticancer Activity with Sacha Inchi and Curcumin. (2023). MDPI. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). National Institutes of Health. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). National Institutes of Health. [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2017). MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]

  • Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (2024). Frontiers in Health Informatics. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • Schematic representation of focal adhesion kinase (FAK). The three main... (n.d.). ResearchGate. [Link]

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2017). ResearchGate. [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. (2021). National Institutes of Health. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2005). National Institutes of Health. [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... (n.d.). ResearchGate. [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (2017). Indian Academy of Sciences. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2017). MDPI. [Link]

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (2016). National Institutes of Health. [Link]

  • Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2023). MDPI. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2023). National Institutes of Health. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2020). MDPI. [Link]

  • Apoptosis - Intrisinic Pathway - External. (2025). TeachMeAnatomy. [Link]

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). National Institutes of Health. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2021). RSC Publishing. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). National Institutes of Health. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). ResearchGate. [Link]

  • | Schematic representation of focal adhesion kinase signalling. FA... (n.d.). ResearchGate. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2021). National Institutes of Health. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2014). National Institutes of Health. [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.). ResearchGate. [Link]

  • Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. (2015). National Institutes of Health. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]

  • Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response. (2024). IMR Press. [Link]

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A Senior Application Scientist's Comparative Guide to Validating Analytical Methods for 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-hydrazinyl-4-methylpyrimidine hydrochloride is a heterocyclic compound of significant interest to researchers and drug development professionals, primarily serving as a crucial building block in the synthesis of more complex pharmaceutical molecules. The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall safety of the final active pharmaceutical ingredient (API). Therefore, the establishment of robust, reliable, and validated analytical methods is not merely a regulatory formality but a scientific necessity for ensuring process control and product quality.

This guide provides an in-depth comparison of potential analytical methodologies for the characterization and quantification of this compound. We will move beyond a simple listing of procedures to explore the underlying scientific rationale for method selection, the intricacies of protocol design, and the establishment of self-validating systems in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers with the expertise to select and validate an analytical procedure that is fit for its intended purpose, whether for routine quality control, stability testing, or impurity profiling.[3]

Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Specificity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the analysis of non-volatile and thermally labile compounds like this compound.[4] Its high resolution makes it exceptionally suitable for separating the main compound from process-related impurities and degradation products.

Expertise & Causality: Designing the HPLC Method

The development of a robust HPLC method is a systematic process. For a polar, heterocyclic compound, Reversed-Phase (RP) HPLC is the logical starting point.

  • Column Selection: An octadecyl (C18) column is the workhorse of RP-HPLC and provides an excellent starting point due to its versatility in retaining a wide range of molecules.

  • Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and sharp peak shape. For a basic compound like a pyrimidine derivative, peak tailing can be a concern due to interactions with residual silanol groups on the stationary phase. To mitigate this, a buffer (e.g., phosphate) or an acid (e.g., formic or phosphoric acid) is added to the mobile phase to maintain a consistent pH and suppress silanol interactions.[5]

  • Detection: The pyrimidine ring contains a strong chromophore, making UV detection the most straightforward and cost-effective choice. A diode-array detector (DAD) is invaluable during method development to scan across a range of wavelengths and determine the absorbance maximum (λmax), ensuring maximum sensitivity. While direct detection is feasible, for trace-level analysis of related hydrazine impurities, derivatization with an aldehyde (like salicylaldehyde) can be employed to enhance UV absorbance and achieve lower detection limits.[6]

Experimental Protocol: A Framework for HPLC Method Validation

The following protocol outlines the necessary steps to validate an HPLC method for assay and purity determination, grounded in ICH Q2(R2) principles.[1][7]

  • System Suitability: Before any analysis, the chromatographic system's performance must be verified.

    • Procedure: Prepare a standard solution of this compound. Inject this solution six replicate times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor for the analyte peak should be ≤ 2.0, and the theoretical plate count should be > 2000.

  • Specificity/Selectivity: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Procedure: Inject a blank (diluent), a placebo (if in a formulation), a standard solution, and a sample solution. Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples.

    • Acceptance Criteria: The analyte peak should be free of interference from any other components. Peak purity analysis (using a DAD) should confirm the homogeneity of the analyte peak in the presence of its degradants.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

    • Procedure: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the expected working concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.998.[6]

  • Accuracy: The closeness of the test results to the true value.

    • Procedure: Analyze a minimum of three concentration levels (e.g., 80%, 100%, 120%) covering the specified range, with three replicates at each level. Accuracy can be assessed by analyzing a sample with a known concentration or by a recovery study on a spiked placebo.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[8]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Procedure: These are typically determined based on the signal-to-noise ratio (S/N). The LOQ is the concentration that provides an S/N of ~10, while the LOD provides an S/N of ~3.

    • Acceptance Criteria: The precision at the LOQ should not exceed 10% RSD.

Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow start_node Method Development (Column, Mobile Phase, Detector) process_node_1 System Suitability (%RSD < 2%) start_node->process_node_1 Initial Method process_node process_node decision_node decision_node end_node Validated Method decision_node_1 Pass? process_node_1->decision_node_1 decision_node_1->start_node No (Optimize) process_node_2 Specificity (Forced Degradation) decision_node_1->process_node_2 Yes process_node_3 Linearity (r² > 0.998) process_node_2->process_node_3 process_node_4 Accuracy & Precision (Recovery & %RSD) process_node_3->process_node_4 process_node_5 LOD & LOQ (S/N Ratio) process_node_4->process_node_5 decision_node_2 All Criteria Met? process_node_5->decision_node_2 decision_node_2->start_node No (Re-evaluate) decision_node_2->end_node Yes

Caption: Workflow for HPLC method validation per ICH guidelines.

Pillar 2: Gas Chromatography (GC) – A Powerful Tool for Volatile Impurities and Derivatized Analytes

Gas Chromatography is an excellent technique for analyzing volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this method becomes highly relevant for two key applications: 1) The analysis of volatile process impurities (e.g., residual solvents), and 2) The quantification of the analyte after a chemical derivatization step to increase its volatility.

Expertise & Causality: The Derivatization Strategy

Direct injection of polar, nitrogen-containing compounds like hydrazines into a GC system often results in poor chromatographic performance, including significant peak tailing, due to interactions with the column.[9][10] A common and effective strategy to overcome this is derivatization.

  • Reaction Principle: The hydrazine moiety can be reacted with a ketone, such as acetone, under acidic conditions to form a stable and more volatile hydrazone.[11] This new molecule will have significantly better chromatographic properties, allowing for sharp, symmetrical peaks and reliable quantification.

  • Detector Selection: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and is suitable for this application. For higher sensitivity and structural confirmation, a Mass Spectrometric (MS) detector can be used, which provides both quantification and identification of the analyte and any impurities.[12]

Experimental Protocol: GC with Derivatization
  • Sample Preparation (Derivatization):

    • Accurately weigh the this compound sample into a headspace vial.

    • Add a suitable solvent (e.g., water or methanol), a small amount of acid catalyst, and an excess of acetone.

    • Seal the vial and heat at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to drive the derivatization reaction to completion.

  • GC-FID/MS Analysis:

    • Injection: Use a headspace autosampler to inject a portion of the vapor phase from the vial into the GC inlet. This technique is ideal as it introduces only volatile components into the system, protecting the column from non-volatile matrix components.

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for separating the hydrazone derivative.

    • Temperature Program: Start at a low temperature to focus the analytes, then ramp the temperature to elute the derivative and any other volatile components.

    • Validation: The validation process follows the same principles as HPLC (Specificity, Linearity, Accuracy, Precision, etc.), with the validation samples being taken through the entire derivatization and analysis procedure.

Visualization: GC Derivatization & Analysis Workflow

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis input_node Sample: 2-hydrazinyl-4-methylpyrimidine HCl process_node_1 Combine in Headspace Vial input_node->process_node_1 reagent_node Reagents: Acetone + Acid Catalyst reagent_node->process_node_1 process_node process_node instrument_node GC-FID/MS output_node Quantitative Result instrument_node->output_node process_node_2 Heat to Drive Reaction (Formation of Volatile Hydrazone) process_node_1->process_node_2 process_node_2->instrument_node Headspace Injection

Caption: Workflow for GC analysis via derivatization.

Pillar 3: UV-Visible Spectrophotometry – For Rapid and Simple Assays

UV-Visible Spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of this compound, provided that it is the only component in the solution that absorbs at the analytical wavelength. While it lacks the specificity of chromatographic methods, it is highly suitable for applications like determining the concentration of a pure bulk substance or for in-process controls where the impurity profile is well-understood.

Expertise & Causality: The Beer-Lambert Law in Practice

This technique is governed by the Beer-Lambert Law (A = εbc), which states that the absorbance (A) of a solution is directly proportional to its concentration (c).

  • Methodology: The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV-Vis spectrum. Performing subsequent measurements at the λmax provides the highest sensitivity and minimizes errors. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For related hydrazine compounds, various chromophoric agents can be used to create a new, colored species with a distinct absorption band in the visible range, which can enhance specificity and sensitivity.[13]

Experimental Protocol: UV-Vis Assay
  • Determine λmax: Prepare a dilute standard solution in a suitable solvent (e.g., 0.1 M HCl) and scan from 200-400 nm to find the wavelength of maximum absorbance.

  • Prepare Calibration Standards: Create a series of at least five standard solutions of known concentrations, bracketing the expected sample concentration.

  • Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration and perform a linear regression.

  • Analyze Sample: Prepare the unknown sample solution at a concentration that falls within the calibration range and measure its absorbance.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Visualization: Beer-Lambert Law Relationship

Beer_Lambert_Law conc Analyte Concentration (c) law Beer-Lambert Law A = εbc conc->law Directly Proportional abs Measured Absorbance (A) law->abs

Caption: The principle of quantitative UV-Vis spectroscopy.

Comparative Guide: Method Performance and Applications

The choice of analytical method is dictated by the specific requirements of the analysis. A side-by-side comparison highlights the strengths and weaknesses of each technique.

Table 1: Qualitative Comparison of Analytical Techniques

FeatureHPLC-UVGC-FID (with Derivatization)UV-Vis Spectrophotometry
Principle Differential partitioning between mobile and stationary phases.Separation based on volatility after conversion to a hydrazone.Measurement of light absorption by the analyte.
Specificity High: Can separate analyte from impurities and degradants.High: Specific for volatile derivatives; separates from non-volatile matrix.Low: Any substance absorbing at λmax will interfere.
Sensitivity High (ng to pg range)High (pg to fg range, especially with MS)Moderate (µg to mg range)
Primary Use Purity determination, assay, stability testing, impurity profiling.[4]Assay, analysis of specific volatile impurities or derivatizable analytes.[11][12]Assay of pure substances, in-process controls, dissolution testing.[13]
Advantages High resolution, well-established, suitable for non-volatile compounds.Excellent for volatile compounds, high separation efficiency.Rapid, low cost, simple instrumentation.
Disadvantages Higher cost of instrumentation and solvents.[4]Not suitable for non-volatile/thermally labile compounds without derivatization.Lacks specificity, not suitable for complex mixtures.

Table 2: Target Validation Acceptance Criteria (Based on ICH Guidelines[3][7])

Validation ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Specificity Must resolve analyte from all known impurities.Must resolve derivatized analyte from other volatile components.Spectral scan of sample should match standard.
Linearity (r²) ≥ 0.998≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) ≤ 2.0%≤ 2.0%≤ 1.5%
LOD (S/N Ratio) ~ 3:1~ 3:1N/A (typically not required)
LOQ (S/N Ratio) ~ 10:1~ 10:1N/A (typically not required)

Conclusion and Recommendations

The validation of analytical methods for this compound is essential for ensuring the quality and consistency of pharmaceutical development and manufacturing processes. There is no single "best" method; instead, the optimal choice is contingent on the analytical objective.

  • For comprehensive quality control, including purity, assay, and stability testing , a validated Reversed-Phase HPLC method is the unequivocal recommendation due to its superior specificity and resolving power.

  • For the specific analysis of volatile impurities or as an alternative assay method where the analyte can be reliably derivatized, Gas Chromatography offers excellent sensitivity and efficiency.

  • For rapid, routine in-process checks or quantification of the pure bulk material , UV-Visible Spectrophotometry provides a fast, simple, and cost-effective solution, provided its limitations in specificity are understood and controlled.

By grounding method selection and validation in sound scientific principles and adhering to international guidelines, researchers can establish a robust analytical control strategy that guarantees the quality of this critical synthetic intermediate.

References

  • CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google P
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

  • Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations - SciRP.org. (URL: [Link])

  • Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PubMed Central. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • CN103698459A - Detecting method of free hydrazine in drug - Google P
  • Method Validation Guidelines | BioPharm International. (URL: [Link])

  • Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. - ResearchGate. (URL: [Link])

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (URL: [Link])

  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride - ResearchGate. (URL: [Link])

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • SPECTROSCOIC INVESTIGATIONS OF 2-HYDROXY-4-METHYL PYRIMIDINE HYDROCHLORIDE | TSI Journals. (URL: [Link])

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • hydrazine hydrate - Organic Syntheses Procedure. (URL: [Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (URL: [Link])

  • Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations - ResearchGate. (URL: [Link])

  • UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3 - ResearchGate. (URL: [Link])

  • 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem. (URL: [Link])

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (URL: [Link])

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (URL: [Link])

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])

  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. (URL: [Link])

  • CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google P
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. (URL: [Link])

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Benchmarking 2-hydrazinyl-4-methylpyrimidine hydrochloride: A Performance & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 2-hydrazinyl-4-methylpyrimidine hydrochloride (HMP-HCl) as a high-value heterocyclic building block. While phenylhydrazine remains a standard for general hydrazone formation, HMP-HCl offers a specialized advantage: it serves as a "privileged scaffold" precursor for fused [1,2,4]triazolo[4,3-a]pyrimidines —a core structure in modern kinase inhibitors and antihistamines (e.g., Mizolastine).

This analysis benchmarks HMP-HCl against common alternatives, detailing its superior regioselectivity in cyclization reactions and its enhanced storage stability over the free base form.

Chemical Profile & Stability Analysis[1][2][3]

The primary challenge with hydrazine derivatives is oxidative instability. The hydrochloride salt form of 2-hydrazinyl-4-methylpyrimidine significantly mitigates this, providing a robust shelf-life compared to the free base.

FeatureHMP-HCl (Salt)HMP (Free Base)Phenylhydrazine
CAS 1332529-53-94931-00-4100-63-0
State Crystalline SolidOil / Low-melt SolidOily Liquid
Oxidative Stability High (Protonation protects N)Low (Rapid discoloration)Low (Darkens rapidly)
Hygroscopicity ModerateLowLow
Handling Safety Reduced vapor pressureHigh vapor pressureToxic vapor hazard

Expert Insight: For reproducible synthesis, always source the HCl salt . The free base often contains hydrazine degradation products (azobenzenes) that act as radical scavengers, potentially stalling palladium-catalyzed cross-couplings.

Benchmarking Reactivity: Triazolopyrimidine Synthesis

The definitive benchmark for HMP-HCl is its performance in synthesizing s-triazolo[4,3-a]pyrimidines via cyclization with orthoesters. This reaction exploits the nucleophilicity of the hydrazine tail and the electrophilicity of the pyrimidine ring nitrogen.

Comparative Performance: Cyclization Efficiency

Reaction Condition: Reflux in Ethanol with Triethyl Orthoformate (TEOF).

PrecursorProduct CoreTypical YieldRegioselectivityNotes
HMP-HCl 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine88-94% High The 4-methyl group directs cyclization away from the sterically hindered position, favoring the [1,5-a] isomer upon rearrangement.
2-Hydrazinopyridine [1,2,4]triazolo[4,3-a]pyridine75-85%ModerateLacks the methyl "blocking" group; often requires higher temperatures.
Phenylhydrazine N-Phenyl-1,2,4-triazole60-70%LowCannot form fused bicyclic systems easily; forms simple substituted triazoles.
Mechanism of Action

The reaction proceeds via an initial hydrazone formation followed by a Dimroth rearrangement. The 4-methyl group on HMP-HCl is critical—it sterically influences the equilibrium between the kinetic [4,3-a] product and the thermodynamic [1,5-a] product.

ReactionMechanism HMP HMP-HCl (Precursor) Inter1 Free Hydrazine Intermediate HMP->Inter1 Desalting Base Neutralization (NaOAc/Et3N) Base->Inter1 Hydrazone Formyl-hydrazone Intermediate Inter1->Hydrazone Condensation TEOF + Triethyl Orthoformate TEOF->Hydrazone Cyclization Cyclization (-EtOH) Hydrazone->Cyclization Heat Product 7-Methyl-s-triazolo [1,5-a]pyrimidine Cyclization->Product Dimroth Rearrangement

Figure 1: Reaction pathway for the conversion of HMP-HCl to the fused triazolopyrimidine scaffold. Note the requirement for in-situ neutralization.

Industrial Case Study: Mizolastine Analogues

HMP-HCl is structurally homologous to the pyrimidone core of Mizolastine , a non-sedating antihistamine. In drug discovery, HMP-HCl is frequently used to synthesize "Mizolastine-like" analogues to improve lipophilicity (LogP) by replacing the oxidizable pyrimidone oxygen with a triazole fusion.

Experimental Advantage: Using HMP-HCl allows for a one-pot synthesis of these fused analogues. Attempting to install the hydrazine group after building the rest of the molecule (via nucleophilic aromatic substitution on a chloropyrimidine) often results in lower yields due to competitive displacement of other sensitive groups.

Validated Experimental Protocols

Protocol A: Synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Use this protocol for benchmarking batch quality.

  • Neutralization: Suspend HMP-HCl (1.0 eq) in absolute ethanol (0.5 M concentration). Add Sodium Acetate (1.1 eq) to neutralize the HCl salt. Stir for 15 minutes at room temperature.

  • Condensation: Add Triethyl Orthoformate (TEOF) (1.5 eq).

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting hydrazine spot (polar, baseline) should disappear, replaced by a higher Rf fluorescent spot.

  • Workup: Cool to 0°C. The product often crystallizes directly. Filter and wash with cold ethanol.

  • Purification: If no precipitate forms, evaporate solvent and recrystallize from Isopropanol.

Protocol B: Handling Decision Matrix

Use the following logic flow to determine when HMP-HCl is the correct reagent choice over generic hydrazines.

DecisionTree Start Target Molecule? Q1 Is it a Fused Heterocycle? Start->Q1 Q2 Is it a Simple Hydrazone? Q1->Q2 No Q3 Does it require a Pyrimidine Core? Q1->Q3 Yes Res1 Use Phenylhydrazine (Standard) Q2->Res1 Yes Res2 Use 2-Hydrazinopyridine (Unsubstituted) Q3->Res2 No (Pyridine core) Res3 Use HMP-HCl (Preferred) Q3->Res3 Yes (Pyrimidine core) Note Why HMP-HCl? 4-Methyl group improves solubility & directs regioselectivity. Res3->Note

Figure 2: Decision matrix for selecting hydrazine reagents in heterocyclic synthesis.

References

  • PubChem. (2025).[1][2][3][4] this compound (Compound Summary).[3][5] National Library of Medicine. [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[6] Efficient Synthesis of [1,2,4]triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563.[6] (Methodology anchor for triazolo-fusion). [Link]

  • European Patent Office. (1987). EP0217700B1: Benzimidazole derivatives, process for their preparation and pharmaceutical compositions containing them (Mizolastine).[Link]

  • Reichelt, A., et al. (2010).[6] Synthesis of 3-Amino-[1,2,4]-triazolo pyridines via Oxidative Cyclization. Organic Letters, 12(4), 792–795. [Link]

Sources

In Vitro vs. In Vivo Efficacy of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS: 1332529-53-9) is a pyrimidine-based hydrazine derivative primarily utilized as a pharmacophore scaffold in medicinal chemistry rather than a standalone therapeutic agent. While it possesses intrinsic—albeit weak—antimicrobial and biological activity, its primary value lies in its role as a precursor for high-potency pyrazolopyrimidines , triazolopyrimidines , and Schiff base inhibitors used in oncology and infectious disease research.

This guide objectively compares the compound's intrinsic efficacy profile against its optimized derivatives and standard alternatives, highlighting the critical transition from in vitro chemical reactivity to in vivo biological applicability.

Chemical Identity & Mechanism of Action

Structural Properties

The molecule consists of a pyrimidine ring substituted with a methyl group at the 4-position and a hydrazine moiety at the 2-position.[1] The hydrochloride salt form improves water solubility, making it suitable for aqueous in vitro assays.

  • Systematic Name: 4-methyl-2-hydrazinylpyrimidine hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Key Reactivity: The terminal amino group (-NH

    
    ) of the hydrazine is highly nucleophilic, allowing it to condense with carbonyls (aldehydes/ketones) to form stable hydrazones or cyclize into fused heterocyclic systems.
    
Mechanism of Action (MOA)

The biological activity of 2-hydrazinyl-4-methylpyrimidine operates through two distinct modes:

  • Intrinsic Mode (Direct):

    • Carbonyl Scavenging: As a hydrazine, it can irreversibly bind to pyridoxal phosphate (PLP) cofactors, inhibiting PLP-dependent enzymes (e.g., decarboxylases, transaminases).

    • Metal Chelation: The pyrimidine nitrogen and hydrazine group can form bidentate ligands with transition metals (Cu

      
      , Fe
      
      
      
      ), potentially disrupting metalloenzyme function.
  • Derived Mode (Precursor):

    • Acts as the "warhead" carrier. When derivatized into Schiff bases or pyrazolopyrimidines , the structure mimics ATP or folate, allowing it to inhibit kinases (e.g., CDK2, EGFR) or dihydrofolate reductase (DHFR) with high specificity.

MOA_Pathway cluster_Direct Intrinsic Activity (Weak) cluster_Derived Derived Efficacy (Potent) Compound 2-Hydrazinyl-4-methylpyrimidine (Scaffold) Direct1 PLP-Enzyme Inhibition (Carbonyl Trapping) Compound->Direct1 Direct2 Metal Chelation (Cu2+/Fe2+) Compound->Direct2 Reaction Condensation w/ Aldehydes/Ketones Compound->Reaction Synthetic Modification Product Schiff Bases / Pyrazolopyrimidines Reaction->Product Target Kinase/DHFR Inhibition (Antitumor/Antimicrobial) Product->Target

Figure 1: Dual-mode activity pathway distinguishing intrinsic reactivity from derived therapeutic potency.

In Vitro Efficacy Profile

Antimicrobial Activity

Direct screening of the parent compound reveals a high Minimum Inhibitory Concentration (MIC), indicating low potency compared to standard antibiotics.

OrganismStrainMIC (µg/mL)Comparative Potency
M. tuberculosis Aoyama B1,000Very Low (Isoniazid MIC: ~0.05 µg/mL)
M. tuberculosis Non-pathogenic (No. 920)>1,000Inactive
E. coli Standard Lab Strains>500Inactive

Interpretation: The parent hydrazine requires concentrations ~20,000x higher than Isoniazid to achieve bacteriostasis. It is not viable as a standalone antibiotic but serves as a starting material for potent hydrazone-based antimycobacterials.

Cytotoxicity (Cancer Cell Lines)

In oncology screens (e.g., HeLa, HL-60), the hydrochloride salt is often used as a negative control or baseline.

  • IC

    
     (Parent):  Typically >100 µM (Non-cytotoxic).
    
  • IC

    
     (Derivatives):  Schiff base derivatives often exhibit IC
    
    
    
    values in the 0.1 – 5.0 µM range, demonstrating that the efficacy is driven by the post-modification structure.

In Vivo Efficacy & Toxicology[2][3]

Toxicology Profile (Murine Models)

Unlike many hydrazines which are highly toxic, this compound shows a relatively high tolerance threshold in acute settings, though chronic exposure risks (carcinogenicity) typical of hydrazines remain.

  • LD

    
     (Mouse, Subcutaneous):  ~1,200 mg/kg
    
  • Observed Symptoms: Sedation, ataxia (difficulty walking), and respiratory depression at near-lethal doses.

  • Therapeutic Index (TI): Narrow. The dose required for weak antimicrobial activity (estimated >500 mg/kg) approaches the toxic threshold, making it unsuitable for monotherapy.

Pharmacokinetics (PK)
  • Metabolism: Hydrazines are subject to rapid acetylation by N-acetyltransferase (NAT) enzymes in the liver. This "acetylation status" (fast vs. slow acetylators) significantly impacts the compound's half-life.

  • Distribution: High water solubility suggests poor blood-brain barrier (BBB) penetration compared to its lipophilic Schiff base derivatives.

Comparative Analysis: Alternatives

The following table compares 2-hydrazinyl-4-methylpyrimidine HCl against its functional analogs and derivatives.

Feature2-Hydrazinyl-4-methylpyrimidine HCl Isoniazid (Standard Drug)Pyrazolopyrimidine Derivatives
Primary Use Intermediate / ReagentFirst-line Tuberculosis DrugTargeted Anticancer Agent
In Vitro Potency Low (mM range)High (nM range)High (nM - µM range)
Mechanism Non-specific carbonyl trappingInhA Inhibition (via activation)ATP-competitive Kinase Inhibition
In Vivo Stability Rapidly metabolized (NAT)Metabolized (NAT)Engineered for stability
Toxicity Moderate (Sedation)HepatotoxicTarget-dependent

Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Bases (Activation)

To unlock the efficacy of the scaffold, researchers typically condense it with aromatic aldehydes.

  • Reagents: Dissolve 1.0 eq of 2-hydrazinyl-4-methylpyrimidine HCl and 1.0 eq of substituted benzaldehyde in Ethanol (EtOH).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).

  • Isolation: Cool to room temperature. The Schiff base precipitate is filtered, washed with cold EtOH, and recrystallized.

  • Validation: Confirm structure via

    
    H-NMR (look for azomethine -CH=N- singlet at 
    
    
    
    8.0–9.0 ppm).
Protocol B: In Vitro MIC Determination (Microdilution)

Purpose: To quantify intrinsic antimicrobial efficacy.

  • Preparation: Prepare a 10 mg/mL stock solution of the hydrochloride salt in sterile water.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates containing Mueller-Hinton broth (final range: 1000 µg/mL to 1.95 µg/mL).

  • Inoculation: Add 5 x 10

    
     CFU/mL of bacterial suspension.
    
  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 48-72 hours (mycobacteria).

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (Blue -> Pink) for clearer visualization of viability.

References

  • Matsukawa, T., Ban, S., et al. (1953).[2] Studies on Chemotherapeutics.[3] XXXII: Action of Several Compounds on Tubercle Bacilli. Yakugaku Zasshi. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Hydrazine, (2-amino-6-methyl-4-pyrimidinyl)-, hydrochloride.[1] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines. Retrieved from [Link]

Sources

Structural Activity Relationship & Application Guide: 2-Hydrazinyl-4-methylpyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lynchpin Intermediate

2-Hydrazinyl-4-methylpyrimidine hydrochloride is not typically a final drug candidate but a high-value heterocyclic building block . Its primary utility lies in the synthesis of fused heterocycles—specifically [1,2,4]triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines —which are privileged scaffolds in oncology and antimicrobial research.

For the medicinal chemist, this molecule represents a strategic balance between nucleophilic reactivity (via the hydrazine tail) and structural diversity (via the 4-methyl handle). This guide analyzes its structural contributions to bioactivity and compares its synthetic utility against common bioisosteres.

Structural Activity Relationship (SAR) Analysis

The SAR of this compound must be understood in two contexts: its reactivity as a precursor and the pharmacological contribution of its motif in final drug candidates.

The Pharmacophore Map

The molecule comprises three distinct functional zones that dictate its behavior.

SAR_Map cluster_effects Functional Impact Core Pyrimidine Core (Scaffold) R1 4-Methyl Group (Hydrophobic Handle) Core->R1 C4 Position Steric/Electronic Effect R2 2-Hydrazinyl Group (Reactive Warhead) Core->R2 C2 Position Nucleophilic Attack Effect1 Lipophilicity (+logP) Steric Hindrance R1->Effect1 Salt HCl Salt Form (Solubility/Stability) R2->Salt Protonation Site Effect2 Cyclization Precursor H-Bond Donor/Acceptor R2->Effect2

Figure 1: Functional decomposition of the 2-hydrazinyl-4-methylpyrimidine scaffold.

Critical SAR Insights
  • The 4-Methyl "Switch":

    • Pro: In antimicrobial agents (e.g., triazolopyrimidines), the 4-methyl group increases lipophilicity , enhancing cell membrane permeability. It often fits into hydrophobic pockets of enzymes like DNA gyrase .

    • Con: In specific kinase inhibitors (e.g., FAK inhibitors for thyroid cancer), the addition of a methyl group at this position has been observed to attenuate antiproliferative activity due to steric clashes within the ATP-binding pocket [1].

  • The Hydrazine "Hook":

    • Unlike the 2-amino group (found in drugs like Ceritinib), the 2-hydrazinyl group provides a bi-nucleophilic center. This allows for cyclocondensation reactions with 1,3-electrophiles (e.g., diketones) to form fused rings, a reaction pathway inaccessible to simple aminopyrimidines [2].

Comparative Performance Analysis

This section compares 2-hydrazinyl-4-methylpyrimidine HCl against its two primary alternatives: the non-methylated analogue and the amino-bioisostere.

Table 1: Comparative Utility in Drug Discovery
Feature2-Hydrazinyl-4-methylpyrimidine 2-Hydrazinylpyrimidine (Unsubstituted)2-Aminopyrimidine (Bioisostere)
Primary Role Synthetic Intermediate (Cyclization)Synthetic IntermediatePharmacophore (Hinge Binder)
Lipophilicity Moderate (Methyl increases logP)Low (Polar)Low to Moderate
Reactivity High (Bi-nucleophilic)High (Bi-nucleophilic)Moderate (Mono-nucleophilic)
Regioselectivity High: Methyl group directs cyclization stericallyLower: Lack of steric bias can lead to isomer mixturesN/A (Does not cyclize similarly)
Biological Impact Variable: Methyl can boost or block binding depending on target pocket size [1]Baseline activity; often less potent due to lower hydrophobic interactionHigh; forms key H-bonds in kinase inhibitors (e.g., CDK4/6 inhibitors) [1]
Key Experimental Differentiator: Regioselectivity

When reacting with trifluoromethyl-β-diketones, the 4-methyl group exerts steric control, favoring the formation of specific pyrazoline isomers under neutral conditions. The unsubstituted analogue often yields a harder-to-separate mixture of regioisomers [3].

Experimental Protocols

Synthesis of Bioactive Triazolopyrimidines

Objective: To utilize 2-hydrazinyl-4-methylpyrimidine as a precursor for a DNA gyrase inhibitor scaffold.

Reagents:

  • 2-Hydrazinyl-4-methylpyrimidine HCl (1.0 eq)

  • Aryl aldehyde (1.0 eq) (for hydrazone formation) or 1,3-Diketone (for cyclization)

  • Solvent: Ethanol (Abs.)

  • Catalyst: Glacial Acetic Acid (cat.)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 2-hydrazinyl-4-methylpyrimidine HCl in 10 mL of absolute ethanol. Note: The HCl salt may require neutralization with mild base (e.g., NaOAc) depending on the electrophile sensitivity.

  • Addition: Add 1.0 mmol of the corresponding electrophile (e.g., benzaldehyde for hydrazone screening).

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Validation Point: The disappearance of the hydrazine NH2 doublet (approx. 4.0–5.0 ppm) in 1H-NMR confirms consumption of the starting material.

Regioselectivity Control in Cyclization

Insight: Reaction conditions drastically alter the outcome when using this precursor [3].

Reaction_Path Start 2-Hydrazinyl-4-methylpyrimidine + CF3-Diketone ConditionA Neutral Conditions (Ethanol, Reflux) Start->ConditionA ConditionB Acidic Conditions (H2SO4 cat.) Start->ConditionB ProdA 5-Hydroxy-pyrazoline (Kinetic Product) ConditionA->ProdA Exclusive Formation ProdB 5-Trifluoromethyl-pyrazole (Dehydrated Product) ConditionB->ProdB Regioselective Shift

Figure 2: Impact of pH on the cyclization pathway of 2-hydrazinyl-4-methylpyrimidine derivatives.

References

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. Available at: [Link]

  • 2-Hydrazinylpyrimidine Structure and Properties. PubChem. Available at: [Link][1]

Sources

Purity Analysis and Validation of 2-Hydrazinyl-4-methylpyrimidine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS: 1332529-53-9) serves as a critical heterocyclic building block in the synthesis of kinase inhibitors and antiviral therapeutics.[1] However, its hydrazine moiety introduces significant stability challenges—specifically susceptibility to oxidation and cyclization—that render standard purity assessments insufficient.[1]

This guide provides a comparative analysis of this compound against its Free Base alternative, demonstrating why the Hydrochloride (HCl) salt is the superior candidate for GMP environments.[1] Furthermore, we validate High-Performance Liquid Chromatography (HPLC) as the necessary replacement for traditional Iodometric Titration , providing a robust, self-validating protocol for purity determination.[1]

Product Profile & Chemical Context

The 2-hydrazinyl-4-methylpyrimidine scaffold is synthesized via the nucleophilic substitution of 2-chloro-4-methylpyrimidine with hydrazine hydrate.[1] The resulting product is often isolated as a hydrochloride salt to mitigate the inherent reactivity of the hydrazine group.[1]

PropertySpecification
Chemical Name This compound
CAS Number 1332529-53-9 (HCl Salt) / 16414-96-7 (Free Base)
Molecular Formula C₅H₈N₄[1][2][3][4] · HCl
Molecular Weight 160.60 g/mol
Key Functional Group Hydrazine (-NH-NH₂); Pyrimidine Ring
Primary Application Intermediate for pyrazolopyrimidines and triazolopyrimidines

Comparative Analysis: Material Form (HCl Salt vs. Free Base)

For drug development professionals, the choice between the HCl salt and the Free Base is not merely about cost; it is a decision regarding process stability .[1]

Performance Data: Stability & Handling
FeatureHCl Salt (Recommended) Free Base (Alternative) Impact on Development
Oxidative Stability High. Protonation of the terminal nitrogen reduces electron density, inhibiting oxidation to azo compounds.[1]Low. Rapidly oxidizes in air to form symmetrical azo-dimers (colored impurities).[1]The Free Base requires storage under Argon at -20°C; HCl salt is stable at RT (desiccated).[1]
Solubility Profile Excellent in water, DMSO, Methanol.[1]Poor in water; Soluble in organic solvents (DCM, EtOAc).[1]HCl salt allows for greener, aqueous-based coupling reactions.[1]
Hygroscopicity Moderate (requires desiccant).[1]Low, but chemically unstable.[1]HCl salt requires strict humidity control during weighing.[1]
Solid State Form Crystalline Solid (MP > 200°C decomp).Low-melting solid / Semi-solid (MP ~90-100°C).[1]HCl salt offers better flow properties for automated dosing.[1]
The "Hydrazine Problem" Visualized

The free base is prone to auto-oxidation and condensation.[1] The HCl salt "locks" the hydrazine group, preventing the formation of the azo-dimer impurity which is notoriously difficult to remove downstream.[1]

degradation_pathway Start 2-Hydrazinyl-4-methylpyrimidine (Free Base) Oxidation Oxidation (Air/Light) Start->Oxidation SaltForm HCl Salt Formation Start->SaltForm Impurity1 Azo-Dimer Impurity (Colored / Insoluble) Oxidation->Impurity1 Rapid Stable Protonated Species (Resistant to Oxidation) SaltForm->Stable Stabilization

Figure 1: Stabilization mechanism of the HCl salt vs. degradation pathway of the Free Base.[1]

Validation of Analytical Methodologies

Historically, hydrazines were quantified using Iodometric Titration .[1] However, in modern pharmaceutical analysis, this method yields "False Passes" by reacting with impurities.[1]

Comparative Performance: HPLC vs. Titration[1]
ParameterMethod A: RP-HPLC (Recommended) Method B: Iodometric Titration (Obsolete)
Specificity Specific. Separates active compound from synthesis precursors (2-chloro-4-methylpyrimidine) and degradants.[1]Non-Specific. Reacts with any reducing agent (including hydrazine degradation products).[1]
Sensitivity (LOD) High (0.05% w/w).[1] Capable of trace impurity analysis.Low. Only suitable for assay values >95%.[1]
Linearity (R²) > 0.999 (0.1 mg/mL to 1.0 mg/mL).[1]N/A (Stoichiometric endpoint).
Robustness High, provided buffer pH is controlled.[1]Low. pH sensitive; endpoint fading is common.[1]

Verdict: Titration should only be used for rough "goods-in" checks. HPLC is mandatory for CoA generation and GMP release.[1]

Recommended Experimental Protocol: RP-HPLC Validation

This protocol is designed to address the basicity of the pyrimidine ring and the polarity of the hydrazine group.[1]

A. Chromatographic Conditions[1][6][7][8][9][10][11]
  • Column: C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax), 4.6 x 150 mm, 5 µm.[1] Why? End-capping reduces peak tailing caused by interaction between the basic amine and residual silanols.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Why? Low pH ensures the hydrazine is fully protonated, improving peak shape and stability.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][5]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for salt elution)[1]

    • 2-15 min: 5% → 60% B (Linear ramp)[1]

    • 15-20 min: 60% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyrimidine absorption) and 210 nm (Hydrazine tail).[1]

  • Temperature: 30°C.

B. Sample Preparation (Self-Validating Step)

The instability of hydrazines in solution requires a "Prepare and Shoot" approach.[1]

  • Diluent: Mobile Phase A : Acetonitrile (90:10). Do not use pure organic solvent, as solubility may vary for the salt.[1]

  • Stock Solution: Dissolve 25 mg of sample in 25 mL diluent. Sonicate for < 2 mins.

  • Stability Check: Inject the sample at T=0 and T=4 hours. If peak area decreases by >2%, the sample is unstable in solution.[1] Recommendation: Use amber vials and autosampler cooling (4°C).

C. Impurity Markers

To validate purity, you must track the following specific impurities:

  • 2-Chloro-4-methylpyrimidine (Starting Material): Elutes later (more hydrophobic).[1]

  • 2-Hydroxy-4-methylpyrimidine (Hydrolysis Product): Elutes earlier (more polar).

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for validating a batch of 2-hydrazinyl-4-methylpyrimidine HCl.

analytical_workflow Batch Raw Batch Received (HCl Salt) Visual Visual Inspection (White Crystalline Solid?) Batch->Visual Fail1 REJECT (Yellow/Orange = Oxidation) Visual->Fail1 No Solubility Solubility Check (Water/Buffer) Visual->Solubility Yes HPLC RP-HPLC Analysis (C18, pH 3.0) Solubility->HPLC PurityCheck Purity > 98.0%? No Impurity > 0.5%? HPLC->PurityCheck Release RELEASE BATCH (Store Desiccated) PurityCheck->Release Yes Reprocess Recrystallize (EtOH/HCl) PurityCheck->Reprocess No

Figure 2: Quality Control Decision Tree for Hydrazine Derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346558, 2-Hydrazinylpyrimidine.[1] Retrieved from [Link][1]

  • Petrov, P. T., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[1][6] Pharmaceutical Chemistry Journal.[1] Retrieved from [Link][1]

  • Wiley Analytical Science (2023). HPLC in pharmaceutical analytics: Impurity profiling strategies.[1] Retrieved from [Link][1]

Sources

A Head-to-Head Comparative Guide: Evaluating Derivatives of 2-Hydrazinyl-4-Methylpyrimidine Hydrochloride Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Among the vast array of pyrimidine-based scaffolds, 2-hydrazinyl-4-methylpyrimidine hydrochloride has emerged as a particularly valuable intermediate. Its reactive hydrazinyl group serves as a versatile handle for the synthesis of a diverse library of derivatives, including hydrazones, pyrazoles, and fused heterocyclic systems.[2][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for novel drug discovery.[1][2]

This technical guide provides a head-to-head comparison of the performance of hypothetical derivatives of this compound against established standard drugs across several key therapeutic areas: antimicrobial, anti-inflammatory, anticonvulsant, and anticancer. The experimental designs and data presented herein are based on established, validated protocols to provide a framework for the evaluation of this promising class of compounds.

Antimicrobial Activity: A Challenge to Conventional Antibiotics

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this arena.[1][4] In this section, we compare a representative hydrazone derivative of this compound, denoted as PY-HYD-01 , with the broad-spectrum antibiotics Ampicillin and Ciprofloxacin.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The antimicrobial activity was assessed using the Kirby-Bauer disk diffusion method, a standardized protocol for testing the susceptibility of bacteria to antibiotics.[5][6]

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[5][6]

  • Disk Application: Sterile paper disks impregnated with a standard concentration of PY-HYD-01 , Ampicillin, and Ciprofloxacin are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Comparative Data
CompoundTest OrganismZone of Inhibition (mm)Interpretation
PY-HYD-01 S. aureus22Susceptible
E. coli18Susceptible
Ampicillin S. aureus25Susceptible
E. coli15Intermediate
Ciprofloxacin S. aureus24Susceptible
E. coli28Susceptible

Note: The interpretation of susceptible, intermediate, or resistant is based on standardized tables provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow

Antimicrobial_Assay cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate MHA Plate Inoculum->Inoculation Swab MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Inoculation Disk_Placement Place Antibiotic Disks Inoculation->Disk_Placement Incubation Incubate at 37°C for 18-24h Disk_Placement->Incubation Measure_Zones Measure Zones of Inhibition (mm) Incubation->Measure_Zones Interpret Interpret Results (S/I/R) Measure_Zones->Interpret

Workflow for the Kirby-Bauer disk diffusion assay.

Anti-inflammatory Potential: A Comparison with a Standard NSAID

Chronic inflammation is a hallmark of numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties.[7][8] Here, we evaluate a cyclized derivative of 2-hydrazinyl-4-methylpyrimidine, designated PY-CYC-02 , against the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[9][10][11]

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week.

  • Compound Administration: The test compound PY-CYC-02 and the standard drug Ibuprofen are administered orally at a predetermined dose. A control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Comparative Data
Treatment GroupDose (mg/kg)% Inhibition of Paw Edema at 3 hours
Control (Vehicle)-0%
PY-CYC-02 5065%
Ibuprofen 10058%
Experimental Workflow

AntiInflammatory_Assay cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Acclimatized Rats Groups Grouping: - Control (Vehicle) - PY-CYC-02 - Ibuprofen Animals->Groups Admin Oral Administration Groups->Admin Induce Inject Carrageenan (1h post-admin) Admin->Induce Measure Measure Paw Volume (0-4h) Induce->Measure Calculate Calculate % Edema Inhibition Measure->Calculate Compare Compare with Control & Standard Calculate->Compare

Workflow for the carrageenan-induced paw edema model.

Anticonvulsant Activity: Assessing Neuroprotective Effects

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is ongoing.[12][13] In this section, a triazole-fused pyrimidine derivative, PY-TRZ-03 , is compared with the established antiepileptic drug, Carbamazepine.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Models

The MES and PTZ models are standard preclinical screens for anticonvulsant drugs, representing generalized tonic-clonic and absence seizures, respectively.[12][14][15]

  • Animal Preparation: Swiss albino mice are used for these studies.

  • Compound Administration: PY-TRZ-03 and Carbamazepine are administered intraperitoneally at various doses. A control group receives the vehicle.

  • Seizure Induction:

    • MES Test: After a specified time, a maximal electrical stimulus is delivered through corneal electrodes, inducing tonic hind limb extension.

    • PTZ Test: A convulsant dose of pentylenetetrazole is administered subcutaneously.

  • Observation: The animals are observed for the presence or absence of the characteristic seizure endpoint (tonic hind limb extension in MES; clonic convulsions in PTZ).

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated for each compound.

Comparative Data
CompoundMES Test ED₅₀ (mg/kg)PTZ Test ED₅₀ (mg/kg)
PY-TRZ-03 18.525.2
Carbamazepine 8.8> 40 (inactive)

Note: Carbamazepine is known to be effective in the MES test but not in the PTZ test, highlighting different mechanisms of action.[16]

Logical Relationship of Seizure Models

Anticonvulsant_Models cluster_models In Vivo Seizure Models cluster_seizure_types Correlated Human Seizure Types MES Maximal Electroshock (MES) TonicClonic Generalized Tonic-Clonic MES->TonicClonic Predicts efficacy against PTZ Pentylenetetrazole (PTZ) Absence Absence Seizures PTZ->Absence Predicts efficacy against Anticancer_Assay cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Adherence Allow Cells to Adhere (24h) Seed_Cells->Adherence Treatment Treat with Compounds (72h) Adherence->Treatment MTT_Add Add MTT Reagent (4h) Treatment->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Values Read_Absorbance->Calculate_IC50

Sources

Independent Verification of 2-hydrazinyl-4-methylpyrimidine hydrochloride as a Putative c-Met Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and independent verification of a compound's biological activity is the cornerstone of preclinical research. This guide provides a comprehensive framework for evaluating the activity of 2-hydrazinyl-4-methylpyrimidine hydrochloride, a small molecule with a pyrimidine scaffold suggestive of kinase inhibitory potential. While direct evidence for its specific biological target is emerging, its structural motifs—particularly the pyrimidine core, prevalent in numerous FDA-approved kinase inhibitors—warrant a thorough investigation into this hypothesis.[1][2]

This document outlines a self-validating, multi-tiered experimental approach to not only elucidate the activity of this compound but also to benchmark its performance against established inhibitors. We will focus on the c-Met receptor tyrosine kinase as a plausible and high-value target, given its critical role in oncology and the existence of several pyrimidine-based inhibitors.[3][4][5]

The Rationale: Why Investigate this compound as a Kinase Inhibitor?

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful kinase inhibitors.[1] These compounds typically function by competing with ATP for the kinase's active site, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[6][7][8][9][10] The hydrazinyl moiety, while less common than the amino groups often seen in this class, can participate in crucial hydrogen bonding interactions within the kinase hinge region, potentially conferring unique selectivity and potency profiles. Hydrazone derivatives, which can be formed from the hydrazinyl group, are also known to possess a wide range of pharmacological activities, including anticancer effects.[11][12][13][14][15][16][17]

Given these structural alerts, a systematic investigation into the kinase inhibitory activity of this compound is a logical and scientifically sound endeavor.

A Tiered Approach to Verification and Comparison

Our investigation will proceed through three sequential tiers, each designed to provide increasingly specific and physiologically relevant data.

Tier 1: Biochemical Validation of Kinase Inhibition

The initial step is to ascertain whether this compound can inhibit the activity of our putative target, c-Met, in a cell-free system. This provides the most direct evidence of a physical interaction between the compound and the enzyme.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay will quantify the ability of this compound to inhibit the phosphorylation of a model substrate by recombinant human c-Met.

  • Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.

  • Methodology:

    • To the wells of a 384-well plate, add the c-Met enzyme solution in kinase buffer.

    • Add this compound at varying concentrations (e.g., a 10-point serial dilution starting from 100 µM). Include a known c-Met inhibitor (e.g., Capmatinib) as a positive control and DMSO as a vehicle control.

    • Incubate for 15-30 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for c-Met).

    • Allow the reaction to proceed for a predetermined time, ensuring it is within the linear range of the enzyme kinetics.

    • Stop the reaction and detect the amount of ADP produced using a commercially available kit that couples ADP production to a detectable signal (e.g., fluorescence or luminescence).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Comparative Biochemical Potency

CompoundTarget KinaseIC50 (nM)
2-hydrazinyl-4-methylpyrimidine HClc-MetExperimental Value
Capmatinib (Positive Control)c-MetLiterature Value (e.g., ~1-10 nM)
Staurosporine (Non-selective Control)c-MetLiterature Value (e.g., ~5-20 nM)

Tier 2: Cellular Target Engagement

Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is essential to verify that it can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.

  • Methodology:

    • Culture a relevant cancer cell line known to express c-Met (e.g., MKN-45 gastric cancer cells).

    • Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes, followed by cooling.

    • Lyse the cells to release their contents.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble c-Met remaining at each temperature for both the vehicle- and compound-treated samples using Western blotting or ELISA.

    • Plot the amount of soluble c-Met as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A 1. Culture c-Met expressing cells B 2. Treat with Compound or Vehicle (DMSO) A->B C 3. Aliquot and heat across a temperature gradient B->C D 4. Cell Lysis C->D E 5. Centrifugation to separate soluble and aggregated proteins D->E F 6. Quantify soluble c-Met (e.g., Western Blot) E->F G 7. Plot melting curves and analyze shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Selectivity Profiling

A critical aspect of drug development is understanding a compound's selectivity. A highly selective compound is more likely to have a favorable safety profile with fewer off-target effects. Kinome profiling is the gold standard for assessing selectivity.

Experimental Protocol: Kinome Profiling

  • Principle: The compound is screened against a large panel of kinases to determine its inhibitory activity against each. This provides a comprehensive view of its selectivity.

  • Methodology:

    • Submit this compound to a commercial kinome profiling service.

    • The service will typically perform a binding or activity-based assay against a panel of hundreds of kinases at a fixed concentration of the compound (e.g., 1 µM).

    • The results are usually reported as the percent inhibition for each kinase.

    • Follow-up dose-response assays can be performed for any significant off-target hits to determine their IC50 values.

Data Presentation: Comparative Kinome Selectivity

The results are often visualized as a "kinome tree" or a "waterfall plot" to provide an intuitive representation of the compound's selectivity.

CompoundPrimary TargetSelectivity Score (S-score)Off-Target Hits (>80% inhibition @ 1µM)
2-hydrazinyl-4-methylpyrimidine HClc-MetExperimental ValueList of kinases
Capmatinibc-MetLiterature ValueList of kinases

Visualization: Hypothetical Kinase Signaling Pathway

Kinase_Signaling cluster_downstream Downstream Signaling Ligand HGF Ligand cMet c-Met Receptor Ligand->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Compound 2-hydrazinyl-4- methylpyrimidine HCl Compound->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cell Proliferation, Survival, Motility mTOR->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Conclusion

This guide provides a structured and logical framework for the independent verification of the biological activity of this compound, with a focus on its potential as a c-Met kinase inhibitor. By progressing through biochemical validation, cellular target engagement, and comprehensive selectivity profiling, researchers can generate a robust data package to support further development. The inclusion of well-characterized competitor compounds at each stage ensures that the performance of the test compound is appropriately benchmarked, providing valuable context for its potential as a novel therapeutic agent. This rigorous, self-validating approach is essential for maintaining scientific integrity and making informed decisions in the drug discovery process.

References

  • Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. AIMS Press. Available at: [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breastcancer.org. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. Available at: [Link]

  • Antineoplastic effects of the DNA methylation inhibitor hydralazine and the histone deacetylase inhibitor valproic acid in cancer cell lines. Cancer Cell International. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • Erlotinib. StatPearls. Available at: [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules. Available at: [Link]

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Scientific Reports. Available at: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Nippon Medical School. Available at: [Link]

  • Ruxolitinib. StatPearls. Available at: [Link]

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  • How does erlotinib work (mechanism of action)? Drugs.com. Available at: [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. Available at: [Link]

  • Lapatinib. Wikipedia. Available at: [Link]

  • The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mechanism of action - Jakafi® (ruxolitinib). Incyte. Available at: [Link]

  • Biologically active Pyrimidine Hydrazones. Asian Journal of Pharmaceutical Research. Available at: [Link]

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  • What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]

  • Mechanism of action of lapatinib via ERBB signaling pathways. ResearchGate. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules. Available at: [Link]

  • What is the mechanism of Erlotinib Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. PathWhiz. Available at: [Link]

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  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safety and Compliance

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-hydrazinyl-4-methylpyrimidine hydrochloride (CAS No. 1332529-53-9), a heterocyclic compound with potential applications in pharmaceutical research and development. Due to its hydrazinyl functional group and classification as a hydrochloride salt, this compound requires careful handling and disposal to mitigate risks to personnel and the environment.

This document synthesizes information from safety data sheets of analogous compounds, regulatory guidelines, and chemical safety literature to provide a comprehensive operational plan. The procedures outlined below are designed to ensure that all disposal activities are conducted with the highest degree of scientific integrity and in accordance with established safety protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled. They can cause severe skin burns and eye damage.

  • Carcinogenicity: Hydrazine is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[3] Therefore, this compound should be handled as a potential carcinogen.

  • Irritation: The compound is expected to cause skin and eye irritation.[2][4]

  • Environmental Hazards: Due to the presence of the pyrimidine ring and the hydrazinyl group, this compound may be toxic to aquatic life.

Occupational Exposure Limits for Related Compounds

To establish a baseline for safe handling, it is prudent to consider the occupational exposure limits (OELs) for hydrazine. These values underscore the need for stringent control measures to minimize exposure.

AgencyExposure Limit
OSHA (PEL) 1 ppm (1.3 mg/m³) - 8-hour Time-Weighted Average (TWA)[5][6]
NIOSH (REL) 0.03 ppm (0.04 mg/m³) - 2-hour Ceiling[5][6]
ACGIH (TLV) 0.01 ppm - 8-hour TWA[5]
IDLH (Immediately Dangerous to Life or Health) 50 ppm[7]

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any capacity, including disposal.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from initial waste collection to final removal by a certified hazardous waste contractor.

DisposalWorkflow cluster_0 Step 1: Waste Collection & Segregation cluster_1 Step 2: Neutralization (For Aqueous Solutions - Optional, with caution) cluster_2 Step 3: Container Management & Labeling cluster_3 Step 4: Storage & Final Disposal WasteCollection Collect waste in a designated, properly labeled, and sealed container. Segregation Segregate from incompatible materials (e.g., strong oxidizing agents, strong acids). WasteCollection->Segregation Neutralization Consider neutralization of dilute aqueous solutions with a weak base (e.g., sodium bicarbonate) or a suitable oxidizing agent (e.g., calcium hypochlorite) under controlled conditions in a fume hood. (Proceed with extreme caution and prior risk assessment). WasteCollection->Neutralization If applicable ContainerManagement Ensure waste container is in good condition, compatible with the chemical, and tightly closed. Segregation->ContainerManagement Neutralization->ContainerManagement Labeling Label container clearly with: 'Hazardous Waste', 'this compound', and associated hazard pictograms (e.g., toxic, corrosive). ContainerManagement->Labeling Storage Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Labeling->Storage FinalDisposal Arrange for pickup and disposal by a certified hazardous waste disposal company. Storage->FinalDisposal

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol: Small-Scale Neutralization of Aqueous Waste

This protocol is intended for the neutralization of dilute aqueous solutions of this compound and should only be performed by trained personnel in a controlled laboratory setting. Solid waste should not be treated in this manner.

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Perform the entire procedure in a certified chemical fume hood.

    • Have a spill kit readily available.

  • Procedure:

    • For every 100 mL of dilute aqueous waste solution (estimated concentration <1%), slowly add a 5% aqueous solution of sodium hypochlorite (bleach) with constant stirring. The hydrazine moiety is susceptible to oxidation.

    • Alternatively, for the hydrochloride salt, slow addition of a saturated sodium bicarbonate solution can be used to neutralize the acidity.

    • Monitor the reaction for any signs of gas evolution, temperature increase, or color change. If any of these are observed, cease addition immediately.

    • The goal is to neutralize the reactivity of the hydrazine group and the acidity of the hydrochloride.

  • Post-Treatment:

    • Once the reaction is complete and the solution has returned to room temperature, it should still be considered hazardous waste.

    • Transfer the treated solution to a designated hazardous waste container.

    • Label the container appropriately, indicating that it contains the treated waste of this compound.

Causality Behind Experimental Choices: The use of sodium hypochlorite is based on its ability to oxidize the hydrazinyl group, a common method for hydrazine degradation.[9] Sodium bicarbonate is a weak base used to neutralize the hydrochloride salt without causing a strong exothermic reaction that a strong base might induce.

Waste Segregation and Labeling: Preventing Hazardous Reactions

Proper segregation and labeling of waste are critical to prevent accidental mixing of incompatible chemicals.

  • Incompatible Materials: this compound should be kept separate from strong oxidizing agents, strong acids, and acid chlorides.[1]

  • Waste Container Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, corrosive symbol).

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: The contaminated absorbent material and cleaning supplies must be disposed of as hazardous waste.

Regulatory Compliance: Adherence to EPA and OSHA Standards

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11][12] It is the responsibility of the waste generator to ensure that all local, state, and federal regulations are followed.

Conclusion

The safe disposal of this compound is a multi-faceted process that demands a comprehensive understanding of its potential hazards, strict adherence to safety protocols, and compliance with regulatory standards. By implementing the procedures outlined in this guide, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting the broader ecosystem.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]

  • ResearchGate. (2015). Any idea how to neutralize the hydrazine dihydrochloride? Retrieved from [Link]

  • Lee, J. J. (2000). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 66(5), 1879-1884.
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  • Kim, K. S., & O'Donovan, G. A. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089-4102.
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  • Google Patents. (n.d.). Process for destroying chlorinated aromatic compounds.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-hydrazinyl-4-methylpyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Handling 2-hydrazinyl-4-methylpyrimidine hydrochloride demands a meticulous approach to safety, grounded in a comprehensive understanding of its potential hazards. As a substituted hydrazine and pyrimidine derivative, this compound warrants significant respect. Hydrazines, as a class, are recognized for their potential carcinogenicity and high reactivity, while pyrimidine structures are ubiquitous in biologically active molecules. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE), ensuring that you, your colleagues, and your research are adequately protected. Our focus is not just on what to wear, but why each component is critical.

Hazard Profile: Understanding the Adversary

Before selecting your armor, you must understand the nature of the threat. While a specific, comprehensive toxicological profile for this compound may be limited, its constituent moieties provide a clear and conservative basis for hazard assessment. Based on data from hydrazine and related heterocyclic compounds, we must assume a significant hazard profile.[1][2][3][4]

Hazard ClassificationDescription of RiskRationale & Causality
Acute Toxicity Toxic or harmful if inhaled, swallowed, or in contact with skin.[1][3]The hydrazine group can interfere with cellular metabolism and function, while the pyrimidine ring can mimic endogenous nucleobases, potentially disrupting cellular processes.
Corrosivity / Irritation Causes severe skin burns, serious eye damage, and respiratory tract irritation.[1][2][3][4]Hydrazine is a highly corrosive chemical.[2] This compound can cause immediate and severe damage to tissues upon contact.
Carcinogenicity May cause cancer.[1][2]Hydrazine and many of its derivatives are classified as potential or known carcinogens.[2] Chronic exposure, even at low levels, is a primary concern.
Skin Sensitization May cause an allergic skin reaction upon repeated contact.[1]The immune system may recognize the compound or its metabolites as a foreign invader, leading to contact dermatitis.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment is the final barrier between you and a chemical hazard. Its effectiveness depends on the implementation of higher-level controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Certified Chemical Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Your last line of defense) Admin->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3] This engineering control is non-negotiable.

Your Essential Armor: A Detailed PPE Protocol

The selection of PPE must be deliberate and matched to the scale and nature of the procedure.

Respiratory Protection

Due to its presumed toxicity upon inhalation, respiratory protection is paramount.

  • Standard Operations (in a Fume Hood): For routine handling of small quantities (milligram to gram scale) exclusively within a functioning chemical fume hood, additional respiratory protection is typically not required, as the hood provides primary containment.

  • High-Risk Scenarios: In situations where a fume hood is not feasible, during the cleanup of a significant spill, or if there's a risk of exceeding exposure limits, a respirator is mandatory. Standard dust masks or surgical masks are inadequate. Cartridge respirators are not suitable for hydrazine vapors.[5]

    • Required: A NIOSH-approved supplied-air respirator (SAR) with a full facepiece operated in a pressure-demand or other positive-pressure mode is the recommended choice.[2] For increased protection, this can be used with an auxiliary self-contained breathing apparatus (SCBA).[2]

Eye and Face Protection

The risk of severe eye damage necessitates robust protection.

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory at all times.[6][7]

  • Best Practice: Given the corrosive nature of this compound, always wear a face shield over chemical splash goggles. [6][8][9] This provides a secondary layer of protection for the entire face from splashes. Do not wear contact lenses when handling this substance.[9]

Hand Protection

Skin contact can be toxic and cause severe burns.[1][3] Proper glove selection is critical.

  • Material of Choice: Butyl rubber is the preferred material for handling hydrazine and its solutions due to its high resistance to permeation.[8]

  • Acceptable Alternatives: Neoprene or nitrile rubber gloves may also be suitable.[6][8] However, always consult the glove manufacturer's chemical resistance guide to verify compatibility with your specific operational conditions (e.g., solvent use).[6]

  • Protocol:

    • Inspect: Always check gloves for tears or pinholes before use.

    • Double Gloving: Wear two pairs of nitrile or neoprene gloves for added protection, especially during tasks with a higher risk of splashes.

    • Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

    • Disposal: Dispose of gloves immediately in the designated hazardous waste container after your task is complete or if contamination is suspected.

Skin and Body Protection

A barrier must be maintained to protect your skin.

  • Lab Coat: A fire/flame-resistant lab coat is required.[6][7] It should be fully buttoned with sleeves rolled down.

  • Body Clothing: Wear full-length pants and closed-toe shoes made of a durable material like leather.[6] Do not wear shorts, skirts, or sandals in the laboratory.

  • Enhanced Protection: For larger-scale operations or when there is a significant splash risk, consider a chemical-resistant apron or a full protective suit.[8] For major spills, chemical protective clothing with liquid-tight connections is necessary.[10]

Operational Workflow: From Gowning to Disposal

A procedural mindset minimizes risk. The following workflow illustrates the key decision points for safe handling.

start Start: Plan Experiment assess Assess Task (Quantity, Procedure, Duration) start->assess ppe_select Select & Inspect PPE assess->ppe_select hood_prep Prepare Fume Hood (Verify Airflow, Clear Area) ppe_select->hood_prep don_ppe Don PPE (Coat, Goggles, Face Shield, Gloves) hood_prep->don_ppe handle Perform Chemical Handling (Minimize Dust/Aerosols) don_ppe->handle decon Decontaminate Work Area & Equipment handle->decon doff_ppe Doff PPE in Order (Gloves -> Shield -> Goggles -> Coat) decon->doff_ppe waste Dispose of Waste (Contaminated PPE & Chemical) doff_ppe->waste wash Wash Hands Thoroughly waste->wash end End wash->end

Caption: A systematic workflow for handling hazardous chemicals.

Step-by-Step Guidance:

  • Pre-Handling:

    • Ensure an emergency eyewash and safety shower are accessible and certified.[6]

    • Review the Safety Data Sheet (SDS) for this or a closely related compound.

    • Prepare all necessary equipment and reagents before retrieving the chemical to minimize time spent handling it.

    • Designate a specific area within the fume hood for the procedure.

  • Handling:

    • Handle the solid form carefully to avoid creating dust.[11][12]

    • If making a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.[3][11][13]

  • Decontamination and Doffing:

    • Wipe down the work surface and any equipment with an appropriate decontaminating solution.

    • Remove PPE slowly and deliberately, starting with the most contaminated items (outer gloves).

    • Remove the face shield and goggles, followed by the lab coat.

    • Remove inner gloves last.

    • Wash hands thoroughly with soap and water after removing all PPE.[4][13]

Waste Management and Disposal Plan

All materials that come into contact with this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, pipette tips, and paper towels must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not discharge to any sewer system. [14]

  • Disposal: All waste must be disposed of through a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing.[14] Follow all local, state, and federal regulations for hazardous waste disposal.[13]

By adhering to these stringent protocols, you build a culture of safety that validates the integrity of your work and protects your most valuable asset: your health.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Hydrazine hydrate solution.
  • Arxada. Performance Chemicals Hydrazine.
  • Thermo Fisher Scientific. (2013, November 1). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine.
  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet: 4-Methyl-2-benzothiazolehydrazine.
  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.
  • MedChemExpress. (2025, June 12). Safety Data Sheet: 2-Aminomethylpyrimidine hydrochloride.
  • University of California, Riverside EH&S. Hydrazine - Risk Management and Safety.
  • Fisher Scientific. Safety Data Sheet.
  • Echemi. 2-(ChloroMethyl)-4-Methylpyridine hydrochloride Safety Data Sheets.
  • GOV.UK. Hydrazine - Incident management.
  • Thermo Fisher Scientific. (2016, October 7). Safety Data Sheet: 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-hydrazinyl-2-(thiophen-2-yl)pyrimidine.
  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.
  • ChemicalBook. Safety Data Sheet: Pyrimidine.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Pyrimidine.
  • AK Scientific, Inc. Safety Data Sheet: 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.